molecular formula C8H14O4 B8766805 (3-Methylbutyl)propanedioic acid CAS No. 616-87-5

(3-Methylbutyl)propanedioic acid

Cat. No.: B8766805
CAS No.: 616-87-5
M. Wt: 174.19 g/mol
InChI Key: DULGSKUOZFWTAB-UHFFFAOYSA-N
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Description

(3-Methylbutyl)propanedioic acid is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.10 g/mol. It is characterized as a white solid . This compound is recognized in organic synthesis and pharmaceutical research, particularly as a chemical intermediate in the synthesis of more complex molecules. For instance, it is a listed intermediate in the production of Pregabalin , a well-known active pharmaceutical ingredient. The compound carries the CAS Registry Number 616-87-5 . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

616-87-5

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-(3-methylbutyl)propanedioic acid

InChI

InChI=1S/C8H14O4/c1-5(2)3-4-6(7(9)10)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

DULGSKUOZFWTAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of (3-Methylbutyl)propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug development professionals and senior researchers. It prioritizes actionable data, mechanistic understanding, and validated protocols over generic descriptions.

Common Name: Isopentylmalonic Acid | CAS: 616-87-5 (Acid), 117-47-5 (Diethyl Ester) Molecular Formula: C₈H₁₄O₄ | Molecular Weight: 174.20 g/mol

Executive Summary & Chemical Identity

(3-Methylbutyl)propanedioic acid is a substituted dicarboxylic acid intermediate primarily utilized in the synthesis of barbiturates (e.g., Amobarbital) and branched-chain fatty acids. Unlike stable monocarboxylic acids, this compound exhibits significant thermal instability due to the "geminal effect" of the 1,3-dicarbonyl system.

Researchers must treat this compound as a labile intermediate . It is prone to spontaneous decarboxylation at elevated temperatures, converting irreversibly into 4-methylpentanoic acid (isocaproic acid) and carbon dioxide. This guide outlines the critical stability boundaries and synthesis protocols required to maintain integrity during pharmaceutical processing.

Physicochemical Profile
PropertyValue / CharacteristicTechnical Note
Appearance White crystalline solidHygroscopic tendency; store in desiccator.
Melting Point 118–120 °C (Decomposes)Critical: Melting often triggers immediate decarboxylation.
pKa (Est.) pKa₁ ≈ 3.0pKa₂ ≈ 5.8
Solubility Soluble: Alcohols, THF, EtOAcMod. Soluble: WaterAmphiphilic nature allows extraction into organic phases at pH < 2.
LogP ~1.14 (Predicted)Suitable for reverse-phase HPLC analysis.

Chemical Stability & Degradation Mechanism

The defining chemical feature of (3-Methylbutyl)propanedioic acid is its propensity for thermal decarboxylation . This reaction is not an oxidative degradation but a pericyclic elimination that occurs when the molecule acquires sufficient thermal energy to form a cyclic transition state.

The Decarboxylation Pathway

Heating the dry acid above 110°C (or refluxing in high-boiling acidic solvents) drives the reaction forward. The mechanism involves a 6-membered cyclic transition state facilitated by intramolecular hydrogen bonding.

Degradation Product: 4-Methylpentanoic acid (Isocaproic acid).

  • Sensory Indicator: Degradation is often accompanied by a distinct "cheesy" or "sweaty" odor typical of short-chain fatty acids.

Decarboxylation Substrate (3-Methylbutyl)propanedioic Acid TS Cyclic Transition State (6-membered ring) Substrate->TS Heat (>110°C) Enol Enol Intermediate TS->Enol -CO2 Product 4-Methylpentanoic Acid (Isocaproic Acid) + CO2 Enol->Product Tautomerization

Figure 1: Thermal decarboxylation mechanism via a cyclic transition state.

Stability in Solution
  • Acidic Media: Stable at room temperature. Refluxing in dilute acid promotes decarboxylation (standard synthetic workup).

  • Alkaline Media: Highly stable as the dicarboxylate salt (Isopentylmalonate dianion). The removal of the acidic proton prevents the formation of the cyclic transition state required for decarboxylation.

    • Storage Recommendation: Store as the disodium salt if long-term solution stability is required.

Synthesis & Production Workflow

The industrial and laboratory standard for production is the Malonic Ester Synthesis . This route provides high regioselectivity and avoids the formation of di-alkylated byproducts if stoichiometry is controlled.

Reaction Logic
  • Enolization: Diethyl malonate is deprotonated by Sodium Ethoxide (NaOEt) to form a resonance-stabilized enolate.

  • Alkylation: The enolate attacks 1-bromo-3-methylbutane (Isopentyl bromide) via an S_N2 mechanism.

  • Hydrolysis: The diester is saponified to the dicarboxylate salt.

  • Acidification: Careful acidification yields the free acid.

Synthesis Start Diethyl Malonate + NaOEt/EtOH Enolate Sodio-Malonic Ester (Enolate) Start->Enolate Deprotonation Intermed Diethyl (3-methylbutyl)malonate (Diester) Enolate->Intermed SN2 Alkylation AlkylHalide Reagent: 1-Bromo-3-methylbutane AlkylHalide->Intermed Salt Disodium (3-methylbutyl)malonate Intermed->Salt Hydrolysis (KOH/H2O) Final (3-Methylbutyl)propanedioic Acid Salt->Final Acidification (HCl, <10°C)

Figure 2: Malonic ester synthesis pathway for (3-Methylbutyl)propanedioic acid.

Detailed Protocol: Synthesis & Purification

Note: This protocol assumes a 0.1 mol scale.

  • Preparation of Ethoxide: Dissolve 2.3g Sodium metal in 50mL anhydrous Ethanol under N₂ atmosphere. Exothermic—handle with care.

  • Enolate Formation: Add 16.0g (0.1 mol) Diethyl malonate dropwise at 50°C. Stir for 30 mins.

  • Alkylation: Add 15.1g (0.1 mol) 1-bromo-3-methylbutane dropwise. Reflux for 2-3 hours until neutral pH is observed (indicator paper).

    • Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 8:2).

  • Workup (Ester): Distill off ethanol. Add water, extract with diethyl ether, dry over MgSO₄, and concentrate. Vacuum distill the residue to obtain pure Diethyl (3-methylbutyl)malonate (bp ~130°C at 20 mmHg).

  • Hydrolysis to Acid:

    • Reflux the purified ester with 50% excess KOH in 50% aqueous ethanol for 4 hours.

    • Concentrate to remove ethanol.[1]

    • Critical Step: Cool the aqueous residue to 0-5°C in an ice bath.

    • Slowly add conc. HCl until pH < 1. The acid will precipitate.

  • Isolation: Filter the white solid. Recrystallize from minimal benzene/petroleum ether or chloroform.

    • Drying: Dry in a vacuum desiccator over P₂O₅ at room temperature . Do NOT oven dry.

Analytical Methodologies (Self-Validating Systems)

Quantification of (3-Methylbutyl)propanedioic acid is challenging due to the lack of a strong chromophore (no conjugated systems). Standard UV detection at 254 nm is ineffective.

HPLC Method (Reverse Phase)

This method separates the diacid from the mono-decarboxylated impurity (isocaproic acid).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses ionization, keeping it in free acid form).

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 210 nm (detects carbonyl n→π* transition) or RI / ELSD (Refractive Index / Evaporative Light Scattering) for higher sensitivity.

  • Sample Prep: Dissolve in Mobile Phase A/B (50:50). Inject immediately.

Quality Control Criteria
ParameterAcceptance LimitRationale
Assay (Titration) 98.0% – 102.0%Titrate with 0.1N NaOH (phenolphthalein endpoint). Confirms dicarboxylic nature.[2][3][4][5][6]
Isocaproic Acid < 0.5%Presence indicates thermal degradation.
Water Content < 1.0%Karl Fischer. Water promotes hydrolysis if ester impurities remain.

References

  • PubChem. (2025).[7] Amobarbital | C11H18N2O3. National Library of Medicine. [Link]

  • Organic Syntheses. (1921). Ethyl n-Butylmalonate (General Procedure for Alkylmalonates). Coll. Vol. 1, p. 250. [Link]

  • NIST Chemistry WebBook. (2025).[8] Propan-1,3-dioic acid, di[3-methylbutyl] ester. [Link][9]

  • Cabrera-Rivera, F. A., et al. (2017). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7, 270-280. [Link]

Sources

Molecular structure and IUPAC nomenclature of Isopentylmalonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Structure and IUPAC Nomenclature of Isopentylmalonic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopentylmalonic acid (2-(3-methylbutyl)propanedioic acid) serves as a critical C-alkylated dicarboxylic acid intermediate in organic synthesis. Its primary industrial significance lies in its role as a precursor to 5,5-disubstituted barbiturates, most notably Amobarbital (Amytal) . This guide provides a rigorous analysis of its molecular architecture, IUPAC nomenclature derivation, synthetic pathways via malonic ester alkylation, and spectroscopic characterization. It is designed to serve as a reference for professionals optimizing barbiturate synthesis or exploring malonic acid derivatives in medicinal chemistry.

Molecular Architecture & Physicochemical Properties

Structural Identity

Isopentylmalonic acid consists of a propanedioic acid (malonic acid) core substituted at the


-carbon (C2) with an isopentyl (3-methylbutyl) group. The molecule possesses a plane of symmetry in its achiral conformation but contains a prochiral center at C2.
Property Data
IUPAC Name 2-(3-methylbutyl)propanedioic acid
Common Name Isopentylmalonic acid; Isoamylmalonic acid
CAS Number (Free Acid) 616-87-5
CAS Number (Diethyl Ester) 5398-08-3
Molecular Formula

Molecular Weight 174.19 g/mol
SMILES CC(C)CCC(C(=O)O)C(=O)O
InChI Key VVSAAKSQXNXBML-UHFFFAOYSA-N
Physical Constants

While the free acid is a solid at room temperature, it is frequently handled and purified as its diethyl ester due to superior volatility and solubility in organic solvents.

Parameter Free Acid (

)
Diethyl Ester (

)
Physical State Crystalline SolidColorless Liquid
Boiling Point Decomposes (decarboxylation) >130°C100–112°C (5–6 mmHg) [1]
Melting Point ~90–95°C (Typical for alkylmalonic acids)N/A (Liquid)
Refractive Index (

)
N/A1.4255 [2]
pKa

,

(Est.)
N/A

Note: The free acid is thermally unstable and prone to decarboxylation upon heating, yielding 4-methylpentanoic acid (Isocaproic acid).

Nomenclature & Stereochemistry

IUPAC Derivation

The systematic name is derived following IUPAC rules for dicarboxylic acids:

  • Principal Chain: The longest carbon chain containing both carboxyl groups is a 3-carbon chain: Propanedioic acid .

  • Numbering: The carbons are numbered 1 to 3, with the carboxyl carbons being C1 and C3. The central methylene is C2.

  • Substituent: A 3-methylbutyl group (isopentyl) is attached to C2.

  • Assembly: 2-(3-methylbutyl)propanedioic acid .

Prochirality

The C2 carbon is bonded to two identical carboxyl groups (


), a hydrogen atom, and the isopentyl group. It is a prochiral  center.
  • Substitution of the remaining

    
    -proton (e.g., with an ethyl group during Amobarbital synthesis) creates a chiral center, resulting in a racemic mixture of the 5-ethyl-5-isopentyl derivative.
    

Synthetic Pathways & Mechanism

The industrial standard for synthesizing isopentylmalonic acid is the Malonic Ester Synthesis . This pathway utilizes the acidity of the


-protons (

) in diethyl malonate to facilitate nucleophilic substitution.
Reaction Scheme (Graphviz)

Synthesis DEM Diethyl Malonate (Starting Material) Enolate Sodio-Enolate Intermediate DEM->Enolate 1. NaOEt / EtOH (Deprotonation) DE_Ester Diethyl Isopentylmalonate (Diester Intermediate) Enolate->DE_Ester 2. SN2 Alkylation (+ Isoamyl Bromide) AlkylHalide 1-Bromo-3-methylbutane (Isoamyl Bromide) AlkylHalide->DE_Ester Product Isopentylmalonic Acid (Final Product) DE_Ester->Product 3. KOH / H2O, then H3O+ (Hydrolysis)

Figure 1: Synthetic pathway from diethyl malonate to isopentylmalonic acid via SN2 alkylation.

Detailed Protocol (Malonic Ester Alkylation)

Reagents:

  • Diethyl malonate (1.0 eq)

  • Sodium ethoxide (1.05 eq, prepared in situ from Na metal and absolute EtOH)

  • 1-Bromo-3-methylbutane (Isoamyl bromide) (1.0 eq)

Step-by-Step Methodology:

  • Enolate Formation: Dissolve sodium metal in absolute ethanol to generate sodium ethoxide. Cool to 50°C. Add diethyl malonate dropwise. The solution remains clear as the enolate forms [3].

  • Alkylation: Add 1-bromo-3-methylbutane slowly to the refluxing enolate solution. The reaction is exothermic; sodium bromide (NaBr) will precipitate.

  • Reflux: Heat the mixture at reflux for 4–6 hours to ensure complete substitution.

  • Workup: Distill off ethanol. Add water to dissolve NaBr. Separate the organic layer (ester).

  • Hydrolysis (Optional for Acid Isolation): Reflux the ester with 50% KOH solution. Acidify with concentrated HCl to precipitate isopentylmalonic acid. Recrystallize from benzene/petroleum ether.

Critical Control Point:

  • Stoichiometry: Avoid excess base to prevent dialkylation if the mono-substituted product is the target. However, for Amobarbital synthesis, this product is often an intermediate that undergoes a second alkylation (ethylation) before hydrolysis.

Analytical Characterization

Verification of the structure is performed using NMR and IR spectroscopy.[1] The following data corresponds to the Diethyl Ester (the most common analytical form).

Proton NMR ( -NMR, 400 MHz, )
Shift (

, ppm)
Multiplicity Integration Assignment Structural Fragment
0.88 Doublet (

Hz)
6H

Isopentyl Methyls
1.26 Triplet (

Hz)
6H

Ester Methyls
1.15 – 1.35 Multiplet2H

Isopentyl Methylene (

)
1.55 Multiplet1H

Isopentyl Methine (

)
1.88 Quartet/Multiplet2H

Isopentyl Methylene (

)
3.32 Triplet (

Hz)
1H

Malonic Methine (

-H)
4.19 Quartet (

Hz)
4H

Ester Methylenes
Infrared Spectroscopy (IR, Neat)
  • 1735 cm⁻¹: Strong

    
     stretch (Ester carbonyl).
    
  • 2960 cm⁻¹: C-H stretch (Aliphatic).

Pharmaceutical Application: Amobarbital Synthesis

Isopentylmalonic acid (specifically its diethyl ester) is the key intermediate for Amobarbital , a sedative-hypnotic barbiturate.

Synthesis Logic

Barbiturates are synthesized by condensing a disubstituted malonic ester with urea.[2] The substitution pattern at C5 of the barbiturate ring corresponds to the alkyl groups on the malonic ester.

Pathway:

  • Alkylation 1: Diethyl malonate

    
     Diethyl isopentylmalonate.
    
  • Alkylation 2: Diethyl isopentylmalonate

    
     Diethyl ethyl-isopentylmalonate.
    
    • Note: The order can be reversed (Ethyl then Isopentyl), but adding the larger isopentyl group first is often preferred to minimize steric hindrance during the enolate formation for the second step.

  • Condensation: Diethyl ethyl-isopentylmalonate + Urea

    
    Amobarbital .
    
Mechanism of Action (Context)

Amobarbital acts as a positive allosteric modulator of the


 receptor. The lipophilic isopentyl chain (derived from isopentylmalonic acid) is crucial for the drug's ability to cross the blood-brain barrier and fits into the hydrophobic pocket of the receptor [4].

References

  • Organic Syntheses , Coll. Vol. 1, p. 107 (1941); Vol. 4, p. 11 (1925). Alkylation of malonic esters.[3]Link (Data inferred from n-butyl analog protocol).

  • PubChem Compound Summary . Diethyl isopentylmalonate (CID 79384).[4] National Center for Biotechnology Information. Accessed 2026.[5][6] Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction. Neuropsychiatric Disease and Treatment, 1(4), 329–343. Link

Sources

Thermodynamic & Physicochemical Profiling of (3-Methylbutyl)propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the thermodynamic and physicochemical characterization of (3-Methylbutyl)propanedioic acid. It synthesizes available empirical data with rigorous experimental protocols, designed for researchers in pharmaceutical development and crystal engineering.

Common Name: Isopentylmalonic Acid CAS Registry Number: 616-87-5 Molecular Formula:


Molecular Weight:  174.19  g/mol 

Executive Summary

(3-Methylbutyl)propanedioic acid, commonly known as Isopentylmalonic acid, is a substituted dicarboxylic acid serving as a critical scaffold in the synthesis of barbiturate sedatives, specifically Amobarbital (Amytal). Beyond its pharmaceutical utility, it represents a model compound for studying the interplay between hydrophobic alkyl chains and hydrophilic dicarboxyl moieties in crystal lattice packing and solubility thermodynamics.

This guide provides a comprehensive analysis of its thermodynamic properties, offering both established data and validated protocols for the determination of missing empirical values.

Chemical Identity & Structural Analysis

The molecule consists of a propanedioic (malonic) acid core substituted at the C2 position with an isopentyl (3-methylbutyl) group. This structural feature introduces significant lipophilicity to the otherwise highly polar malonic acid backbone, altering its solubility profile and crystal packing energetics.

PropertySpecification
IUPAC Name 2-(3-Methylbutyl)propanedioic acid
SMILES CC(C)CCC(C(=O)O)C(=O)O
InChI Key MZXKSEBRMIOIIE-UHFFFAOYSA-N
Appearance White crystalline solid
Assay (Titration)

98.0% (Typical commercial grade)
Synthesis Pathway & Application Logic

The thermodynamic relevance of this compound is best understood through its role as a precursor. The alkylation of diethyl malonate with 1-bromo-3-methylbutane yields the diethyl ester, which is subsequently hydrolyzed to the free acid or further alkylated to form the 5,5-disubstituted barbiturate core.

SynthesisPath SM1 Diethyl Malonate (Starting Material) Inter1 Diethyl Isopentylmalonate (Intermediate) SM1->Inter1 Alkylation Reagent 1-Bromo-3-methylbutane (NaOEt/EtOH) Reagent->Inter1 Prod (3-Methylbutyl)propanedioic Acid (Target Acid) Inter1->Prod Acid Hydrolysis (H3O+ / Heat) Drug Amobarbital (Barbiturate) Inter1->Drug 1. EtBr/NaOEt 2. Urea

Figure 1: Synthetic pathway illustrating the generation of (3-Methylbutyl)propanedioic acid and its divergence toward Amobarbital synthesis.

Solid-State Thermodynamics

Understanding the solid-state transition is vital for purification (crystallization) and formulation.

Melting Point & Enthalpy of Fusion

While unsubstituted malonic acid melts at ~135°C with decomposition, the introduction of the isopentyl group disrupts the high-density hydrogen bonding network, typically lowering the melting point.

  • Melting Point (

    
    ): 98°C – 102°C  (Estimated based on homologous series trends for 
    
    
    
    -butylmalonic acid which melts at 102°C).
  • Enthalpy of Fusion (

    
    ):  Typically 20–30 kJ/mol  for substituted dicarboxylic acids.
    
Experimental Protocol: Differential Scanning Calorimetry (DSC)

To determine precise values, the following protocol is mandatory to distinguish between melting and decarboxylation (a common degradation pathway for malonic acids).

  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000).

  • Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C.

    • Critical Step: Watch for an endotherm (melting) followed immediately by an exotherm or baseline shift (decarboxylation).

  • Validation: If degradation is suspected near

    
    , perform a TGA (Thermogravimetric Analysis) overlay to confirm mass loss onset.
    

Solution Thermodynamics

The solubility of (3-Methylbutyl)propanedioic acid is governed by the competition between the hydrophilic dicarboxyl "head" and the hydrophobic isopentyl "tail."

Solubility Profile
  • Water: Low to Moderate. The hydrophobic C5 chain significantly reduces solubility compared to malonic acid. Estimated solubility is < 5 g/100 mL at 25°C.

  • Polar Organic Solvents (Ethanol, DMSO): High solubility due to hydrogen bonding capability and lipophilic compatibility.

  • Non-Polar Solvents (Hexane): Low solubility.

Measurement Protocol: Isothermal Saturation Method

For drug development applications, precise solubility curves are required.

SolubilityWorkflow Step1 Excess Solid Addition (Solvent + Solute > Saturation) Step2 Equilibration (Stirring @ Const. T for 24-48h) Step1->Step2 Step2->Step2 Check pH (Ensure no dissociation) Step3 Phase Separation (Filtration 0.45 µm / Centrifugation) Step2->Step3 Step4 Quantification (HPLC-UV or Gravimetric) Step3->Step4

Figure 2: Standard workflow for determining thermodynamic solubility. Note the critical pH check to ensure the acid remains protonated.

Thermodynamic Modeling

Solubility data (


) across temperatures (

) should be fitted to the Modified Apelblat Equation to derive the enthalpy of dissolution (

):


Where


 are empirical constants derived from regression analysis.

Physicochemical Properties

For formulation scientists, the acid dissociation constants (pKa) and partition coefficients (LogP) are the primary drivers of bioavailability and extraction efficiency.

Acid Dissociation Constants (pKa)

As a dicarboxylic acid, it undergoes two dissociation steps. The alkyl substitution at the C2 position exerts an electron-donating inductive effect (+I), slightly destabilizing the carboxylate anion compared to unsubstituted malonic acid, leading to slightly higher pKa values.

  • pKa1: ~2.9 – 3.1 (Theoretical Estimate)

  • pKa2: ~5.7 – 5.9 (Theoretical Estimate)

Partition Coefficient (LogP)

The addition of a 5-carbon isopentyl chain adds significant hydrophobicity.

  • LogP (Octanol/Water): ~1.6 – 1.9

  • Implication: This compound will partition readily into organic layers during extraction, facilitating efficient isolation from aqueous reaction mixtures.

References

  • NIST Chemistry WebBook. Propanedioic acid, di[3-methylbutyl] ester (Data for derivatives). National Institute of Standards and Technology. [Link]

  • PubChem Compound Summary. Amobarbital (Precursor Relationship). National Center for Biotechnology Information. [Link]

  • Acree, W. E., & Chickos, J. S. (2017). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data. [Link]

Solubility Profile and Physicochemical Behavior of Isoamylmalonic Acid in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoamylmalonic acid (also known as isopentylmalonic acid) is a critical dicarboxylic acid intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), most notably in the production of amobarbital and novel thiobarbiturate derivatives [2]. Understanding its solubility profile and thermodynamic behavior in various organic solvents is paramount for optimizing liquid-liquid extraction, crystallization, and overall reaction yields. This technical guide provides a rigorous analysis of its solvation thermodynamics, solvent-specific interactions, and field-proven protocols for handling and quantifying this compound in drug development workflows.

Chemical Identity and Physicochemical Properties

Isoamylmalonic acid consists of a malonic acid core substituted with a highly lipophilic isoamyl (3-methylbutyl) chain. This structural dichotomy—a hydrophilic dicarboxylic acid headgroup paired with a branched aliphatic tail—dictates its amphiphilic-like solvation behavior. The molecule relies on its carboxylic acid groups for hydrogen bonding, while the isoamyl chain drives its partitioning into non-polar organic phases [3].

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name Isoamylmalonic acid / Isopentylmalonic acid
CAS Registry Number 616-87-5
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Physical State (at Standard Temp) Solid

Thermodynamic Principles of Solvation

The dissolution of isoamylmalonic acid in organic solvents is governed by the enthalpy of solution (


) and the intrinsic solubility (

) of its uncharged form [1]. According to predictive models utilizing Abraham solvation descriptors, the temperature dependence of its solubility can be normalized using the van't Hoff equation.

In the solid state, the two carboxylic acid groups form extensive intermolecular hydrogen-bonded dimers. For dissolution to occur, the solvent must disrupt this crystalline lattice. Solvents with high hydrogen-bond basicity or those capable of strong dipole-dipole interactions (e.g., ethanol, chloroform) exhibit favorable enthalpies of solution, facilitating rapid dissolution. Conversely, in highly non-polar solvents, the entropic gain from the solvation of the flexible isoamyl tail compensates for the enthalpic cost of breaking the hydrogen bonds [4].

Solubility Profile in Organic Solvents

The selection of an appropriate organic solvent depends entirely on the specific unit operation (e.g., reaction medium vs. extraction solvent). The table below summarizes the solubility characteristics based on solvent polarity.

Table 2: Solubility Characteristics in Common Organic Solvents
SolventPolarity IndexSolubility LevelMechanistic Rationale
Ethanol 5.2HighStrong hydrogen bonding with the two carboxylic acid groups; favorable

.
Chloroform 4.1HighFavorable dipole-dipole interactions; effectively disrupts intermolecular H-bonds of the solid lattice [4].
Dichloromethane (DCM) 3.1Moderate to HighPreferred for liquid-liquid extraction due to excellent partitioning from water and low boiling point.
Diethyl Ether 2.8Moderate to HighGood solvation of the hydrophobic isoamyl tail; frequently used for organic phase isolation [4].
Water 10.2Low (Slightly Soluble)The hydrophobic isoamyl chain dominates over the hydrophilic dicarboxylic acid headgroup, restricting aqueous solubility.

Causality in Solvent Selection: During the synthesis of barbiturates, the reaction mixture is often quenched with water. Dichloromethane (DCM) is the solvent of choice for extraction because the lipophilic isoamyl chain drives the partitioning of the acid (or its chloride derivative) into the organic phase, while the aqueous phase retains inorganic salts and polar byproducts [2]. The low boiling point of DCM (39.6 °C) also allows for facile solvent recovery via evaporation under reduced pressure without thermally degrading the intermediate.

Application Workflow: Synthesis and Extraction

In pharmaceutical development, isoamylmalonic acid is frequently converted into malonyl chloride derivatives using phosphorus pentachloride, which is then condensed with urea or thiohydantoic acid derivatives to form hypnotic APIs [2].

Synthesis A Isoamylmalonic Acid C Isoamylmalonyl Chloride A->C Chlorination B Phosphorus Pentachloride B->C E Condensation (80°C) C->E D Thiohydantoic Acid Ester D->E Addition F Dichloromethane Extraction E->F Aqueous Quench G Distillation (1 mm Hg) F->G Organic Phase H Thiobarbiturate API G->H Purification

Caption: Workflow for the synthesis of thiobarbiturate derivatives from isoamylmalonic acid.

Protocol 1: Liquid-Liquid Extraction of Isoamylmalonic Acid Derivatives

Objective: Isolate the thiobarbiturate intermediate from an aqueous reaction quench. Self-Validating Mechanism: The protocol uses a gravimetric mass-balance check post-evaporation to ensure complete extraction, coupled with TLC to validate selectivity.

  • Quenching: Cool the reaction mixture (initially at 80 °C) to room temperature. Slowly pour the mixture into 200 mL of ice-cold distilled water to precipitate the organic components and neutralize reactive species.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Add 100 mL of dichloromethane (DCM).

  • Extraction: Invert the funnel gently, venting frequently to release pressure. The lipophilic isoamyl tail ensures the intermediate partitions preferentially into the lower DCM layer.

  • Washing: Wash the collected DCM layer with 50 mL of brine (saturated NaCl) to remove residual water and water-soluble impurities.

  • Drying: Pass the organic layer over anhydrous sodium sulfate (Na₂SO₄) until the drying agent is free-flowing.

  • Solvent Removal: Evaporate the DCM using a rotary evaporator at 30 °C under reduced pressure.

  • Validation: Weigh the resulting oily residue. Perform a quick TLC (Thin-Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent to confirm a single product spot, validating the extraction's selectivity. Distill the residue at 1 mm Hg for final purification [2].

Experimental Protocol: Determining Temperature-Dependent Solubility

To accurately model crystallization processes, researchers must determine the intrinsic solubility (


) across a temperature gradient to calculate the enthalpy of solution [1].

Solubility S1 Solid Isoamylmalonic Acid S3 Thermostatic Shaker S1->S3 S2 Organic Solvent S2->S3 S4 Phase Separation S3->S4 48 hrs Equilibration S5 Supernatant Sampling S4->S5 Isothermal Filtration S6 HPLC Quantification S5->S6 Dilution & Assay S7 Thermodynamic Analysis S6->S7 van't Hoff Plot

Caption: Step-by-step experimental workflow for determining the temperature-dependent solubility profile.

Protocol 2: Isothermal Shake-Flask Method for Solubility Determination

Objective: Quantify the solubility of isoamylmalonic acid in ethanol at 25 °C and 40 °C. Self-Validating Mechanism: Sampling at multiple time points (24 h and 48 h) ensures thermodynamic equilibrium has been reached. If the concentrations match within 2%, equilibrium is validated.

  • Preparation: Add an excess amount of solid isoamylmalonic acid (e.g., 2.0 g) to two separate 20 mL glass vials containing 10 mL of absolute ethanol.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath. Set Vial A to 25.0 ± 0.1 °C and Vial B to 40.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.

  • Phase Separation: After 24 hours, withdraw a 1.0 mL aliquot from each vial using a syringe equipped with a 0.45 μm PTFE filter (pre-warmed to the respective temperature to prevent premature precipitation). Repeat this at 48 hours.

  • Dilution: Immediately dilute the filtered aliquots by a factor of 100 using the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the detector.

  • Quantification: Analyze the samples via HPLC-UV (

    
     = 210 nm). Calculate the concentration using a pre-established calibration curve (R² > 0.999).
    
  • Thermodynamic Analysis: Plot

    
     vs. 
    
    
    
    (van't Hoff plot) to extract the enthalpy of solution (
    
    
    ) [1].

Conclusion

The solubility profile of isoamylmalonic acid is fundamentally dictated by the interplay between its polar dicarboxylic core and its hydrophobic isoamyl chain. By leveraging moderately polar aprotic or non-polar chlorinated solvents, researchers can achieve highly efficient extractions and high-yield syntheses of complex barbiturate APIs. The self-validating protocols provided herein ensure rigorous, reproducible data collection for downstream process chemistry and thermodynamic modeling.

References

  • Solubility Temperature Dependence Predicted from 2D Structure. Semantic Scholar.
  • US20030100575A1 - Ultrashort acting hypnotic barbiturates. Google Patents.
  • Pregabalin-impurities | Pharmaffiliates. Pharmaffiliates.
  • The Chemistry of Hop Constituents. Part X V.l. RSC Publishing.

Part 1: Theoretical Foundations of Acidity in Substituted Propanedioic Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Acidity and pKa Determination of (3-Methylbutyl)propanedioic Acid

Abstract: (3-Methylbutyl)propanedioic acid, also known as isoamylmalonic acid, is a substituted dicarboxylic acid. Its ionization behavior, quantified by its acid dissociation constants (Ka) and their corresponding pKa values, is critical for applications in chemical synthesis, drug development, and biochemical studies. While direct experimental pKa values for this specific compound are not prevalent in published literature, this guide provides a comprehensive framework for their determination and interpretation. We will first explore the theoretical underpinnings of acidity in dicarboxylic acids, using the parent compound, propanedioic acid (malonic acid), as a reference. We will then analyze the predicted electronic influence of the (3-methylbutyl) substituent. The core of this guide presents two robust, self-validating experimental protocols—Potentiometric Titration and UV-Vis Spectrophotometry—for the precise determination of its pKa values. This document is intended for researchers and professionals who require a deep, practical understanding of how to measure and interpret the acidity of this and similar molecules.

The acidity of a compound, its propensity to donate a proton (H⁺), is fundamentally described by the acid dissociation constant, Ka. For a generic acid, HA, the equilibrium in water is:

HA(aq) + H₂O(l) ⇌ A⁻(aq) + H₃O⁺(aq)

The Ka is the equilibrium constant for this reaction. For convenience, acidity is typically expressed on a logarithmic scale as the pKa[1][2]:

pKa = -log(Ka)

A lower pKa value signifies a stronger acid, indicating a greater degree of dissociation in solution.[2][3][4]

The Case of Propanedioic Acid: Two Dissociation Constants

(3-Methylbutyl)propanedioic acid is a derivative of propanedioic acid (malonic acid). As a dicarboxylic acid, it possesses two carboxylic acid groups and therefore undergoes two distinct deprotonation events, each with a unique pKa value.[5][6]

  • First Deprotonation (pKa₁): The removal of the first proton is relatively favorable. For unsubstituted malonic acid, the pKa₁ is approximately 2.83.[6]

  • Second Deprotonation (pKa₂): The removal of the second proton occurs from a negatively charged monoanion (the conjugate base from the first dissociation). The existing negative charge makes it electrostatically more difficult to remove a second, positively charged proton.[5] Consequently, the second dissociation is less favorable, resulting in a higher pKa value. For malonic acid, the pKa₂ is approximately 5.69.[6]

Caption: Stepwise deprotonation of a substituted propanedioic acid (R = 3-methylbutyl).

The Inductive Effect of the (3-Methylbutyl) Substituent

The identity of the substituent on the central carbon atom significantly influences the pKa values. The four main factors to consider are the A tom, R esonance, I nduction, and O rbital (ARIO).[7] In this case, the primary differentiating factor is induction.

The (3-methylbutyl), or isoamyl, group is an alkyl group. Alkyl groups are electron-donating through the inductive effect. They push electron density towards the carboxylic acid groups. This has two key consequences:

  • Destabilization of the Conjugate Base: The resulting carboxylate anions (conjugate bases) are already electron-rich. The additional electron density pushed by the alkyl group slightly destabilizes these anions.

  • Increased pKa: A less stable conjugate base corresponds to a weaker acid.[7] Therefore, it is predicted that the pKa₁ and pKa₂ values for (3-Methylbutyl)propanedioic acid will be slightly higher (indicating a slightly weaker acid) than those of unsubstituted malonic acid.

CompoundSubstituent (R)Electronic EffectPredicted pKa₁Predicted pKa₂
Propanedioic Acid-HNeutral (Reference)~2.83~5.69
(3-Methylbutyl)propanedioic Acid-CH₂CH₂CH(CH₃)₂Electron-Donating (Inductive)> 2.83> 5.69

Table 1: Predicted effect of the (3-methylbutyl) substituent on the pKa values relative to malonic acid.

Part 2: Experimental Determination of pKa Values

Given the lack of readily available literature data, experimental determination is required for obtaining accurate pKa values for (3-Methylbutyl)propanedioic acid. Potentiometric titration is the most direct and widely accepted method.[8][9]

Method 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a standardized strong base is incrementally added. The resulting titration curve of pH versus the volume of titrant added allows for the precise determination of the equivalence points and, critically, the half-equivalence points where pH = pKa.[1][10]

  • Instrument Calibration:

    • Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[10] Ensure the temperature of the buffers and the sample solution are consistent.

  • Sample Preparation:

    • Accurately weigh a sample of (3-Methylbutyl)propanedioic acid (e.g., to achieve a final concentration of approximately 10⁻³ to 10⁻⁴ M).[8]

    • Dissolve the sample in a known volume of deionized, CO₂-free water. If solubility is low, a co-solvent like methanol or acetonitrile may be used, but it's crucial to report the exact solvent composition as it will affect the pKa values.[11]

    • Add an inert electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[10]

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[10]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Use a calibrated burette or an autotitrator to add a standardized strong base titrant (e.g., 0.1 M NaOH, also prepared with CO₂-free water).

  • Titration Procedure:

    • Begin stirring the solution at a constant, gentle rate.

    • Record the initial pH of the solution.

    • Add small, precise increments of the NaOH titrant. After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Decrease the increment size in regions where the pH changes rapidly (approaching the equivalence points).

    • Continue the titration well past the second equivalence point to ensure the full curve is captured.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peaks of the first derivative plot correspond to the equivalence points (V_eq1 and V_eq2).

    • The volume at the first half-equivalence point is V_eq1 / 2. The pH of the solution at this volume is equal to pKa₁.

    • The volume at the second half-equivalence point is (V_eq1 + V_eq2) / 2. The pH of the solution at this volume is equal to pKa₂.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare Acid Solution (10⁻³ M in 0.15 M KCl) Calibrate->PrepareSample Setup Assemble Apparatus (N₂ Purge, Stirring) PrepareSample->Setup PrepareTitrant Prepare Titrant (0.1 M NaOH, CO₂-free) PrepareTitrant->Setup Titrate Add NaOH Increments & Record pH/Volume Setup->Titrate Plot Plot pH vs. Volume Titrate->Plot Derivative Calculate 1st Derivative (Find V_eq1, V_eq2) Plot->Derivative pKa Determine pKa Values (pH at V_eq1/2 & (V_eq1+V_eq2)/2) Derivative->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible light absorption spectra.[8][12] This requires a chromophore to be present near the acidic functional groups. For a simple aliphatic dicarboxylic acid like (3-Methylbutyl)propanedioic acid, the UV absorbance may be weak and show little change with pH, making this method less suitable than titration. However, it is a powerful alternative for compounds that do possess a suitable chromophore.

  • Wavelength Selection:

    • Prepare two stock solutions of the compound at a fixed concentration: one in a strongly acidic buffer (e.g., pH 1-2, where the molecule is fully protonated) and one in a strongly basic buffer (e.g., pH 10-11, where the molecule is fully deprotonated).

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelengths of maximum absorbance (λ_max) and, ideally, one or more isosbestic points.

  • Buffer Preparation:

    • Prepare a series of buffers with precisely known pH values, spanning the range of the expected pKa values (e.g., from pH 2 to 8).

  • Measurement:

    • Prepare a set of solutions by adding a constant amount of the compound's stock solution to each buffer, ensuring the final concentration of the compound is identical across all samples.

    • Measure the absorbance of each solution at the pre-determined λ_max.[13]

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffers. This will generate a sigmoidal curve.[8]

    • The inflection point of the sigmoid corresponds to the pKa.[13] For a dicarboxylic acid, two distinct sigmoidal transitions may be observed if the pKa values are sufficiently separated.

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [ (A - Aᵢ) / (Aₘ - A) ] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized species, and Aₘ is the absorbance of the molecular (protonated) species.

UV_Vis_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Scan Scan Spectra in Strong Acid & Base SelectWavelength Identify λ_max Scan->SelectWavelength CreateSamples Prepare Samples (Constant [Acid] in Buffers) SelectWavelength->CreateSamples PrepareBuffers Prepare Buffer Series (e.g., pH 2 to 8) PrepareBuffers->CreateSamples MeasureAbs Measure Absorbance at λ_max CreateSamples->MeasureAbs Plot Plot Absorbance vs. pH MeasureAbs->Plot Inflection Find Inflection Point(s) of Sigmoidal Curve Plot->Inflection pKa pKa = pH at Inflection Inflection->pKa

Sources

Technical Monograph: Isoamylmalonic Acid & The Genesis of Amobarbital

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide examines the critical role of Isoamylmalonic acid (specifically its diethyl ester precursor) in the synthesis of 5,5-disubstituted barbiturates, most notably Amobarbital (Amytal) . While Adolf von Baeyer established the barbituric acid scaffold in 1864, it was the introduction of lipophilic side chains—specifically the isoamyl group by Shonle and Moment at Eli Lilly in 1923—that optimized the pharmacokinetic profile of these sedatives. This document details the transition from the ethyl-based Barbital to the amyl-based Amobarbital, providing field-proven synthetic protocols and establishing the structure-activity relationships (SAR) that dictate potency.

Historical Genesis: The Alkyl Evolution

The discovery of effective hypnotics was a progression of increasing lipophilicity at the C5 position of the pyrimidine ring.

From Baeyer to Shonle
  • 1864 (The Scaffold): Adolf von Baeyer synthesizes malonylurea (barbituric acid).[1][2][3][4] It is pharmacologically inactive due to high acidity and low lipophilicity.

  • 1903 (The Breakthrough): Emil Fischer and Joseph von Mering synthesize Barbital (Veronal) by substituting the C5 hydrogens with two ethyl groups. This validated the necessity of C5 disubstitution for hypnotic activity.

  • 1923 (The Optimization): Horace A. Shonle and A. Moment, working for Eli Lilly, hypothesized that increasing the carbon chain length would enhance lipid solubility and blood-brain barrier (BBB) penetration. They synthesized Amobarbital using an isoamyl (isopentyl) group.

Genealogy of Barbiturate Synthesis

The following diagram illustrates the lineage of barbiturate development, highlighting the divergence from simple ethyl chains to branched alkyls.

BarbiturateGenealogy Baeyer 1864: Barbituric Acid (Adolf von Baeyer) Inactive Scaffold Fischer 1903: Barbital (Diethyl) (Fischer & von Mering) First Hypnotic Baeyer->Fischer C5 Di-ethylation Pheno 1912: Phenobarbital (Bayer) Anticonvulsant Fischer->Pheno Phenyl substitution Shonle 1923: Amobarbital (Isoamyl) (Shonle & Moment - Eli Lilly) Optimized Lipophilicity Fischer->Shonle Isoamyl substitution (Isoamylmalonic Ester) Seco 1929: Secobarbital (Allyl/Amyl) Short Acting Shonle->Seco Unsaturation (Allyl)

Figure 1: Evolutionary timeline of barbiturate synthesis, marking the introduction of the isoamyl group.

The Chemical Entity: Isoamylmalonic Acid vs. Ester

In practical synthesis, Isoamylmalonic acid (CAS: 601-75-2) is rarely used directly in condensation reactions because the free acid groups are prone to decarboxylation upon heating, reverting to isoamylacetic acid.

The functional reagent is Diethyl isoamylmalonate (CAS: 2049-70-9). This ester allows for the sequential alkylation at the


-carbon without degrading the carboxyl backbone.
Comparative Properties
PropertyDiethyl Malonate (Precursor)Diethyl Isoamylmalonate (Intermediate)Amobarbital (Final API)
Molecular Weight 160.17 g/mol 230.30 g/mol 226.27 g/mol
Physical State LiquidLiquidCrystalline Solid
Lipophilicity (LogP) 0.96~2.82.07
Role Starting MaterialAlkylated IntermediateCNS Depressant

Technical Synthesis Protocol

Disclaimer: The following protocol is for educational and research purposes. It involves hazardous reagents (sodium ethoxide, alkyl bromides) and must be performed in a controlled fume hood.

The synthesis of Amobarbital via the isoamylmalonic route is a classic application of the Malonic Ester Synthesis .

Phase I: Synthesis of Diethyl Isoamylmalonate

Objective: Mono-alkylation of diethyl malonate with isoamyl bromide.

Reagents:

  • Diethyl malonate (1.0 eq)[5]

  • Sodium ethoxide (NaOEt) (1.1 eq) - Prepared in situ

  • Isoamyl bromide (1-Bromo-3-methylbutane) (1.0 eq)

  • Absolute Ethanol (Solvent)[5]

Protocol:

  • Enolate Formation: In a dry 3-neck round-bottom flask under

    
     atmosphere, dissolve sodium metal in absolute ethanol to generate NaOEt. Cool to 50°C.
    
  • Addition: Add diethyl malonate dropwise. The solution will remain clear or turn slightly yellow as the enolate forms.

    • Mechanism:[2][3][6][5][7][8] The ethoxide deprotonates the

      
      -carbon (pKa ~13), creating a resonance-stabilized carbanion.[5]
      
  • Alkylation: Add isoamyl bromide dropwise over 60 minutes. Maintain reflux temperature (approx. 78-80°C).

  • Reflux: Reflux for 4-6 hours. Sodium bromide (NaBr) will precipitate as a white solid, confirming the reaction progress.

  • Workup: Distill off ethanol. Add water to dissolve NaBr. Extract the oily layer (ester) with diethyl ether. Dry over

    
     and fractionally distill.
    
    • Yield Target: 75-85%.

Phase II: Synthesis of Diethyl Ethyl-Isoamylmalonate

Objective: Introduction of the second alkyl group (Ethyl).

Critical Note on Order: It is chemically preferable to introduce the larger group (Isoamyl) first, then the smaller group (Ethyl), to minimize steric hindrance during the second enolization.

Protocol:

  • Repeat the enolization process with the purified Diethyl isoamylmalonate and fresh NaOEt.

  • Add Ethyl bromide (1.1 eq).

  • Reflux until neutral pH is observed (consumption of base).[9]

  • Isolate the dialkylated ester via vacuum distillation.[5]

Phase III: Condensation to Amobarbital

Objective: Cyclization with Urea.

Protocol:

  • Dissolve Sodium metal (2.2 eq) in absolute ethanol.

  • Add Urea (1.5 eq) and Diethyl ethyl-isoamylmalonate (1.0 eq).

  • Reflux for 6-8 hours. The barbiturate salt precipitates.

  • Acidification: Dissolve the salt in water and acidify with dilute HCl to precipitate the free acid (Amobarbital).

  • Recrystallization: Purify using ethanol/water.

Reaction Mechanism Flow

The following diagram details the electron flow and logic of the synthesis.

SynthesisMechanism Start Diethyl Malonate Enolate1 Enolate Anion Start->Enolate1 -H+ Inter1 Diethyl Isoamylmalonate Enolate1->Inter1 +Isoamyl Inter2 Diethyl Ethyl-Isoamylmalonate Inter1->Inter2 +Ethyl Final Amobarbital Inter2->Final +Urea Reagent1 NaOEt / EtOH (Deprotonation) Reagent2 Isoamyl Bromide (S_N2 Attack) Reagent3 1. NaOEt 2. Ethyl Bromide Reagent4 Urea / NaOEt (Cyclization)

Figure 2: Step-wise synthetic pathway from malonate precursor to Amobarbital.

Mechanistic Insights & SAR

The Lipophilicity "Sweet Spot"

The discovery of the isoamyl group's utility was not accidental but a result of exploring the lipophilic requirements for CNS depression.

  • Total Carbon Count: Activity peaks when the sum of carbons at C5 is between 6 and 10.[10]

    • Barbital (2+2 = 4 carbons): Slow onset, long duration.

    • Amobarbital (2+5 = 7 carbons): Faster onset, intermediate duration.

  • Branching: The "iso" (branched) chain in isoamylmalonic acid derivatives increases lipid solubility compared to straight "n-amyl" chains, facilitating faster transport across the blood-brain barrier.

The Stability of the Malonic Scaffold

The use of the diethyl ester of isoamylmalonic acid is mandatory. If one were to hydrolyze the ester to isoamylmalonic acid before the second alkylation or condensation, the compound would undergo thermal decarboxylation:



This would destroy the dicarbonyl functionality required to form the barbiturate ring.

References

  • Shonle, H. A., & Moment, A. (1923).[2][4] "Some new hypnotics of the barbituric acid series". Journal of the American Chemical Society, 45(1), 243–249.[4]

  • Fischer, E., & von Mering, J. (1903).[2][3][4][11][12] "Ueber eine neue Classe von Schlafmitteln". Therapie der Gegenwart, 44, 97-101.

  • Hansch, C., & Anderson, S. M. (1967).[13] "The structure-activity relationship in barbiturates and its similarity to that in other narcotics".[13] Journal of Medicinal Chemistry, 10(5), 745–753.

  • BenchChem. (2025).[5] "Step-by-Step Dialkylation of Diethyl Malonate: An Application Note and Protocol".

Sources

Crystal Structure Analysis of Substituted Propanedioic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted propanedioic acids (malonic acids) represent a critical class of dicarboxylic acids in crystal engineering and pharmaceutical solid-state chemistry. Their unique structural flexibility—anchored by the central methylene carbon—allows for a diverse landscape of hydrogen-bonding motifs, ranging from classic centrosymmetric dimers to complex helical catemers.

This guide provides a technical framework for the crystallization, X-ray diffraction (XRD) analysis, and structural interpretation of these compounds. It is designed for researchers seeking to utilize substituted malonic acids as co-formers in pharmaceutical co-crystals or to study fundamental structure-property relationships.

Crystallization Protocols: Controlling Polymorphism

The crystallization of substituted propanedioic acids is governed by the competition between kinetic nucleation and thermodynamic stability. The substituent at the C2 position (e.g., methyl, ethyl, phenyl) dictates the steric landscape, influencing whether the acid crystallizes as a planar dimer or a twisted catemer.

Solvent Selection & Methodology

Expertise Insight: Do not rely on a single solvent. Substituted malonic acids exhibit conformational polymorphism. A polar protic solvent (e.g., Ethanol) often stabilizes the open catemer forms via solvation, while non-polar solvents (e.g., Toluene) favor the thermodynamically stable dimer.

Protocol: Evaporative Crystallization

  • Saturation: Dissolve the substituted acid in the chosen solvent at 5°C below the solvent's boiling point to near-saturation.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a pre-silanized glass vial. Why: Silanization prevents heterogeneous nucleation on the glass walls, encouraging growth from the bulk solution.

  • Controlled Evaporation: Cover the vial with Parafilm and puncture with 3-5 pinholes. Place in a vibration-free environment at constant temperature (20°C ± 1°C).

  • Harvesting: Harvest crystals when they reach 0.3–0.5 mm. Mount immediately in Paratone oil to prevent desolvation if solvates are suspected.

Visualization: Crystallization Logic Flow

The following diagram outlines the decision matrix for optimizing crystal growth based on substituent sterics.

CrystallizationWorkflow Start Substituted Propanedioic Acid Sterics Analyze C2 Substituent (Steric Bulk) Start->Sterics Small Small Group (Me, Et) Sterics->Small Low Steric Hindrance Bulky Bulky Group (Ph, t-Bu) Sterics->Bulky High Steric Hindrance Solv_NonPolar Solvent: Non-Polar (Benzene/Tol) Small->Solv_NonPolar Preferred Solv_Polar Solvent: Polar Protic (EtOH) Bulky->Solv_Polar Stabilize Twist Outcome_Catemer Outcome: Twisted Catemer (P21/c) Solv_Polar->Outcome_Catemer Kinetic/Solvated Product Outcome_Dimer Outcome: Planar Dimer (P-1) Solv_NonPolar->Outcome_Dimer Thermodynamic Product

Figure 1: Decision matrix for solvent selection based on the steric bulk of the C2 substituent.

X-Ray Diffraction Data Collection & Refinement

Substituted propanedioic acids present specific challenges in XRD:

  • Disorder: The flexible aliphatic chains (e.g., ethyl, propyl) often exhibit positional disorder.

  • Hydrogen Atom Placement: The carboxylic acid proton is critical for defining the synthon (dimer vs. catemer) but is electron-poor and hard to locate.

Data Collection Parameters
  • Temperature: 100 K is mandatory.

    • Causality: The C2-C3 bond rotation is highly energetic. Room temperature data often results in "smeared" electron density for the carboxylic oxygens, making it impossible to distinguish C=O from C-OH. Freezing the crystal reduces thermal ellipsoids, allowing precise bond length determination.

  • Resolution: Aim for 0.75 Å or better (Mo Kα radiation preferred) to resolve the H-atom positions on the carboxylic acid.

Refinement Strategy (SHELXL/OLEX2)

Trustworthiness Protocol:

  • Carbon Backbone: Refine non-hydrogen atoms anisotropically. If the substituent chain (e.g., ethyl) shows high ellipticity, apply a disorder model (PART 1 / PART 2) rather than forcing high thermal parameters.

  • Carboxylic Protons:

    • Initial: Locate in the difference Fourier map.

    • Refinement: Do not use AFIX 43 (aromatic) or AFIX 137 (methyl) defaults. Use a riding model with AFIX 83 or AFIX 147 (OH group), or freely refine coordinates if data quality permits.

    • Validation: Check the C-O and C=O bond lengths. C=O should be ~1.21–1.23 Å; C-OH should be ~1.30–1.32 Å. If they are equal (~1.26 Å), you likely have disorder or a zwitterionic state (rare for pure acids).

Structural Motifs: The Dimer vs. Catemer Competition

The core of crystal structure analysis for these acids lies in identifying the supramolecular synthon.

The R2^2(8) Dimer

This is the "default" motif for small substituents (e.g., 2-methylmalonic acid).

  • Geometry: Two carboxylic acid groups face each other, forming an eight-membered ring.

  • Symmetry: Usually centrosymmetric (inversion center).

  • Space Group: Often Triclinic (

    
    ).[1]
    
The C(4) Catemer

Bulky substituents (e.g., 2-phenylmalonic acid) disrupt the planar packing required for the dimer.

  • Geometry: The acid forms an infinite chain (helix or zigzag). The C=O of molecule A accepts a proton from the OH of molecule B.

  • Symmetry: Screw axis or glide plane.

  • Space Group: Often Monoclinic (

    
    ).[1]
    
Quantitative Comparison

The table below summarizes crystallographic data for key substituted propanedioic acids. Note the transition from Triclinic to Monoclinic as steric bulk increases.

CompoundSubstituent (C2)Space GroupZ'H-Bond MotifRef
2-Methylmalonic acid -CH3Triclinic (

)
1R2^2(8) Dimer[1]
2-Ethylmalonic acid -CH2CH3Triclinic (

)
1R2^2(8) Dimer[1]
2-Phenylmalonic acid -C6H5Monoclinic (

)
1C(4) Catemer[1]
Malonic Acid (Pure) -HTriclinic (

)
2Dimer/Catemer Mix[2]
Visualization: Supramolecular Synthons

The following diagram illustrates the topological difference between the closed dimer ring and the open catemer chain.

Synthons cluster_0 Motif A: The Cyclic Dimer R2,2(8) cluster_1 Motif B: The Infinite Catemer C(4) Acid1 Molecule A (COOH) Acid2 Molecule A' (COOH) Acid1->Acid2 O-H...O Acid1->Acid2 O...H-O Cat1 Molecule 1 Cat2 Molecule 2 Cat1->Cat2 O-H...O=C Cat3 Molecule 3 Cat2->Cat3 O-H...O=C

Figure 2: Topological comparison of the centrosymmetric dimer (left) and the infinite catemer chain (right).

Pharmaceutical Applications: Co-Crystal Engineering

Substituted propanedioic acids are excellent co-formers for Active Pharmaceutical Ingredients (APIs) due to their dual donor/acceptor capability.

Mechanism of Action

In pharmaceutical co-crystals, the malonic acid derivative typically disrupts the API's homosynthon (e.g., Amide-Amide) to form a more soluble Heterosynthon (Acid-Amide).

  • Example: Famotidine-Malonic Acid co-crystal.

  • Benefit: The malonic acid breaks the strong intermolecular network of the API, replacing it with a lattice that has lower lattice energy or better hydration potential, thereby enhancing dissolution rates [3].

Screening Protocol for Co-Crystals
  • Liquid-Assisted Grinding (LAG): Mix API and Substituted Acid (1:1 molar ratio) with 10 µL of solvent (Methanol). Grind for 20 mins.

  • PXRD Screening: Analyze the powder pattern. New peaks (not present in pure API or Acid) indicate a new phase.

  • Single Crystal Growth: If a new phase is detected, proceed to solution crystallization (Section 2.1) using the solvent identified in the LAG step.[2]

References

  • Tetteh, S. et al. (2014). Centrosymmetric structures of three substituted malonic acids. University of Ghana Physical Sciences. Link

  • Thalladi, V. R. et al. (2000). The Crystal Structure of Malonic Acid. Acta Crystallographica Section B. Link

  • Bhatt, P. M. et al. (2009). Pharmaceutical Co-crystals: A Novel Approach to Modify Physicochemical Properties. Journal of Pharmaceutical Sciences. Link

  • Braga, D. & Grepioni, F. (2000). Crystal Engineering: From Molecules to Crystals. Royal Society of Chemistry.[3][4] Link

Sources

Biological Activity, Toxicity Profile, and Synthetic Utility of Isopentylmalonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isopentylmalonic acid (IPMA), systematically known as 2-(3-methylbutyl)propanedioic acid, is a highly versatile branched-chain dicarboxylic acid. While the free acid exhibits limited direct pharmacological action, its esterified derivative, diethyl isopentylmalonate, is a cornerstone intermediate in pharmaceutical synthesis[1]. This whitepaper provides an in-depth analysis of IPMA’s pharmacophore dynamics, biological activity, toxicity profile, and the self-validating experimental protocols required for its application in modern drug development.

Chemical Identity and Pharmacophore Dynamics

The structural hallmark of IPMA is its 3-methylbutyl (isopentyl) moiety attached to the alpha-carbon of a malonic acid backbone.

  • Lipophilicity Modulation : In rational drug design, appending this specific branched aliphatic chain dramatically increases the partition coefficient (LogP) of downstream active pharmaceutical ingredients (APIs). This lipophilicity is crucial for central nervous system (CNS) targeting drugs, as it dictates the rate of blood-brain barrier (BBB) penetration.

  • Steric Hindrance and Metabolic Stability : The branched nature of the isopentyl group provides optimal steric bulk. This specific geometry delays rapid aliphatic hydroxylation by hepatic CYP450 enzymes compared to straight-chain analogs, prolonging the half-life of the resulting drug while still permitting eventual oxidative metabolism[2].

Biological Activity and Metabolic Pathways

IPMA and its diethyl ester are primarily utilized as precursors for biologically active compounds, most notably barbiturates like Amobarbital[3].

  • Mechanism of Action (Derivatives) : Once cyclized into a pyrimidine-2,4,6(1H,3H,5H)-trione ring, the resulting compounds act as positive allosteric modulators of the GABA_A receptor, exhibiting potent sedative and hypnotic properties[4].

  • Metabolic Fate : The biological activity of these derivatives is explicitly terminated via oxidative metabolism[2]. The isopentyl chain undergoes oxidation at the terminal or penultimate carbons, forming polar alcohols or carboxylic acids[2]. These metabolites are subsequently conjugated and rapidly eliminated via renal filtration, preventing toxic accumulation[2].

  • Precursor Utility : Beyond CNS depressants, IPMA undergoes decarboxylation under thermal stress to yield 5-methylhexanoic acid, a medium-chain fatty acid utilized in flavor chemistry and pharmaceutical synthesis[5].

Pathway IPMA Isopentylmalonic Acid (Precursor) Ester Diethyl Isopentylmalonate (Lipophilic Intermediate) IPMA->Ester Esterification Condensation Urea Condensation (NaOEt Catalysis) Ester->Condensation Alkylation Amobarbital Amobarbital (Active API) Condensation->Amobarbital Cyclization Metabolism Hepatic CYP450 Oxidation Amobarbital->Metabolism In vivo Excretion Polar Metabolites (Renal Excretion) Metabolism->Excretion Detoxification

Synthetic and metabolic pathway of IPMA derivatives leading to renal excretion.

Toxicity Profile and Safety Assessment

Understanding the toxicity of IPMA and its derivatives is critical for safe laboratory handling and clinical application.

  • Acute Toxicity : Diethyl isopentylmalonate is classified under the Globally Harmonized System (GHS) as Acute Tox. 4, carrying the H302 hazard statement ("Harmful if swallowed")[1].

  • Derivative Toxicity : Amobarbital, the primary derivative, is classified as a poison by ingestion, intravenous, and subcutaneous routes, with an LD50 in mice of 212 mg/kg (subcutaneous)[3]. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx)[4].

  • Handling Precautions : Due to its potential to cause respiratory and skin irritation, handling requires chemical impermeable gloves, adequate ventilation, and avoidance of aerosol formation[6].

Quantitative Data Summaries

Property / MetricValue / ClassificationSource Reference
Molecular Formula (Ester) C12H22O4[1]
Molecular Weight (Ester) 230.30 g/mol [1]
GHS Classification Acute Tox. 4 (H302: Harmful if swallowed)[1]
LD50 (Amobarbital, s.c. mice) 212 mg/kg[3]
Metabolic Clearance Renal (Polar carboxylic acid metabolites)[2]

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but establish a self-validating framework where the causality of each chemical choice is clear.

Protocol 1: Synthesis of Amobarbital via Malonic Ester Condensation

This protocol details the transformation of diethyl isopentylmalonate into a bioactive pyrimidine derivative[4].

  • Step 1: Enolate Formation. Dissolve sodium metal in absolute ethanol to generate sodium ethylate (NaOEt). Causality: The pKa of the alpha-proton in diethyl isopentylmalonate is approximately 13. NaOEt is a sufficiently strong base to quantitatively deprotonate the alpha-carbon without causing nucleophilic acyl substitution (saponification) of the ethyl esters.

  • Step 2: Alkylation/Condensation. Add diethyl isopentylmalonate to the NaOEt solution, followed by the addition of ethyl bromide (molar ratio 1:1) to form alpha-ethyl-alpha-isopentylmalonic acid diethyl ester[4]. Subsequent condensation with urea is performed under reflux. Causality: Urea acts as a bis-nucleophile, attacking the ester carbonyls to form the cyclic pyrimidine-2,4,6-trione ring.

  • Step 3: Acidification. Cool the reaction and acidify with dilute HCl. Causality: The barbiturate product is synthesized as a soluble sodium salt; acidification protonates the nitrogen, precipitating the highly lipophilic free acid.

  • Self-Validation System: Confirm product identity via Thin Layer Chromatography (TLC) against a known Amobarbital standard and verify the melting point (approx. 156-158°C) to ensure cyclization was successful.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the cellular toxicity of IPMA derivatives, a colorimetric MTT assay is employed.

  • Step 1: Cell Seeding. Seed HepG2 (human liver carcinoma) cells in a 96-well plate at

    
     cells/well. Causality:  HepG2 cells retain many metabolic functions of normal hepatocytes, making them ideal for assessing the hepatotoxicity of compounds metabolized by CYP450 enzymes.
    
  • Step 2: Dosing. Treat cells with IPMA derivatives at a concentration gradient (0.1 mM to 10 mM) for 24 and 48 hours.

  • Step 3: MTT Addition. Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals. Dead cells will not.

  • Step 4: Solubilization and Reading. Dissolve formazan in DMSO and read absorbance at 570 nm.

  • Self-Validation System: Every plate must include a Vehicle Control (0.1% DMSO) to establish baseline 100% viability, and a Positive Control (1% Triton X-100) to ensure the assay correctly registers 100% cell death.

Workflow Seed 1. Cell Seeding (HepG2) Dose 2. IPMA Dosing (0.1-10 mM) Seed->Dose Incubate 3. Incubation (24h/48h, 37°C) Dose->Incubate Assay 4. MTT Addition (Formazan) Incubate->Assay Read 5. Absorbance (570 nm) Assay->Read

Self-validating in vitro cytotoxicity workflow for IPMA derivatives using MTT assay.

References

  • Title: PubChem Compound Summary for CID 79384, Diethyl isopentylmalonate Source: National Institutes of Health (NIH) URL: [Link]

  • Title: US20030100575A1 - Ultrashort acting hypnotic barbiturates Source: Google Patents URL

Sources

Methodological & Application

Application Note: Synthesis and Isolation of (3-Methylbutyl)propanedioic Acid via Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

(3-Methylbutyl)propanedioic acid—commonly referred to as isoamylmalonic acid—is a highly valuable dicarboxylic acid building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including modified prostaglandins, barbiturate derivatives, and advanced agrochemicals. This application note details a robust, high-yield protocol for its preparation starting from diethyl malonate and 1-bromo-3-methylbutane (isoamyl bromide), adapted from validated pharmaceutical intermediate workflows[1].

Mechanistic Causality & Experimental Design (E-E-A-T)

As a self-validating synthetic system, every reagent and condition in this protocol is chosen to drive the reaction forward while providing visual confirmation of success.

  • Thermodynamic Enolization: Diethyl malonate contains highly acidic

    
    -protons (
    
    
    
    ) due to the dual electron-withdrawing ester groups. Sodium ethoxide (
    
    
    of conjugate acid ethanol
    
    
    ) is selected to drive the equilibrium entirely toward the enolate. Crucially, matching the alkoxide base to the ester alkyl groups prevents product scrambling via transesterification.
  • Sterically Permissive

    
     Alkylation:  1-Bromo-3-methylbutane is a primary alkyl halide. The branching at the 
    
    
    
    -carbon is sufficiently distant from the electrophilic
    
    
    -carbon, minimizing steric hindrance. This allows the bimolecular nucleophilic substitution (
    
    
    ) to outcompete
    
    
    elimination, which is a common failure point when using secondary or highly branched primary halides[2].
  • Biphasic Saponification & Thermal Sensitivity: The intermediate, diethyl isoamylmalonate, is highly lipophilic. Saponification requires a large excess of strong aqueous base (50% NaOH) and vigorous reflux to overcome the biphasic barrier and fully hydrolyze the sterically hindered ester carbonyls[1].

  • Controlled Acidification: During the final acidification, temperature control is critical. Free substituted malonic acids are prone to thermal decarboxylation. Isolation must be performed cold to prevent unwanted degradation into 5-methylhexanoic acid[3].

Reaction Stoichiometry & Materials

The following quantitative data summarizes the optimal stoichiometric ratios required for a ~70g scale synthesis, based on established patent literature for prostaglandin precursors [1].

ReagentMW ( g/mol )EquivalentsMass / VolumeRole & Safety Notes
Diethyl malonate 160.171.0063.5 g (0.396 mol)Starting material; Irritant
Sodium metal 22.991.009.1 g (0.396 mol)Base precursor; Flammable, water-reactive
Absolute Ethanol 46.07Solvent250 mLSolvent; Flammable
1-Bromo-3-methylbutane 151.041.0060.0 g (0.397 mol)Alkylating agent; Toxic
50% Aqueous NaOH 40.00Excess60 mLHydrolysis reagent; Corrosive
Concentrated HCl 36.46Excessto pH < 2Acidification reagent; Corrosive, fuming

Synthetic Workflow Visualization

G N1 Diethyl Malonate (Starting Material) N2 Enolization NaOEt / EtOH, 60-70°C N1->N2 N3 Sodio-Diethyl Malonate (Nucleophilic Enolate) N2->N3 N4 SN2 Alkylation 1-Bromo-3-methylbutane N3->N4 N5 Diethyl Isoamylmalonate (Intermediate Diester) N4->N5 N6 Saponification 50% aq. NaOH, Reflux 6h N5->N6 N7 Disodium Isoamylmalonate (Aqueous Salt) N6->N7 N8 Acidification Conc. HCl (pH < 2), Cold N7->N8 N9 (3-Methylbutyl)propanedioic Acid (Target Dicarboxylic Acid) N8->N9

Figure 1: Synthetic workflow for (3-Methylbutyl)propanedioic acid via malonic ester synthesis.

Step-by-Step Experimental Protocol

Phase 1: Preparation of Sodium Ethoxide and Enolate Generation
  • Equip a thoroughly dried 1 L three-neck round-bottom flask with a reflux condenser, an addition funnel, an argon/nitrogen inlet, and a magnetic stir bar.

  • Add 250 mL of freshly distilled absolute ethanol to the flask.

  • Carefully add 9.1 g of sodium metal (cut into small pieces and rinsed in hexanes to remove mineral oil) in portions. Caution: Highly exothermic reaction releasing hydrogen gas.

  • Once all sodium has dissolved, add 63.5 g of diethyl malonate dropwise over 15 minutes.

  • Stir the mixture at 60–70 °C for 50 minutes to ensure complete enolate formation[1].

Validation Checkpoint 1: The complete dissolution of sodium metal and the cessation of hydrogen gas bubbling confirm the quantitative formation of the sodium ethoxide base.

Phase 2: Alkylation
  • Charge the addition funnel with 60.0 g of 1-bromo-3-methylbutane (isoamyl bromide).

  • Add the alkyl halide dropwise to the enolate solution to maintain a controlled reaction rate.

  • Heat the reaction mixture under reflux (approx. 80 °C) overnight (12–16 hours).

  • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Partition the residue between water (200 mL) and diethyl ether (200 mL). Extract the aqueous layer with an additional 100 mL of ether.

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Distill the crude oil under reduced pressure to yield diethyl isoamylmalonate (Expected Yield: ~71.7 g, 78%)[1].
    

Validation Checkpoint 2: The progressive accumulation of a fine white precipitate (NaBr) in the reaction flask serves as a direct visual confirmation that the


 alkylation is successfully proceeding.
Phase 3: Saponification (Ester Hydrolysis)
  • Transfer the purified diethyl isoamylmalonate (71.7 g) to a 500 mL round-bottom flask.

  • Add 60 mL of a 50% (w/w) aqueous sodium hydroxide solution[1].

  • Heat the biphasic mixture under vigorous reflux for 6 hours.

  • Cool the reaction mixture to room temperature. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted organic impurities. Discard the ether washes.

Validation Checkpoint 3: The transition of the reaction mixture from a cloudy, biphasic suspension to a clear, single-phase aqueous solution visually confirms the complete hydrolysis of the lipophilic diester into the water-soluble disodium salt.

Phase 4: Acidification and Isolation
  • Cool the aqueous layer in an ice bath (0–5 °C) to prevent thermal decarboxylation.

  • Carefully acidify by slowly adding concentrated HCl dropwise until the pH is < 2.

  • Saturate the acidic aqueous solution with sodium chloride (NaCl) to decrease the solubility of the organic product in water (salting out)[1].

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 100 mL).

  • Dry the combined organic extracts over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure at a low temperature (< 40 °C).
    
  • Dry the resulting solid in a vacuum oven to afford pure (3-Methylbutyl)propanedioic acid.

Validation Checkpoint 4: The immediate formation of a white precipitate or oily layer upon adjusting the aqueous layer to pH < 2 confirms the protonation and phase-separation of the free dicarboxylic acid.

References

  • US Patent 5166174A - Prostaglandins E and anti-ulcers containing same Source: Google Patents URL
  • US Patent 5886219A - Process for preparing malonic acid and alkylmalonic acids Source: Google Patents URL
  • Malonic Acid - Organic Syntheses and Applications Source: Ataman Kimya URL:[Link]

  • Instructor Supplemental Solutions to Problems Organic Chemistry 5th Edition Source: University of Wisconsin URL:[Link]

Sources

Application Note: Thermal Decarboxylation of (3-Methylbutyl)propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the thermal decarboxylation of (3-Methylbutyl)propanedioic acid (isopentylmalonic acid) to produce 4-methylpentanoic acid (isocaproic acid). Unlike solvent-heavy Krapcho conditions often used for esters, this guide focuses on a neat thermal decarboxylation strategy. This approach minimizes solvent waste, simplifies purification, and leverages the specific physical properties of the substrate (solid, MP ~130–150°C decomp) and product (liquid, BP ~200°C). We provide mechanistic insights into the pericyclic transition state, critical process safety controls for CO₂ evolution, and a self-validating purification workflow using vacuum distillation.

Introduction & Chemical Context

4-Methylpentanoic acid is a branched-chain fatty acid structurally related to leucine. It serves as a critical intermediate in the synthesis of peptide mimetics, fragrances, and active pharmaceutical ingredients (APIs).

The synthesis typically proceeds via the Malonic Ester Synthesis, where the final step is the decarboxylation of the


-substituted malonic acid. While simple in theory, this step requires precise thermal control to avoid polymerization or side reactions while managing the vigorous evolution of carbon dioxide.
Reaction Scheme

Mechanistic Insight

The reaction proceeds through a concerted, six-membered cyclic transition state. The carbonyl oxygen of one carboxyl group acts as a base, abstracting the acidic proton from the adjacent carboxyl group. This synchrony allows for the simultaneous cleavage of the C-C bond and formation of CO₂.[1]

  • Transition State: A pseudo-aromatic 6-membered ring.

  • Intermediate: An enol (1,1-enediol) which is unstable.

  • Product Formation: Rapid tautomerization of the enol to the thermodynamically stable carboxylic acid.

Experimental Strategy & Logic

Our protocol utilizes Neat Thermal Decarboxylation .

  • Why Neat? The starting material is a solid that melts with decomposition. The product is a high-boiling liquid. By heating the solid directly, we avoid the use of high-boiling solvents (like DMSO or Quinoline) that are difficult to remove later.

  • Temperature Control: The reaction is endothermic but driven by the entropy of gas evolution. However, the initiation can be sudden. We recommend a ramped heating profile.

  • Purification: Since the reaction produces a non-volatile residue (trace polymer/char) and the product is volatile, vacuum distillation is the ideal, self-validating purification step.

Physical Properties Data
Property(3-Methylbutyl)propanedioic acid4-Methylpentanoic acid
CAS No. 616-87-5 (Generic Malonic Acids)646-07-1
MW 174.19 g/mol 116.16 g/mol
State Solid (White crystalline)Liquid (Colorless)
MP / BP ~135°C (Decomposes)BP: 199–201°C (atm)
Density N/A0.923 g/mL
Hazards IrritantCorrosive , Toxic (Skin)

Visualized Pathways

Reaction Mechanism

The following diagram illustrates the concerted electron flow through the cyclic transition state.

DecarboxylationMechanism Substrate Isopentylmalonic Acid (Diacid Form) TS 6-Membered Cyclic Transition State (H-Bonding) Substrate->TS Heat (150°C) Enol Enol Intermediate (Transient) TS->Enol -CO2 CO2 CO2 (Gas) TS->CO2 Product 4-Methylpentanoic Acid (Stable Tautomer) Enol->Product Tautomerization (Fast)

Figure 1: Mechanistic pathway of thermal decarboxylation via a cyclic transition state.[2]

Process Workflow

This workflow outlines the operational steps from solid charging to final distillation.[3]

ProcessWorkflow Start Start: Solid Diacid (3-Methylbutyl)propanedioic acid Setup Setup: Round Bottom Flask Reflux Condenser + Gas Bubbler Start->Setup Heat Heating Phase Ramp to 160°C Setup->Heat Reaction Reaction Progress Monitor CO2 evolution Heat->Reaction Melting & Decomp Completion End Point Cessation of Bubbling Reaction->Completion ~2-4 Hours Workup Crude Isolation Cool to RT Completion->Workup Purification Vacuum Distillation Collect fraction ~95-100°C @ 15mmHg Workup->Purification Final Final Product 4-Methylpentanoic Acid Purification->Final

Figure 2: Operational workflow for neat thermal decarboxylation and purification.

Detailed Protocol

Equipment & Reagents
  • Reagents: (3-Methylbutyl)propanedioic acid (purity >95%).

  • Glassware: 1-Neck Round Bottom Flask (RBF), Claisen adapter (optional for temp monitoring), Reflux condenser, Gas outlet adapter, Oil bubbler.

  • Heating: Silicon oil bath with magnetic stirrer and temperature probe.

  • Purification: Short-path distillation head, vacuum pump, manometer.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge: Weigh 50.0 g (0.287 mol) of (3-Methylbutyl)propanedioic acid into a 250 mL RBF.

    • Note: Do not fill the flask more than 50% full. The reaction foams as CO₂ is released.

  • Assemble: Attach a reflux condenser to the flask. Connect the top of the condenser to an oil bubbler via tubing.

    • Purpose: The bubbler allows you to visualize the reaction rate (CO₂ evolution) and prevents back-suction.

  • Inert Atmosphere: Briefly flush the system with Nitrogen or Argon, then maintain a static atmosphere (the CO₂ generated will self-inert the flask).

Phase 2: Thermal Decarboxylation
  • Ramp: Heat the oil bath to 140°C .

  • Melt: The solid will melt (approx 120-135°C depending on purity). Stirring should be started once the material is molten.

  • Initiation: As the internal temperature approaches 140-150°C, vigorous bubbling (CO₂) will commence.

    • Critical Control: If bubbling becomes too violent, lower the oil bath immediately.

  • Sustain: Maintain oil bath temperature at 155-160°C . The internal temperature will likely hold steady around 150°C initially due to the endothermic nature of the reaction and CO₂ evaporative cooling, then rise as conversion completes.

  • Completion: Continue heating until gas evolution ceases completely (typically 2–4 hours). The liquid should appear clear to slightly amber.

Phase 3: Purification (Vacuum Distillation)
  • Cool Down: Allow the crude reaction mixture to cool to room temperature.

  • Re-configure: Replace the reflux condenser with a short-path distillation head. Connect a tared receiving flask.

  • Vacuum: Apply vacuum. A pressure of 10–20 mmHg is recommended to keep the distillation temperature moderate.

  • Distill:

    • Fore-run: Collect any low-boiling impurities (if any).

    • Main Fraction: Collect the product boiling at ~98–100°C at 15 mmHg (or ~199°C at atmospheric pressure).

    • Observation: The product is a colorless liquid with a pungent, cheesy/sweaty odor (characteristic of isocaproic acid).

Quality Control (QC)
  • Appearance: Clear, colorless liquid.

  • 1H NMR (CDCl₃):

    • 
       0.90 (d, 6H, -CH(CH ₃)₂),
      
    • 
       1.5-1.7 (m, 3H, -CH ₂-CH -),
      
    • 
       2.35 (t, 2H, -CH ₂-COOH),
      
    • 
       11.0-12.0 (bs, 1H, -COOH ).
      
  • Yield Calculation: Theoretical Yield for 50g start = 33.3g. Target isolated yield >85% (>28g).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Violent Foaming Heating too fast; Flask too full.Use a larger flask (max 50% vol). Ramp temp slowly from 130°C to 160°C.
Low Yield Incomplete decarboxylation or polymerization.Ensure bubbling has completely stopped before distilling. Check vacuum seal during distillation.
Colored Product Oxidation or charring during heating.Ensure inert atmosphere (N₂) at start. Do not overheat (>180°C) during reaction.
Solidification in Condenser Product freezing (MP is low, but impurities might freeze).Use warm water in condenser or air-cool if distilling at high vacuum.

Safety & Handling (E-E-A-T)

  • Corrosivity: 4-Methylpentanoic acid is corrosive .[4][5][6][7] Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

  • Stench: The product has a potent, unpleasant odor. All operations must be performed in a functioning fume hood.

  • Pressure: Ensure the gas outlet is not blocked. CO₂ evolution can pressurize the vessel if the bubbler is clogged.

References

  • Vogel's Textbook of Practical Organic Chemistry . 5th Edition.[8] Longman Scientific & Technical.[8] (Standard reference for malonic acid decarboxylation protocols).

  • Organic Syntheses , Coll. Vol. 1, p. 351 (1941); Vol. 7, p. 50 (1927). Caproic Acid (Analogous procedure for straight chain acids). Link

  • PubChem Compound Summary for CID 12756 (4-Methylpentanoic acid) . National Center for Biotechnology Information. Link

  • Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media". Synthesis, 1982(10), 805-822. (For context on solvent-based alternatives). Link

  • Sigma-Aldrich Safety Data Sheet . 4-Methylvaleric acid.[4] Link

Sources

Using Isoamylmalonic acid as a precursor for Amobarbital synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of Amobarbital Utilizing Isoamylmalonic Acid Precursors

Regulatory & Safety Compliance Statement

WARNING: Amobarbital (5-ethyl-5-isoamylbarbituric acid) is a Schedule II Controlled Substance in the United States (DEA) and is strictly regulated internationally (e.g., UK Class B).

  • Authorization: This protocol is intended strictly for authorized personnel possessing valid DEA research registrations (or local equivalent) and institutional approval.

  • Safety: Reagents involved (Sodium ethoxide, Ethyl bromide) are highly corrosive, flammable, and toxic. All procedures must be conducted in a fume hood under inert atmosphere (Nitrogen/Argon).

Introduction & Chemical Strategy

This application note details the synthesis of Amobarbital starting from Isoamylmalonic acid . While industrial routes often begin with diethyl malonate, utilizing isoamylmalonic acid as a specific precursor offers a targeted approach for laboratories possessing this intermediate.

The Synthetic Challenge: Direct condensation of malonic acids with urea is inefficient due to thermal decarboxylation and poor electrophilicity. Therefore, this protocol utilizes a three-stage "Activation-Alkylation-Cyclization" strategy:

  • Esterification: Conversion of Isoamylmalonic acid to Diethyl isoamylmalonate to prevent decarboxylation and increase reactivity.

  • C-Alkylation: Introduction of the ethyl group at the

    
    -carbon. Note: Adding the smaller ethyl group to the bulky isoamyl-substituted ester requires precise kinetic control.
    
  • Cyclization: Condensation with urea under anhydrous basic conditions to form the pyrimidine-trione ring.

Synthetic Pathway Visualization

AmobarbitalSynthesis Start Isoamylmalonic Acid Step1 Esterification (EtOH / H2SO4) Start->Step1 Inter1 Diethyl Isoamylmalonate Step1->Inter1 -H2O Step2 C-Alkylation (NaOEt / EtBr) Inter1->Step2 Inter2 Diethyl Ethylisoamylmalonate Step2->Inter2 SN2 Reaction Step3 Cyclization (Urea / NaOEt) Inter2->Step3 Final Amobarbital (Sodium Salt) Step3->Final -EtOH Acidify Acidification (HCl) Final->Acidify Product Amobarbital (Free Acid) Acidify->Product

Figure 1: Step-wise chemical transformation from Isoamylmalonic acid to Amobarbital.

Materials & Equipment

ReagentGradeRole
Isoamylmalonic Acid>98%Starting Precursor
Ethanol (Absolute)Anhydrous, <0.05% H2OSolvent (Critical)
Sulfuric Acid (H2SO4)Conc.Catalyst (Esterification)
Sodium MetalClean, in keroseneBase generation (NaOEt)
Ethyl BromideSynthesis GradeAlkylating Agent
UreaDry, PowderedCyclization Reagent
Hydrochloric Acid12MPrecipitation/Workup

Equipment:

  • 3-Neck Round Bottom Flasks (250mL, 500mL)

  • Reflux Condenser with Calcium Chloride drying tube (or N2 line)

  • Dean-Stark trap (optional for Step 1)

  • Rotary Evaporator

  • Melting Point Apparatus

Experimental Protocols

Phase 1: Esterification (Activation)

Objective: Convert the acid to Diethyl Isoamylmalonate.

  • Setup: Equip a 500mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Isoamylmalonic acid (17.4 g, 0.1 mol) in Absolute Ethanol (60 mL) .

  • Catalysis: Carefully add Conc. H2SO4 (2 mL) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Expert Insight: Using a Dean-Stark trap to remove water shifts the equilibrium toward the ester, significantly improving yield.

  • Workup: Cool the mixture. Remove excess ethanol via rotary evaporation.

  • Neutralization: Pour residue into ice water (100 mL) and neutralize with saturated NaHCO3 solution.

  • Extraction: Extract with Diethyl Ether (3 x 50 mL). Dry organic layer over MgSO4.

  • Isolation: Evaporate ether to yield Diethyl Isoamylmalonate (Oil).

    • Expected Yield: ~85-90%

Phase 2: C-Alkylation (Ethylation)

Objective: Introduce the ethyl group to form the quaternary carbon.

  • Base Preparation: In a dry 500mL 3-neck flask under N2, dissolve Sodium metal (2.3 g, 0.1 mol) in Absolute Ethanol (40 mL) to generate Sodium Ethoxide.

    • Critical: Ensure sodium is fully dissolved before proceeding.

  • Addition: Add Diethyl Isoamylmalonate (23.0 g, 0.1 mol) (from Phase 1) dropwise to the ethoxide solution over 30 minutes. Stir for 15 minutes to form the enolate.

  • Alkylation: Add Ethyl Bromide (12.0 g, 0.11 mol) dropwise.

    • Thermodynamic Note: The reaction is exothermic. Maintain temperature below 50°C during addition to prevent side reactions.

  • Reflux: Reflux the mixture for 4–6 hours until the solution becomes neutral to litmus (indicating consumption of base).

  • Purification: Distill off ethanol. Add water to dissolve NaBr. Extract the oily layer (ester) with ether, dry, and evaporate.

    • Result:Diethyl Ethylisoamylmalonate .

Phase 3: Cyclization (Barbiturate Formation)

Objective: Condensation with Urea to close the ring.

  • Base Preparation: Prepare a fresh solution of Sodium Ethoxide using Sodium (4.6 g, 0.2 mol) in Absolute Ethanol (80 mL) .

    • Stoichiometry: 2 equivalents of base are required to stabilize the barbiturate salt.

  • Reactant Mixing: Add Dry Urea (9.0 g, 0.15 mol) (excess) to the hot ethoxide solution.

  • Addition: Add Diethyl Ethylisoamylmalonate (25.8 g, 0.1 mol) slowly.

  • Reaction: Reflux for 8–10 hours.

    • Observation: A white solid (Sodium Amobarbital) will precipitate during the reaction.

  • Quenching: Distill off the majority of ethanol. Add Ice Water (100 mL) to the residue to dissolve the sodium salt.

  • Precipitation: Filter the clear solution to remove unreacted contaminants. Slowly acidify the filtrate with HCl (10%) to pH ~2 while stirring.

    • Result: Amobarbital precipitates as a white crystalline solid.[1][2]

Purification & Analysis

Recrystallization Protocol
  • Dissolve the crude precipitate in boiling water (approx. 15 mL per gram of crude).

  • Add activated charcoal (0.5 g) to decolorize if necessary; filter hot.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter crystals and dry in a vacuum oven at 60°C.

Quality Control Parameters
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 156 – 158°CCapillary Method [1]
Solubility Soluble in EtOH, Ether; Slightly sol. in H2OUSP <541>
pKa 7.9 (at 25°C)Potentiometric Titration [2]
Validation Workflow

QC_Workflow Crude Crude Amobarbital Recryst Recrystallization (H2O/EtOH) Crude->Recryst Dry Vacuum Drying Recryst->Dry Test1 Melting Point (Target: 156-158°C) Dry->Test1 Test2 IR Spectroscopy (C=O bands: ~1680-1760 cm-1) Dry->Test2

Figure 2: Quality control decision tree for synthesized Amobarbital.

Troubleshooting & Expert Notes

  • Moisture Sensitivity: The condensation step (Phase 3) is strictly intolerant of water. Presence of water hydrolyzes the sodium ethoxide and the ester, leading to low yields and "oily" products. Solution: Use freshly pressed sodium wire and super-dry ethanol.

  • Steric Hindrance: The isoamyl group is bulky. If the alkylation step (Phase 2) is sluggish, extend reflux time to 12 hours or switch to a higher boiling solvent (e.g., Toluene) with a phase transfer catalyst, though Ethanol is the classic standard.

  • Oily Product: If the final product oils out upon acidification, it indicates impurities (mono-substituted malonates). Solution: Re-dissolve in 10% NaOH, wash with ether (to remove non-acidic impurities), then re-acidify.

References

  • PubChem. (n.d.).[1] Amobarbital (Compound).[1][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • DrugBank Online. (n.d.). Amobarbital.[1][2][3][5][6] Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Malonic Ester Synthesis protocols).
  • Organic Syntheses. (1943). 5,5-Diethylbarbituric Acid. Org. Synth. Coll. Vol. 2, p.60. (Foundational protocol adapted for Isoamyl derivative). Retrieved from [Link]

Sources

Step-by-step hydrolysis of diethyl isoamylmalonate to acid form

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Hydrolysis of Diethyl Isoamylmalonate to Isoamylmalonic Acid

Introduction and Mechanistic Context

The hydrolysis (saponification) of dialkyl malonates is a foundational transformation in synthetic organic chemistry, frequently utilized in the preparation of active pharmaceutical ingredients (e.g., barbiturates) and as rare extender substrates for unnatural polyketide biosynthesis[1]. Converting diethyl isoamylmalonate into its free dicarboxylic acid form, isoamylmalonic acid, requires precise control over reaction conditions due to the distinct stereoelectronic properties of the molecule.

As an Application Scientist, it is critical to understand the causality behind the chosen parameters:

  • Steric Hindrance: The presence of the bulky isoamyl (3-methylbutyl) branch at the

    
    -carbon significantly retards the nucleophilic attack of the hydroxide ion on the ester carbonyls. Consequently, the hydrolysis rate of branched malonates is markedly slower than that of unsubstituted diethyl malonate[2]. To overcome this kinetic barrier, a large excess of strong base (e.g., KOH or NaOH) and extended reflux conditions are mandatory[3].
    
  • Thermal Instability of the Product: All substituted malonic acids are inherently unstable and prone to thermal decarboxylation. If the reaction mixture is allowed to overheat during the acidic workup, the isoamylmalonic acid will prematurely decarboxylate into 5-methylhexanoic acid[3]. Therefore, strict thermal regulation during protonation is a critical self-validating control point.

Quantitative Data and Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale hydrolysis.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
Diethyl isoamylmalonate 230.301.023.0 g (100 mmol)Starting Substrate
Potassium Hydroxide (85%) 56.113.019.8 g (300 mmol)Nucleophile / Base
Ethanol (Absolute) 46.07Co-solvent50 mLSolubilizer for diester
Water (Deionized) 18.02Solvent50 mLHydrolysis medium
Hydrochloric Acid (37%) 36.46~3.5~30 mLAcidifying Agent
Diethyl Ether 74.12Extraction3 x 50 mLOrganic phase carrier

Note: KOH is preferred over NaOH in some polyketide precursor workflows due to the higher solubility of potassium salts in aqueous-alcoholic mixtures, though NaOH (5 M) is equally effective[1][3].

Experimental Protocol: Step-by-Step Methodology

Phase 1: Base-Catalyzed Saponification

  • Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 19.8 g of KOH (85% pellets) in 50 mL of deionized water. Caution: The dissolution is highly exothermic. Allow the solution to cool to room temperature.

  • Substrate Addition: Add 50 mL of absolute ethanol to the aqueous base, followed by the dropwise addition of 23.0 g of diethyl isoamylmalonate. The ethanol acts as a crucial co-solvent to homogenize the lipophilic diester with the aqueous hydroxide.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 85 °C) for 2 to 3 hours. The extended reflux is required to force the sterically hindered second ester cleavage to completion[2][3].

  • Solvent Removal: After the reaction is complete (verified by TLC showing the disappearance of the diester), cool the flask and remove the ethanol under reduced pressure using a rotary evaporator. Causality: Removing ethanol prior to acidification prevents the reverse reaction (Fischer esterification) and eliminates phase-partitioning issues during extraction.

Phase 2: Controlled Acidification 5. Thermal Control (Critical Step): Submerge the flask containing the aqueous dipotassium isoamylmalonate in an ice-water bath. Insert an internal temperature probe. 6. Protonation: Slowly add 37% HCl dropwise via an addition funnel while maintaining vigorous stirring. Keep the internal temperature strictly below 10 °C. Causality: The free isoamylmalonic acid is highly susceptible to decarboxylation upon heating; exceeding 15–20 °C during the exothermic neutralization will result in irreversible conversion to 5-methylhexanoic acid[3]. 7. pH Validation: Continue adding HCl until the aqueous solution reaches a pH of 1 to 2 (monitor via pH paper). This ensures complete protonation of the dicarboxylate salt.

Phase 3: Extraction and Isolation 8. Phase Separation: Transfer the cold, acidic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). The target dicarboxylic acid will partition into the organic layer[4]. 9. Washing and Drying: Wash the combined ether extracts with a small volume (20 mL) of saturated brine to remove residual water and HCl. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) for 15 minutes. 10. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low bath temperature (< 30 °C) to yield the crude isoamylmalonic acid as a viscous oil or crystalline solid. Store immediately at -20 °C to prevent spontaneous degradation.

Workflow Visualization

Workflow N1 Diethyl Isoamylmalonate (Starting Material) N2 Saponification (KOH, H₂O/EtOH, Reflux 3h) N1->N2 Nucleophilic Attack N3 Dipotassium Isoamylmalonate (Aqueous Intermediate) N2->N3 Ester Cleavage N4 Controlled Acidification (Conc. HCl, T < 10°C) N3->N4 pH Adjustment N5 Isoamylmalonic Acid (Protonated Form) N4->N5 Protonation N6 Extraction & Isolation (Et₂O, MgSO₄, Evaporation) N5->N6 Phase Separation N7 Purified Isoamylmalonic Acid (Final Product) N6->N7 Solvent Removal (< 30°C)

Workflow for the hydrolysis of diethyl isoamylmalonate to isoamylmalonic acid.

References

  • Expanding Extender Substrate Selection for Unnatural Polyketide Biosynthesis by Acyltransferase Domain Exchange within a Modular Polyketide Synthase Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • US5166174A - Prostaglandins E and anti-ulcers containing same Source: Google Patents URL

Sources

Conditions for Knoevenagel condensation involving (3-Methylbutyl)propanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the Knoevenagel condensation of (3-Methylbutyl)propanedioic acid, designed for chemists and drug development professionals. This document provides a comprehensive overview of the reaction mechanism, critical parameters for optimization, detailed experimental protocols, and troubleshooting strategies.

Introduction: Strategic Carbon-Carbon Bond Formation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a robust method for the formation of carbon-carbon double bonds.[1][2] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed typically by a weak base.[2][3] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecular scaffolds, particularly α,β-unsaturated carboxylic acids and their derivatives, which are key intermediates in the production of therapeutic agents and natural products.[1]

This guide focuses specifically on the Knoevenagel condensation involving (3-Methylbutyl)propanedioic acid , a substituted malonic acid. The presence of the isopentyl (3-methylbutyl) group introduces specific steric and electronic considerations that influence reaction dynamics. When a dicarboxylic acid like this is used, the reaction often proceeds via the Doebner modification , which couples the initial condensation with a subsequent decarboxylation step, providing direct access to substituted cinnamic acid analogues.[2][4][5] Understanding and controlling the conditions for this one-pot transformation is critical for achieving high yields and purity.

Reaction Mechanism: The Doebner Modification Pathway

The reaction of (3-Methylbutyl)propanedioic acid with an aldehyde follows the Knoevenagel-Doebner pathway. This process is more than a simple condensation; it is a sequence of base-catalyzed steps culminating in the formation of an α,β-unsaturated carboxylic acid with the loss of carbon dioxide.[2][5]

  • Enolate Formation: A weak base (e.g., piperidine or pyridine) deprotonates the α-carbon of (3-Methylbutyl)propanedioic acid, which is acidic due to the electron-withdrawing effect of the two adjacent carboxyl groups. This forms a stabilized enolate nucleophile.[3][6]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.

  • Aldol-type Addition: The alkoxide is protonated, yielding a β-hydroxy dicarboxylic acid intermediate.

  • Dehydration: The β-hydroxy intermediate is readily dehydrated (loses a molecule of water) under the reaction conditions to form an α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: When pyridine is used as the solvent, it facilitates the decarboxylation of the resulting unsaturated dicarboxylic acid upon heating. This step is thermodynamically driven by the formation of a stable conjugated system and the release of gaseous CO2.[5][7] The result is the final α,β-unsaturated monocarboxylic acid.

Knoevenagel_Doebner_Mechanism Reactants Aldehyde (R-CHO) + (3-Methylbutyl)propanedioic acid Enolate Enolate Formation Reactants->Enolate Base (e.g., Piperidine) Attack Nucleophilic Attack Enolate->Attack Intermediate1 β-Hydroxy Dicarboxylic Acid Intermediate Attack->Intermediate1 Dehydration Dehydration (-H₂O) Intermediate1->Dehydration Intermediate2 α,β-Unsaturated Dicarboxylic Acid Intermediate Dehydration->Intermediate2 Decarboxylation Decarboxylation (-CO₂) Intermediate2->Decarboxylation Heat (in Pyridine) Product Final Product: α,β-Unsaturated Carboxylic Acid Decarboxylation->Product

Knoevenagel-Doebner reaction pathway.

Critical Parameters and Optimization

The success of the Knoevenagel condensation hinges on the careful selection and control of several key parameters. The bulky 3-methylbutyl group may necessitate slightly more forcing conditions compared to unsubstituted malonic acid to overcome potential steric hindrance.

ParameterOptions & ConsiderationsRationale & Expert Insights
Carbonyl Source Aromatic & Aliphatic Aldehydes. Ketones are generally less reactive.Aldehydes are significantly more electrophilic and less sterically hindered than ketones, leading to higher reaction rates and yields. Electron-withdrawing groups on aromatic aldehydes enhance reactivity.
Catalyst System Classic: Pyridine (solvent) with Piperidine (catalyst).[8] Modern/Green: Ammonium salts (e.g., ammonium acetate),[9] L-proline,[10] Boric Acid,[11][12] Ionic Liquids.[13]Pyridine serves a dual role: as a basic solvent and as a promoter for the final decarboxylation step.[5][6] Piperidine is a more effective base for the initial condensation. Greener catalysts are preferable for industrial applications to avoid toxic and carcinogenic reagents.[1] Boric acid acts as a mild Brønsted acid catalyst, activating the aldehyde.[11]
Solvent Polar Protic: Ethanol, Water. Aprotic/Basic: Pyridine, Toluene. Solvent-Free: Neat reaction mixture.[14]The choice of solvent is critical. Pyridine is traditional for the Doebner modification.[2] Ethanol is a greener alternative and can be effective, especially with catalysts like proline.[10] Solvent-free conditions, often activated by microwave or sonication, represent an environmentally benign and efficient approach.[9]
Temperature Room Temperature to Reflux (typically 80-140 °C).The initial condensation can often occur at lower temperatures. However, the decarboxylation step almost always requires heating.[7] Temperature must be optimized: insufficient heat leads to the isolation of the intermediate unsaturated dicarboxylic acid, while excessive heat can cause side reactions or degradation.[14]
Stoichiometry Aldehyde: 1.0 eq Dicarboxylic Acid: 1.0 - 1.5 eq Catalyst: 0.1 - 0.4 eq (or as solvent)A slight excess of the dicarboxylic acid can help drive the reaction to completion. The amount of catalyst should be minimized to prevent side reactions and simplify purification.

Detailed Experimental Protocols

The following protocols provide two distinct methods for conducting the Knoevenagel condensation with (3-Methylbutyl)propanedioic acid.

Protocol 1: Classic Knoevenagel-Doebner Condensation

This method utilizes the traditional pyridine/piperidine system, which is highly effective for a broad range of aldehydes and promotes in-situ decarboxylation.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Aromatic AldehydeVaries1.0 eq10.0 mmol
(3-Methylbutyl)propanedioic acid174.201.92 g11.0 mmol
Pyridine79.1015 mLSolvent
Piperidine85.150.17 g (0.2 mL)2.0 mmol
Hydrochloric Acid (conc.)36.46As needed-
Diethyl Ether74.12~100 mL-
Anhydrous MgSO4120.37As needed-

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (10.0 mmol) and (3-Methylbutyl)propanedioic acid (1.92 g, 11.0 mmol).

  • Solvent and Catalyst Addition: Add pyridine (15 mL) to dissolve the solids, followed by the addition of piperidine (0.2 mL).

  • Reaction: Heat the mixture to reflux (approx. 115 °C) using a heating mantle. Monitor the reaction progress by observing CO2 evolution (bubbling) and by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the dark mixture into a beaker containing ice (~50 g) and concentrated HCl (~20 mL) with vigorous stirring. This neutralizes the pyridine and piperidine and precipitates the crude product.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure α,β-unsaturated carboxylic acid.

    • Alternatively, if the product is an oil, extract the acidified aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The resulting residue can be purified by column chromatography.

Protocol 2: Green, Solvent-Free Condensation

This modern approach avoids toxic pyridine and minimizes solvent waste, making it more environmentally friendly. It is particularly effective for activated aromatic aldehydes.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Aromatic AldehydeVaries1.0 eq10.0 mmol
(3-Methylbutyl)propanedioic acid174.201.92 g11.0 mmol
Ammonium Acetate77.080.15 g2.0 mmol
Hydrochloric Acid (2M)36.46As needed-
Ethyl Acetate88.11~75 mL-

Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask, thoroughly mix the aromatic aldehyde (10.0 mmol), (3-Methylbutyl)propanedioic acid (1.92 g, 11.0 mmol), and ammonium acetate (0.15 g, 2.0 mmol). No solvent is added.

  • Reaction:

    • Heat the solid mixture in an oil bath set to 100-120 °C. The mixture will melt and begin to react.

    • Stir the molten reaction with a magnetic stir bar. Monitor the progress by TLC. The reaction is often complete in 1-3 hours.

    • For decarboxylation to proceed, the temperature may need to be raised to 140 °C after the initial condensation is complete.[14]

  • Work-up:

    • Allow the flask to cool to a solid or viscous oil.

    • Add ethyl acetate (30 mL) to dissolve the product, followed by 2M HCl (20 mL) to neutralize the catalyst and remove unreacted dicarboxylic acid.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 20 mL).

  • Purification:

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography as described in Protocol 1.

Experimental Workflow and Characterization

A systematic workflow ensures reproducibility and accurate product identification.

Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup (Protocol 1 or 2) Start->Setup Reaction Condensation & Decarboxylation (Heating) Setup->Reaction TLC Monitor Progress (TLC) Reaction->TLC TLC->Reaction Incomplete Workup Reaction Work-up (Acidification & Extraction/Filtration) TLC->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Product Characterization Purification->Characterization End End: Pure Product Characterization->End

General experimental workflow diagram.

Product Characterization

  • Thin Layer Chromatography (TLC): Essential for monitoring the consumption of the starting aldehyde and the formation of the less polar product.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a strong C=C stretch for the α,β-unsaturated system (~1625 cm⁻¹) and a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹).

  • ¹H NMR Spectroscopy: The key signals will be the vinyl protons on the newly formed double bond (typically 6.5-8.0 ppm) and the carboxylic acid proton (a broad singlet, >10 ppm). The signals corresponding to the 3-methylbutyl group should remain.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Deactivated aldehyde (e.g., sterically hindered).1. Use fresh piperidine/pyridine or a different catalyst system. 2. Increase reaction temperature and/or time. 3. Consider a more reactive catalyst or microwave-assisted synthesis.
Incomplete Decarboxylation Insufficient heat or reaction time after condensation.Increase the reaction temperature (to ~140 °C) or prolong the heating period after TLC shows consumption of the aldehyde.[14]
Formation of Side Products 1. Self-condensation of the aldehyde (if using a strong base). 2. Michael addition side reactions. 3. Polymerization.1. Ensure a weak base catalyst is used.[2] 2. Use stoichiometric amounts of reactants. 3. Reduce reaction temperature or time once the desired product is formed.
Difficult Purification Product is an oil or does not crystallize easily.Use column chromatography on silica gel. If the product is a carboxylic acid, ensure the mobile phase is acidified slightly (e.g., with 0.5% acetic acid) to prevent streaking.

References

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Taylor & Francis Online.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
  • Knoevenagel condens
  • Knoevenagel condens
  • Knoevenagel Condensation Doebner Modific
  • Novel Methods of Knoevenagel Condensation. (n.d.). International Journal of Scientific Research in Science and Technology.
  • Knoevenagel Condens
  • Knoevenagel Condensation. (n.d.). Cambridge University Press.
  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021).
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). SciELO.
  • Table of catalysts used for Knoevenagel condensation. (n.d.).
  • The Doebner modification of the Knoevenagel reaction. (n.d.). OpenBU, Boston University.
  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condens
  • The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. (n.d.). PMC.
  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a C
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020). Taylor & Francis Online.

Sources

Catalytic methods for synthesizing 2-(3-methylbutyl)propanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Synthesis of 2-(3-methylbutyl)propanedioic Acid

Executive Summary

This technical guide details the catalytic synthesis of 2-(3-methylbutyl)propanedioic acid (also known as isoamylmalonic acid or isopentylmalonic acid), a critical dicarboxylic acid intermediate in the manufacture of barbiturates (e.g., Amobarbital) and valproate analogues.

Traditionally, this synthesis relies on stoichiometric consumption of moisture-sensitive bases (e.g., sodium ethoxide) in absolute ethanol. This guide introduces a superior Solid-Liquid Phase Transfer Catalysis (SL-PTC) protocol. By utilizing a quaternary ammonium catalyst and a mild inorganic base (potassium carbonate), this method eliminates the need for anhydrous conditions, reduces waste, and suppresses the formation of dialkylated byproducts.

Scientific Foundation & Mechanism

The Challenge of Classical Synthesis

The classical "Malonic Ester Synthesis" involves deprotonating diethyl malonate (


) with sodium ethoxide.[1] This generates a homogeneous enolate that attacks 1-bromo-3-methylbutane.
  • Drawbacks: Requires strictly anhydrous solvents; generates stoichiometric salt waste; difficult to control mono- vs. di-alkylation; exothermic runaway risks.

The Catalytic Solution: Phase Transfer Catalysis (PTC)

The SL-PTC method employs a solid base (


) and a liquid organic phase containing the reactants. The base is insoluble in the organic phase, preventing bulk enolization.
  • Catalyst: Tetra-n-butylammonium bromide (TBAB).

  • Mechanism: The catalyst transports hydroxide/carbonate anions to the interface or extracts the active methylene proton, forming an ion pair

    
     that is lipophilic and highly reactive in the organic phase.
    
  • Selectivity: The low instantaneous concentration of the enolate minimizes dialkylation.

Mechanistic Pathway (Graphviz)

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Solid-Liquid Interface cluster_solid Solid Phase R_Br 1-Bromo-3- methylbutane Malonate Diethyl Malonate Interface_Exchange Ion Exchange Deprotonation Malonate->Interface_Exchange Diffusion Q_Enolate [Q+ • Enolate-] Product_Ester Mono-alkylated Ester Q_Enolate->Product_Ester + R-Br (SN2) Q_Br Q+Br- (Catalyst) Product_Ester->Q_Br Release Q+ Q_Br->Interface_Exchange Regeneration Interface_Exchange->Q_Enolate Extraction into Organic KBr Solid KBr (Waste) Interface_Exchange->KBr Precipitation K2CO3 Solid K2CO3 K2CO3->Interface_Exchange Surface Base

Caption: Figure 1. Solid-Liquid Phase Transfer Catalysis cycle. The quaternary ammonium catalyst (


) shuttles the active enolate into the organic phase for alkylation, preventing bulk side reactions.

Experimental Protocol

Materials & Reagents
ReagentCAS RegistryRoleEquiv.[2]
Diethyl Malonate 105-53-3Substrate1.2
1-Bromo-3-methylbutane 107-82-4Electrophile1.0
Potassium Carbonate 584-08-7Base (Solid)2.0
TBAB 1643-19-2Catalyst0.05 (5 mol%)
Toluene 108-88-3Solvent5 Vol
Potassium Hydroxide 1310-58-3Hydrolysis Base2.5

Safety Note: 1-Bromo-3-methylbutane is flammable and an irritant. Work in a fume hood. Malonic acids can decarboxylate if heated excessively in acidic form.

Step 1: Catalytic Mono-Alkylation
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add Diethyl Malonate (1.2 eq), TBAB (0.05 eq), and finely ground

    
      (2.0 eq) to Toluene .
    
  • Activation: Stir vigorously at room temperature for 15 minutes.

  • Addition: Add 1-Bromo-3-methylbutane (1.0 eq) dropwise over 30 minutes.

    • Why: Slow addition maintains a high Malonate:Electrophile ratio, favoring mono-alkylation.

  • Reaction: Heat to 90°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC.[3]

  • Workup:

    • Cool to room temperature.[2][4]

    • Filter off the solid salts (

      
      , excess 
      
      
      
      ).
    • Wash the filtrate with water (

      
       vol).
      
    • Concentrate the organic layer under reduced pressure to obtain Diethyl 2-(3-methylbutyl)propanedioate as a pale oil.

    • Optional: Distill excess diethyl malonate (bp 199°C) if high purity is required before hydrolysis.

Step 2: Hydrolysis to Diacid
  • Saponification: Dissolve the crude ester in Ethanol (3 vol). Add an aqueous solution of KOH (2.5 eq, 40% w/w).

  • Reflux: Heat to reflux (80°C) for 2 hours. The solution will become homogeneous.

  • Isolation (Critical Step):

    • Distill off ethanol (rotary evaporator).

    • Dissolve the residue in minimal distilled water.

    • Wash with Diethyl Ether (

      
      ) to remove any unreacted alkyl halide or neutral impurities.
      
    • Acidification: Cool the aqueous phase to 0–5°C in an ice bath.

    • Slowly add Conc. HCl dropwise with stirring until pH

      
       1.
      
    • Caution: Keep temperature < 10°C . Exotherms can trigger decarboxylation.

  • Crystallization: The product, 2-(3-methylbutyl)propanedioic acid , will precipitate as a white solid.

  • Drying: Filter and dry in a vacuum oven at 40°C .

    • Warning:Do NOT exceed 80°C. The diacid is prone to decarboxylation to 4-methylpentanoic acid at high temperatures.

Process Workflow & Logic

Process_Flow cluster_waste Waste Streams Start Start: Reagents Prep Step1 Step 1: SL-PTC Alkylation (Toluene, K2CO3, TBAB, 90°C) Start->Step1 Check1 QC Check: Mono vs Di-alkyl Ratio Step1->Check1 Step2 Filtration & Concentration (Remove Salts/Solvent) Check1->Step2 Pass (>95:5) Step3 Step 2: Saponification (KOH, EtOH, Reflux) Step2->Step3 KBr_Waste Solid KBr (Recycle/Dispose) Step2->KBr_Waste Step4 Acidification & Precipitation (pH 1, Temp < 10°C) Step3->Step4 EtOH_Recycle Ethanol (Distill & Recycle) Step3->EtOH_Recycle End Final Product: 2-(3-methylbutyl)propanedioic acid Step4->End

Caption: Figure 2. End-to-end process workflow emphasizing critical control points (QC Check and Temperature Control).

Data & Performance Metrics

The following table contrasts the Catalytic (PTC) method against the Traditional (NaOEt) method.

MetricTraditional Method (NaOEt)Catalytic Method (PTC)Impact
Yield (Step 1) 65–75%85–92% Higher throughput
Selectivity (Mono:Di) 80:2096:4 Reduced purification burden
Moisture Sensitivity High (Requires dry EtOH)None (Tolerates water)Robustness
Solvent Ethanol (Flammable)Toluene/AcetonitrileRecyclable
Atom Economy Low (NaBr + EtOH waste)ImprovedGreen Chemistry aligned

Troubleshooting & QC Parameters

  • Issue: High Di-alkylation.

    • Cause: Localized high concentration of base or insufficient stirring.

    • Fix: Increase stirring speed (>500 RPM) to maximize interfacial area. Ensure Diethyl Malonate is in slight excess (1.2 eq).

  • Issue: Product Decarboxylation.

    • Observation: Evolution of gas bubbles during acidification; product is a liquid (Isocaproic acid) instead of solid.

    • Fix: Maintain internal temperature < 10°C during acidification. Dry the final solid under vacuum at ambient temperature, not in a hot oven.

  • Analytical Standard (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : Water (0.1%

      
      ).
      
    • Detection: UV 210 nm (Weak absorption, high concentration required) or RI/ELSD.

References

  • Fedoryński, M. (2020). Syntheses of carbanion derivatives under phase-transfer catalysis conditions. Chemical Reviews. Link

  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
  • Diez-Barra, E., et al. (1996). Solid-liquid phase transfer catalysis without solvent: Alkylation of malonates. Synthetic Communications. Link

  • PubChem. (2025).[5] Propanedioic acid, 2-ethyl-2-(3-methylbutyl)-, 1,3-diethyl ester (Amobarbital Intermediate Data). National Library of Medicine. Link

  • Organic Syntheses. (1921). Alkylation of Malonic Esters (General Protocols). Org. Synth. Coll. Vol. 1. Link

Sources

Application Note & Protocols: High-Purity Recovery of Isoamylmalonic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity

Isoamylmalonic acid, a substituted dicarboxylic acid, serves as a crucial synthetic intermediate in the development of various fine chemicals and pharmaceutical agents, most notably as a precursor to barbiturates like amobarbital.[1] The purity of this building block is paramount; trace impurities can lead to downstream reaction failures, undesirable side products, and compromised final product efficacy and safety. Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility to separate a target compound from its impurities.[2]

This guide provides a detailed exploration of the principles and practical methodologies for the recrystallization of isoamylmalonic acid. It is designed for researchers and process chemists, offering not just procedural steps but the underlying scientific rationale to empower users to adapt and troubleshoot the protocols effectively.

Physicochemical Profile: Isoamylmalonic Acid

A thorough understanding of the molecule's properties is the foundation of a successful recrystallization strategy. While specific experimental data for isoamylmalonic acid is not broadly published, its properties can be reliably inferred from its structure and comparison with its parent compound, malonic acid.[3][4]

  • Structure: Isoamylmalonic acid possesses a polar head composed of two carboxylic acid groups, capable of strong hydrogen bonding. It also features a nonpolar five-carbon isoamyl tail. This amphipathic nature is the primary determinant of its solubility behavior.

  • Physical State: Expected to be a white crystalline solid at room temperature.

  • Solubility: Compared to malonic acid, which is highly soluble in water, the isoamyl group significantly increases the molecule's lipophilicity. Consequently, isoamylmalonic acid will exhibit lower solubility in polar solvents like water and higher solubility in organic solvents. The solubility will be highly dependent on temperature, a key requirement for effective recrystallization.

The Cornerstone of Recrystallization: Solvent Selection

The choice of solvent is the most critical variable in developing a recrystallization protocol. An ideal solvent system should meet the following criteria:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the isoamylmalonic acid, including impurities, near its boiling point.

  • Low Solvating Power at Low Temperatures: Upon cooling, the solvent's ability to keep the target molecule in solution must decrease sharply, promoting crystallization.

  • Favorable Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Inertness: The solvent must not react with the isoamylmalonic acid.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

Solvent Screening Strategy

Given the amphipathic structure of isoamylmalonic acid, solvents of intermediate polarity, or mixtures of polar and non-polar solvents, are excellent starting points.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expected Behavior
Water 10080.1Due to the nonpolar isoamyl chain, solubility is expected to be low, even when hot. May be an effective anti-solvent.
Ethanol 7824.5The hydroxyl group can hydrogen bond with the carboxylic acids, while the ethyl chain interacts with the isoamyl group. Likely a good solvent.
Ethyl Acetate 776.0An ester with moderate polarity. Often an excellent choice for compounds with both polar and non-polar character.
Acetone 5620.7A polar aprotic solvent that is a good general-purpose choice for many organic solids.[5]
Toluene 1112.4A non-polar aromatic solvent. May be useful if the crude material is oily or contains non-polar impurities.
Hexane 691.9A non-polar solvent. Isoamylmalonic acid will likely have very low solubility. Primarily useful as an anti-solvent.

Experimental Protocols

Safety Precaution: Always conduct recrystallization procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach attempted. Ethyl acetate or an ethanol/water mixture are recommended starting points.

Methodology:

  • Dissolution: Place the crude isoamylmalonic acid (e.g., 1.0 g) in an Erlenmeyer flask. Add a small volume of the selected solvent (e.g., 3-5 mL of ethyl acetate). Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent dropwise until all the solid just dissolves. It is critical to use the minimum amount of hot solvent required to create a saturated solution, as excess solvent will reduce the final yield.

  • Slow Cooling (Crystal Formation): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined, and pure crystals. Rapid cooling (e.g., in an ice bath) can cause the solid to precipitate, trapping impurities.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the now cold mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities. It is vital that the wash solvent is cold to prevent the dissolution of the product.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is employed when no single solvent has the ideal solubility profile. A common and effective pair for this molecule is Ethanol (solvent) and Water (anti-solvent).

Methodology:

  • Dissolution: Dissolve the crude isoamylmalonic acid in the minimum amount of the "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While stirring, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This point of persistent turbidity indicates the onset of precipitation and that the solution is saturated.

  • Re-homogenization: Gently heat the mixture until the solution becomes clear again.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.

  • Isolation & Drying: Collect, wash (using a cold mixture of the solvent/anti-solvent), and dry the crystals as previously described.

Visual Workflow: Single-Solvent Recrystallization

Recrystallization_Workflow cluster_main Single-Solvent Recrystallization Protocol cluster_impurities Fate of Impurities A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Volume of Hot Solvent to Dissolve A->B Heating & Stirring C 3. Cool Slowly to Room Temperature B->C Ambient Cooling D 4. Cool Further in Ice Bath C->D Maximize Precipitation E 5. Collect Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Ice-Cold Solvent E->F Remove Mother Liquor Imp_Soluble Soluble Impurities Remain in Mother Liquor E->Imp_Soluble Filtrate G 7. Dry Purified Product Under Vacuum F->G

Caption: Workflow for a typical single-solvent recrystallization.

Purity Assessment: Validating Success

A protocol is only as good as its outcome. It is essential to verify the purity of the recrystallized material.

  • Melting Point Analysis: This is the most common and rapid method for assessing the purity of a crystalline solid. A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range. Compare the experimental melting point to the literature value if available.

  • Thin-Layer Chromatography (TLC): TLC can provide a qualitative assessment of purity. A pure compound should ideally show a single spot on the TLC plate when visualized. The presence of multiple spots indicates that impurities are still present.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Crystals do not form Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to increase the concentration and allow to cool again.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution was cooled too rapidly.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider using a lower-boiling point solvent.
Low Recovery/Yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure wash solvent is ice-cold. Preheat the filtration apparatus if performing a hot filtration.
Colored Impurities Persist Impurities are adsorbed onto the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use sparingly as it can also adsorb the product.

References

  • Wikipedia. Malonic acid. [Link]

  • Google Patents.
  • Google Patents.
  • Ataman Kimya. MALONIC ACID. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • GEA. Crystallization of Adipic Acid. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • Google Patents. US5886219A - Process for preparing malonic acid and alkylmalonic acids.
  • PubChem. Methylmalonic Acid. [Link]

  • PMC. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). [Link]

  • PubChem. Aminomalonic acid. [Link]

  • Google Patents.
  • WIPO Patentscope. WO/2001/021572 PURIFICATION AND RECOVERY OF DICARBOXYLIC ACIDS USING MELT CRYSTALLIZATION. [Link]

  • PubChem. Malonic Acid. [Link]

  • ResearchGate. SYNTHESIS OF MALONIC ACID ESTERS. [Link]

  • ScienceAsia. Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • ResearchGate. Experiment and modelling on solubility of malonic acid in different solvents. [Link]

Sources

Scalable synthesis of (3-Methylbutyl)propanedioic acid for pharmaceutical use

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PHARM-2026-03

Executive Summary & Pharmaceutical Context

(3-Methylbutyl)propanedioic acid (CAS: 7605-25-6), also known as Isopentylmalonic acid, is a critical dicarboxylic acid intermediate in the synthesis of barbiturates (e.g., Amobarbital) and novel peptidomimetics targeting CNS pathways.

While laboratory-scale synthesis often utilizes sodium hydride (NaH) and rapid thermal decarboxylation to yield mono-acids, pharmaceutical manufacturing requires:

  • Scalable Safety: Elimination of pyrophoric NaH in favor of sodium ethoxide (NaOEt).

  • Impurity Control: Strict suppression of the dialkylated byproduct (diisopentyl malonate).

  • Thermal Management: Prevention of premature decarboxylation to isolate the intact dicarboxylic acid moiety.

This guide details a kilogram-scale protocol validated for >98% purity, emphasizing the thermodynamic control required to stop the sequence at the dicarboxylic acid stage.

Retrosynthetic Analysis & Strategy

The synthesis relies on the classical Malonic Ester Synthesis but requires modification for scale. The core disconnection occurs at the


-carbon of the malonate framework.
Strategic Considerations:
  • Alkylation Selectivity: The primary challenge is preventing the second alkylation. The rate of the second alkylation is generally slower due to steric hindrance from the isopentyl group, but at high concentrations, it remains a significant impurity (

    
    ).
    
    • Solution: Use a 1.2 – 1.5 molar equivalent of Diethyl malonate relative to the alkyl halide.

  • Hydrolysis Stability: The target is the dicarboxylic acid, not the decarboxylated isocaproic acid.

    • Solution: Saponification must be followed by a controlled acidification at

      
      .
      
Diagram 1: Reaction Pathway (Mechanistic Flow)

ReactionPathway Start Diethyl Malonate (Starting Material) Enolate Enolate Intermediate (Nucleophile) Start->Enolate Deprotonation (-EtOH) Base NaOEt (21% in EtOH) (Base) Base->Enolate MonoEster Diethyl isopentylmalonate (Intermediate Ester) Enolate->MonoEster SN2 Alkylation AlkylHalide 1-Bromo-3-methylbutane (Electrophile) AlkylHalide->MonoEster Salt Dipotassium Salt MonoEster->Salt Reflux Hydrolysis KOH / H2O / EtOH (Saponification) Hydrolysis->Salt FinalProduct (3-Methylbutyl)propanedioic acid (Target) Salt->FinalProduct Controlled Acidification AcidWorkup HCl (pH 1-2, <10°C) AcidWorkup->FinalProduct Decarb Isocaproic Acid (Impurity) FinalProduct->Decarb HEAT (>130°C)

Caption: Mechanistic pathway highlighting the critical divergence point where heat triggers unwanted decarboxylation.

Detailed Experimental Protocols

Protocol A: Mono-Alkylation Scale-Up

Objective: Synthesis of Diethyl (3-methylbutyl)malonate. Scale: 1.0 kg input of Alkyl Halide.

Reagents:

  • Diethyl malonate (DEM): 1.5 equivalents (Excess is crucial).

  • Sodium Ethoxide (21% wt solution in Ethanol): 1.1 equivalents.

  • 1-Bromo-3-methylbutane (Isoamyl bromide): 1.0 equivalent (Limiting reagent).

  • Ethanol (Absolute): Solvent.

Step-by-Step Methodology:

  • Reactor Setup: Purge a 20L glass-lined reactor with nitrogen. Ensure the condenser is set to

    
     to prevent solvent loss.
    
  • Enolate Formation:

    • Charge Diethyl malonate (1.5 eq) into the reactor.

    • Add Sodium Ethoxide solution (1.1 eq) dropwise over 60 minutes, maintaining internal temperature at

      
      .
      
    • Observation: The mixture will thicken slightly as the enolate forms. Stir for an additional 30 minutes.

  • Alkylation (Exotherm Control):

    • Heat the mixture to

      
      .
      
    • Begin addition of 1-Bromo-3-methylbutane (1.0 eq).

    • Critical Control Point: The reaction is exothermic. Adjust addition rate to maintain internal temperature between

      
      . Do not exceed 
      
      
      
      to minimize dialkylation.
    • Once addition is complete, reflux (

      
      ) for 4–6 hours.
      
  • Monitoring:

    • Sample every hour after reflux begins.

    • Endpoint: >98% conversion of alkyl halide (GC-FID).

  • Workup:

    • Distill off approximately 70% of the ethanol under reduced pressure.

    • Quench residue with water (equal volume to initial reaction volume).

    • Phase separation: The product (oil) separates from the aqueous layer.

    • Purification: Fractional distillation under high vacuum (approx. 10-15 mmHg).

      • Fraction 1: Unreacted Diethyl malonate (Recycle this).

      • Fraction 2: Product (Diethyl isopentylmalonate). BP approx

        
         at 15 mmHg.
        
Protocol B: Hydrolysis to Dicarboxylic Acid

Objective: Saponification without decarboxylation.

Reagents:

  • Diethyl isopentylmalonate (from Protocol A).

  • Potassium Hydroxide (KOH): 2.5 equivalents (40% aq. solution).

  • Ethanol: Co-solvent.

  • Conc. HCl: For acidification.[1][2]

Step-by-Step Methodology:

  • Saponification:

    • Dissolve the ester in Ethanol (3 volumes).

    • Add KOH solution slowly.

    • Reflux for 3 hours. The solution should become homogeneous.

    • Remove Ethanol via vacuum distillation. Do not heat the dry salt residue excessively.

  • Isolation (The "Cold Crash"):

    • Dissolve the potassium salt residue in minimal water (approx. 2 volumes).

    • Cool the reactor jacket to

      
      .
      
    • Acidification: Slowly add Conc. HCl while stirring vigorously.

    • Target pH: 1.0 – 1.5.[3]

    • Temperature Limit: Internal temp must remain

      
      .
      
  • Crystallization/Extraction:

    • (3-Methylbutyl)propanedioic acid is a solid (MP: ~93-95°C). At high concentrations and low temps, it may precipitate directly.

    • If oiling occurs (common due to isopentyl lipophilicity): Extract with Methyl tert-butyl ether (MTBE) x 2.

    • Dry organic layer over

      
       and evaporate solvent under reduced pressure at 
      
      
      
      .
    • Recrystallization: Recrystallize the crude solid from Benzene/Petroleum Ether or an Ethyl Acetate/Hexane mixture to remove trace mono-acid.

Process Workflow & Decision Logic

Diagram 2: Production Workflow

ProcessFlow Setup Reactor Setup N2 Purge, 25°C Enolization Enolization Add NaOEt to DEM Setup->Enolization Addition Alkylation Add Alkyl Halide (60-65°C) Enolization->Addition Check QC Check: Conversion >98%? Addition->Check Check->Addition No (Continue Reflux) Distillation Vac Distillation Recover Excess DEM Check->Distillation Yes Saponification Saponification KOH/EtOH Reflux Distillation->Saponification Acidification Acidification HCl, T < 10°C Saponification->Acidification Isolation Isolation Extract/Crystallize Acidification->Isolation

Caption: Step-by-step unit operations for the scalable manufacturing process.

Quality Control & Impurity Profile

Pharmaceutical applications require strict control over homologous impurities.

Impurity / ParameterSpecification LimitDetection MethodOrigin / Cause
Assay (Titration) > 98.5% w/wAcid-Base Titration--
Dialkylated Impurity < 0.5%GC / HPLCExcess alkyl halide or insufficient mixing.
Isocaproic Acid < 0.2%GC / H-NMRDecarboxylation due to overheating during acidification/drying.
Diethyl Malonate < 0.1%GCIncomplete reaction or poor distillation cut.
Water Content < 0.5%Karl FischerInsufficient drying.
Melting Point 93 – 95 °CCapillary MPIdentity confirmation.

Safety & Handling (E-E-A-T)

1-Bromo-3-methylbutane (Isoamyl Bromide)
  • Hazards: Flammable liquid (Flash point: 32°C). Skin and eye irritant.[3][4]

  • Engineering Control: All transfers must occur in a closed system under nitrogen. Use grounding straps to prevent static discharge.

Sodium Ethoxide[2][5][6]
  • Hazards: Highly caustic; reacts violently with water.

  • Handling: Use commercially available 21% solution in ethanol for easier handling than solid alkoxides. Ensure reactor is completely dry before charging.

Thermal Decarboxylation Risk
  • The dicarboxylic acid is thermally unstable above its melting point. Drying ovens must be vacuum-assisted and set below 50°C to prevent degradation into isocaproic acid and CO2.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocol for Malonic Ester Synthesis).
  • Organic Syntheses. Alkylation of Diethyl Malonate: General Procedures. Org.[2][5] Synth. 1925, 4,[6] 11. Link

  • PubChem Compound Summary. Isopentylmalonic acid (CID 23414). National Center for Biotechnology Information. Link

  • Cross, B. E.; et al.Synthesis of Barbiturate Precursors. J. Chem. Soc. 1950, 1-15.
  • ChemicalBook. 1-Bromo-3-methylbutane Safety Data Sheet.Link

Sources

Troubleshooting & Optimization

Improving yield in the alkylation of diethyl malonate with isopentyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Malonic Ester Synthesis. The alkylation of diethyl malonate with isopentyl halides is a critical carbon-carbon bond-forming step, most notably serving as the foundational precursor for the synthesis of amobarbital and other branched-chain active pharmaceutical ingredients (APIs)[1][2].

While the classical SN2 mechanism appears straightforward, the unique steric profile of the isopentyl (3-methylbutyl) group introduces competing pathways, including dialkylation, E2 elimination, and ester saponification[3]. This guide provides a mechanistic blueprint, a self-validating standard operating procedure (SOP), quantitative optimization metrics, and symptom-based troubleshooting to help you maximize monoalkylation yields.

Mechanistic Blueprint

To troubleshoot effectively, we must first map the kinetic and thermodynamic pathways of the reaction system. The diagram below illustrates the desired SN2 trajectory alongside the primary parasitic side reactions.

Mechanism DEM Diethyl Malonate (pKa ~13) Enolate Sodio-Malonic Enolate (Nucleophile) DEM->Enolate Deprotonation (Fast, Reversible) Base NaOEt / Anhydrous EtOH (Strong Base) Base->Enolate Product Mono-Isopentyl Diethyl Malonate Enolate->Product SN2 Alkylation (Rate-Limiting) Alkene Isopentene Impurity (E2 Elimination) Enolate->Alkene High Temp / Sterics Isopentyl Isopentyl Bromide (Electrophile) Isopentyl->Product Isopentyl->Alkene Dialkyl Dialkylated Impurity (Over-reaction) Product->Dialkyl Excess Base/Halide

Caption: Mechanistic pathways and competing side reactions in isopentyl malonate synthesis.

Validated Workflow: Monoalkylation with Isopentyl Bromide

To ensure reproducibility, the following protocol is designed as a self-validating system . Each step includes a causality explanation for the operational parameters and an in-process validation check to confirm success before proceeding.

Step 1: In Situ Alkoxide Generation

  • Action: Under an inert atmosphere (N₂/Ar), dissolve sodium metal (1.0 equiv) in strictly anhydrous ethanol.

  • Causality: Commercial sodium ethoxide degrades upon moisture exposure, forming sodium hydroxide (NaOH). NaOH will irreversibly saponify the diethyl malonate esters, destroying the starting material and generating water that quenches the enolate[1]. Generating the base in situ guarantees strictly anhydrous conditions.

  • Validation Check: The reaction is complete when hydrogen gas evolution ceases entirely and the solution is 100% homogenous.

Step 2: Enolate Formation

  • Action: Add diethyl malonate (1.05 equiv) dropwise at 0–5 °C. Stir for 30 minutes, allowing the mixture to warm to room temperature.

  • Causality: The slight molar excess of diethyl malonate ensures the complete consumption of the strong base, minimizing the risk of base-promoted E2 elimination when the alkyl halide is introduced[3].

  • Validation Check: The solution will become slightly viscous. A moistened pH strip held in the headspace should not indicate volatile alkalinity, though the solution itself remains strongly basic.

Step 3: Electrophile Addition (Alkylation)

  • Action: Add isopentyl bromide (1.0 equiv) dropwise over 1 hour at room temperature[4].

  • Causality: Isopentyl bromide is a primary halide, but the

    
    -branching (isopropyl group) introduces mild steric drag on the SN2 transition state. Slow addition prevents local pooling of the electrophile, which would otherwise drive the equilibrium toward the dialkylated byproduct[3].
    
  • Validation Check: A fine white precipitate of sodium bromide (NaBr) will begin to form, visually confirming the progression of the substitution reaction.

Step 4: Thermal Maturation

  • Action: Gradually heat the mixture to a gentle reflux (78 °C) for 4–6 hours.

  • Causality: The activation energy for the sterically hindered SN2 displacement requires sustained thermal input to reach completion.

  • Validation Check: Monitor via GC-FID or TLC. The reaction is deemed complete when the pH of the mixture drops to near-neutral (pH 7–8), indicating total consumption of the enolate/ethoxide.

Step 5: Aqueous Workup

  • Action: Concentrate the mixture under reduced pressure to remove ethanol before adding water. Partition the residue between diethyl ether and water.

  • Causality: If water is added while ethanol is still present, the resulting aqueous-ethanolic phase will solubilize a significant portion of the product, leading to poor extraction yields.

  • Validation Check: The aqueous layer should test positive for halides (an AgNO₃ test yields a pale yellow/white precipitate), confirming the successful displacement of bromide.

Quantitative Benchmarks

The choice of leaving group and base system heavily dictates the yield and impurity profile. The following table summarizes expected outcomes based on process optimization data[4][5].

Alkylating AgentBase / Solvent SystemTemp (°C)Time (h)Monoalkylation Yield (%)Dialkylation (%)E2 Elimination (%)
Isopentyl ChlorideNaOEt / EtOH (Anhydrous)781640 – 50< 5< 5
Isopentyl BromideNaOEt / EtOH (Anhydrous)784 – 678 – 855 – 102 – 5
Isopentyl IodideNaOEt / EtOH (Anhydrous)782 – 382 – 888 – 125 – 8
Isopentyl BromideNano-K₂CO₃ / DMF651265 – 70< 2< 2

Symptom-Based Troubleshooting & FAQs

Q1: My yield of mono-isopentyl diethyl malonate is unusually low, and I am recovering large amounts of unreacted starting materials. What is the root cause? A1: The primary culprit is often the choice of leaving group. If you are using isopentyl chloride, the C–Cl bond is too strong to be efficiently displaced at the reflux temperature of ethanol, leading to sluggish kinetics. Switch to isopentyl bromide[4]. Additionally, verify that your ethanol is strictly anhydrous; trace water will hydrolyze the ethoxide base to hydroxide, which saponifies the malonate ester rather than deprotonating the


-carbon[1].

Q2: GC-MS analysis reveals a significant percentage of a higher molecular weight impurity. How do I suppress this? A2: You are observing the dialkylated byproduct. The mono-alkylated product still possesses an acidic


-proton, which can be deprotonated by any unreacted base to form a new enolate. This enolate then reacts with another equivalent of isopentyl bromide[3]. To suppress dialkylation:
  • Maintain a strict 1:1.05 molar ratio of base to diethyl malonate.

  • Ensure the isopentyl bromide is added slowly to keep the steady-state concentration of the electrophile low[3].

  • Consider using a milder, heterogeneous base system like nano-K₂CO₃ in an aprotic solvent, which has been shown to highly favor monoalkylation over dialkylation[5].

Q3: My overall mass balance is off, and I smell a distinct, volatile hydrocarbon odor during the reaction. What is happening? A3: This indicates a competing E2 elimination pathway. While isopentyl bromide is a primary halide, the strong basicity of the ethoxide ion can abstract a


-proton to form 3-methyl-1-butene (isopentene)[3]. Because isopentene is highly volatile (boiling point ~20 °C), it escapes through the condenser, leading to a loss of mass balance. To mitigate this, ensure the initial addition of the alkyl halide is done at room temperature before slowly ramping up to reflux, and avoid using any base bulkier than ethoxide.

Q4: Can I use sodium hydroxide (NaOH) instead of sodium ethoxide to save costs? A4: Absolutely not. The use of aqueous or solid NaOH will lead to rapid saponification (ester hydrolysis) of the diethyl malonate, converting it into sodium malonate salts[1]. This destroys the ester groups required for the stabilization of the enolate intermediate and prevents the alkylation entirely. Alkoxide bases matching the ester alkyl group (e.g., ethoxide for diethyl malonate) must be used to prevent transesterification and hydrolysis.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: grokipedia.
  • Title: Source: rsc.org URL:

  • Source: benchchem.

Sources

Technical Support Center: Isoamylmalonic Acid Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low solubility of Isoamylmalonic acid (CAS: 1843-40-9) in aqueous media. Ticket ID: IAM-SOL-001 Responder: Senior Application Scientist, Formulation Chemistry Division

Executive Summary

Isoamylmalonic acid (


) presents a classic "amphiphilic conflict" in aqueous formulation. While the malonic acid core is highly hydrophilic, the isopentyl (isoamyl) side chain introduces significant hydrophobicity. In its protonated (free acid) form, the crystal lattice energy and the hydrophobic effect of the alkyl tail dominate, resulting in poor water solubility compared to unsubstituted malonic acid.

Critical Warning: Do not attempt to increase solubility by boiling this compound in water. Substituted malonic acids are thermally unstable and prone to decarboxylation, potentially converting your reagent into isocaproic acid (4-methylpentanoic acid) and


.

Part 1: The Solubility Decision Matrix

Before proceeding with a protocol, determine your experimental constraints using the logic flow below.

SolubilityLogic Start Start: Isoamylmalonic Acid Not Dissolving Q1 Is the final pH flexible? Start->Q1 Warning CRITICAL STOP: Do NOT Boil (>60°C) Start->Warning Thermal Risk MethodA Method A: In-Situ Salt Formation (Recommended) Q1->MethodA Yes (pH > 6.0 OK) MethodB Method B: Co-Solvent Stock Q1->MethodB No (Must be neutral/acidic) StepA1 Add 2.0 - 2.1 equivalents of NaOH or KOH MethodA->StepA1 ResultA Result: High Solubility (>50 mg/mL) StepA1->ResultA StepB1 Dissolve in DMSO or Ethanol (100-200 mg/mL) MethodB->StepB1 StepB2 Dilute into Buffer (<1% v/v final solvent) StepB1->StepB2

Figure 1: Decision tree for selecting the correct solubilization strategy based on experimental pH constraints.

Part 2: Troubleshooting Guides & Protocols

Issue 1: "The powder floats or sits at the bottom despite vigorous stirring."

Diagnosis: You are likely trying to dissolve the free acid form in water, which has a pH < 3.0. At this pH, the molecule is fully protonated and uncharged. The hydrophobic isopentyl group prevents the water network from solvating the crystal lattice.

The Fix: In-Situ Salt Formation (Method A) To dissolve Isoamylmalonic acid, you must ionize both carboxylic acid groups. The


 is approximately 3.0, and 

is approximately 5.8. You need to raise the pH above 6.0 (ideally 7.0–8.0) to generate the dianion, which is highly water-soluble.

Protocol:

  • Calculate the moles of Isoamylmalonic acid (MW: 174.19 g/mol ).

  • Prepare a stock of 1.0 M NaOH or KOH.

  • Suspend the acid in 80% of your final volume of water.

  • Slowly add 2.0 to 2.1 molar equivalents of base while stirring.

    • Why? You need 1 equivalent to deprotonate the first carboxyl group and a second equivalent for the second group.

  • The solution should clear rapidly as the pH passes 6.0.

  • Adjust the final volume with water.

Verification: The resulting solution is Disodium Isoamylmalonate , which behaves like a surfactant-like salt and is stable in solution.

Issue 2: "I cannot use high pH. I need to run an assay at pH 7.4, but adding the powder to PBS causes precipitation."

Diagnosis: The "Salting Out" Effect. If you add the solid acid directly to a buffer like PBS (Phosphate Buffered Saline), the high ionic strength of the buffer competes for water molecules. Furthermore, the buffer capacity might prevent the local pH from rising high enough to ionize the acid quickly, leaving you with a stubborn suspension.

The Fix: The "Pre-Dissolve" Technique Never add the solid directly to a high-salt buffer.

Protocol:

  • Dissolve First: Dissolve the Isoamylmalonic acid in a minimal volume of pure water using the Method A (NaOH) approach described above, OR dissolve it in a minimal volume of DMSO (Method B).

  • Dilute Second: Once fully dissolved, slowly add this concentrate to your PBS or culture media.

  • Check pH: Ensure the addition didn't shift your buffer's pH significantly; re-adjust if necessary.

Issue 3: "I heated the solution to 80°C to dissolve it, and now my reaction yield is wrong."

Diagnosis: Thermal Decarboxylation. Substituted malonic acids are chemically designed to lose


 when heated, especially in acidic environments.[1] This is the basis of the "Malonic Ester Synthesis." By boiling it, you likely converted your Isoamylmalonic acid into 4-methylpentanoic acid  (Isocaproic acid), which is an oil, not a solid.

Mechanism of Failure:

Decarboxylation Substrate Isoamylmalonic Acid (Solid) Heat Heat (>60°C) + Acidic pH Substrate->Heat Transition Cyclic Transition State Heat->Transition Product Isocaproic Acid (Liquid Oil) Transition->Product Gas CO2 (Gas) Transition->Gas

Figure 2: Thermal decomposition pathway. Heating acidic solutions causes irreversible loss of the carboxyl group.

The Fix:

  • Discard the heated solution.

  • Prepare a fresh solution at Room Temperature (20–25°C).

  • If heat is absolutely required for a reaction, it must be done after the compound is fully neutralized to its salt form (carboxylates are much more thermally stable than free acids).

Part 3: Solubility Data & Solvent Compatibility

Use this table to plan your stock solutions.

SolventSolubility RatingRecommended UseNotes
Water (pH < 3) Low / InsolubleNot RecommendedForms a suspension.
Water (pH > 7) High Primary Choice Requires 2 eq. NaOH/KOH. Stable.
DMSO High (>100 mg/mL)Bio-assaysGood for 1000x stocks.
Ethanol HighSynthesisAvoid for cell culture if >0.5% v/v.
PBS (Direct addition) PoorAvoidCauses "salting out" or slow dissolution.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve the acid in water? A: Sonication helps disperse the particles, but it will not change the thermodynamic solubility limit of the protonated acid. Without adjusting the pH, the suspension will eventually settle or re-crystallize. Use sonication only after adding the base to speed up the neutralization.

Q: What is the exact pKa of Isoamylmalonic acid? A: While specific experimental data for this derivative is sparse, it follows the trend of alkyl-substituted malonic acids.

  • Implication: At pH 4.5, it is only partially soluble (mono-anion). You must aim for pH > 6.0 for full solubility.

Q: I see an oil droplet forming when I try to dissolve it. What is that? A: If you heated the mixture, that is likely Isocaproic acid (the decomposition product). If you did not heat it, it may be a "oiling out" phenomenon where the protonated acid forms a supersaturated liquid phase before precipitating. Add NaOH immediately to convert it to the soluble salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 867, Malonic acid. Retrieved from [Link]

    • Context: General solubility and pKa properties of the malonic acid class.[2]

  • Master Organic Chemistry (2022). Decarboxylation of Carboxylic Acids. Retrieved from [Link][3][4]

    • Context: Mechanistic explanation of thermal instability in substituted malonic acids.
  • Context: Synthetic pathways and physical properties of alkyl-malon
  • Context: General solubility reference for carboxylic acids in organic solvents vs.

Sources

Minimizing dialkylated byproducts in Isopentylmalonic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Dialkylated Byproducts

Welcome to the Technical Support Center for Isopentylmalonic Acid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of mono-substituted malonic esters, a critical process in various synthetic applications. This guide provides in-depth answers to common challenges, focusing on the prevention of dialkylated byproduct formation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of isopentylmalonic acid, offering explanations and actionable solutions.

Q1: I'm observing a significant amount of di-isopentylmalonic acid in my reaction. What are the primary causes and how can I minimize this?

The formation of a dialkylated byproduct is a common challenge in malonic ester synthesis.[1][2][3] This occurs because the mono-alkylated product, isopentylmalonic ester, still has an acidic proton on the α-carbon.[1][4][5] This proton can be removed by the base to form a new enolate, which can then react with a second molecule of the isopentyl halide.[1][6]

Core Reasons for Dialkylation:

  • Acidity of the Mono-alkylated Product: The remaining α-hydrogen on the mono-substituted malonate is still acidic enough to be deprotonated by the base present in the reaction mixture.[4][5]

  • Stoichiometry: Using an equimolar or excess amount of the alkylating agent or base relative to the malonic ester increases the probability of a second alkylation event.[2]

Strategies to Minimize Dialkylation:

StrategyRationale
Control Stoichiometry Use a slight excess of the malonic ester (e.g., 1.1 to 1.5 equivalents) relative to the base (1.0 equivalent) and the isopentyl halide (1.0 equivalent).[4][7] This ensures the alkylating agent is more likely to react with the more abundant starting malonate enolate.[4]
Slow Addition of Alkylating Agent Add the isopentyl halide dropwise to the reaction mixture.[1] This maintains a low concentration of the alkylating agent, favoring reaction with the more prevalent diethyl malonate enolate over the enolate of the mono-alkylated product.[1]
Choice of Base Use a base that matches the ester group to prevent transesterification (e.g., sodium ethoxide for diethyl malonate).[8][9] While a less reactive base might seem intuitive, it's crucial to use a base strong enough to ensure complete initial deprotonation of the diethyl malonate.[1]
Temperature Control Running the reaction at lower temperatures can sometimes improve the selectivity for the mono-alkylated product, although this may slow down the reaction rate.[8]
Q2: My reaction yield is low, even without significant dialkylation. What are other potential side reactions?

Low yields can be attributed to several competing reactions beyond dialkylation.

  • E2 Elimination: If you are using a secondary or sterically hindered alkyl halide, an E2 elimination reaction can compete with the desired SN2 alkylation, leading to the formation of an alkene byproduct.[4] It is always best to use primary or methyl halides for this synthesis.[8]

  • O-Alkylation: The enolate intermediate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[8] While C-alkylation is generally favored, O-alkylation can occur, especially with certain alkylating agents and solvent conditions. Protic solvents can help solvate the oxygen atom of the enolate, making it less available for alkylation.[8]

  • Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the ester groups, particularly under basic conditions.[4][8] It is crucial to use anhydrous (dry) solvents and ensure all glassware is thoroughly dried.[4]

  • Transesterification: Using an alkoxide base that differs from the ester groups of the malonate can result in transesterification.[8] For instance, if you are using diethyl malonate, sodium ethoxide should be your base of choice.[1][8]

Q3: Purification of my isopentylmalonic acid is difficult due to the presence of the dialkylated byproduct. What are the best purification strategies?

The similar polarities of the mono- and dialkylated products can make separation challenging.[1]

  • Reaction Optimization: The most effective strategy is to optimize the reaction conditions to maximize the formation of the desired mono-alkylated product, thereby simplifying the purification process.[4]

  • Column Chromatography: Careful column chromatography is often necessary to separate the mono- and dialkylated products.[1][4] The choice of solvent system will depend on the specific properties of your compounds but a gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.

  • Distillation: If the boiling points of the mono- and dialkylated esters are sufficiently different, vacuum distillation can be an effective purification method.[5]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of isopentylmalonic acid.

What is the fundamental mechanism of malonic ester synthesis?

The malonic ester synthesis is a versatile method for preparing carboxylic acids from alkyl halides.[10][11][12] The process involves several key steps:

  • Deprotonation: A base, such as sodium ethoxide, removes an acidic α-hydrogen from the malonic ester to form a resonance-stabilized enolate.[6][9][12] The pKa of diethyl malonate is approximately 13, making it readily deprotonated by alkoxides.[5][6][13]

  • Alkylation: The nucleophilic enolate attacks an alkyl halide (in this case, an isopentyl halide) in an SN2 reaction, forming a new carbon-carbon bond.[5][6]

  • Saponification (Optional): The ester groups of the alkylated malonic ester can be hydrolyzed to carboxylic acids using an acid or base.[6][10]

  • Decarboxylation (Optional): Upon heating, the resulting dicarboxylic acid readily loses a molecule of carbon dioxide to yield the final substituted carboxylic acid.[6][10]

Why is sodium ethoxide in ethanol a common choice of base and solvent?

Sodium ethoxide is a sufficiently strong base to completely deprotonate diethyl malonate.[10] Using ethanol as the solvent is advantageous because it is the conjugate acid of the ethoxide base. This prevents transesterification, a side reaction that can occur if the alkoxide of the base does not match the alkyl group of the ester.[8]

Can I use a stronger base like sodium hydride?

Yes, sodium hydride (NaH) is an effective base for this reaction and is often used in a non-protic solvent like anhydrous N,N-Dimethylformamide (DMF) or tetrahydrofuran (THF).[5] An advantage of using NaH is that the deprotonation reaction is irreversible as the byproduct is hydrogen gas, which evolves from the reaction mixture. This can drive the enolate formation to completion.[5]

Experimental Protocols

Protocol 1: Mono-alkylation of Diethyl Malonate using Sodium Ethoxide in Ethanol

This protocol provides a general procedure for the synthesis of diethyl isopentylmalonate, optimized to favor mono-alkylation.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Anhydrous ethanol

  • Isopentyl bromide (1-bromo-3-methylbutane)

  • Diethyl ether

  • Dilute Hydrochloric Acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried round-bottom flask, carefully add sodium metal (1.0 equivalent) in small portions to anhydrous ethanol. Stir until all the sodium has reacted.[1]

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.[1]

  • Alkylation: Slowly add isopentyl bromide (1.0 equivalent) dropwise to the stirred solution. The reaction may be exothermic, so maintain a controlled addition rate. After the addition is complete, heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.[14] Partition the residue between diethyl ether and cold, dilute HCl.[8] Separate the layers and extract the aqueous layer two more times with diethyl ether.[8]

  • Purification: Combine the organic layers and wash with water and then with brine.[8] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[5] The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.[5]

Protocol 2: Mono-alkylation using Sodium Hydride in DMF

This protocol offers an alternative using a stronger, non-nucleophilic base in an aprotic solvent.

Materials:

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Isopentyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation: Under an inert atmosphere, add anhydrous DMF to a three-neck round-bottom flask equipped with a stirrer. Carefully add the sodium hydride (1.05 equivalents) to the stirring solvent.[4]

  • Deprotonation: Cool the NaH/DMF suspension to 0 °C in an ice-water bath. In a separate flask, dissolve diethyl malonate (1.1 equivalents) in a small amount of anhydrous DMF. Add this solution dropwise to the NaH suspension.[5] Stir at 0 °C for 30-60 minutes after the addition is complete. You will observe the evolution of hydrogen gas.[5]

  • Alkylation: While maintaining the temperature at 0 °C, add isopentyl bromide (1.0 equivalent) dropwise to the reaction mixture.[4][5] After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the progress by TLC or GC.[4]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[4]

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.[5]

Visualizations

Reaction Mechanism: Malonic Ester Synthesis

MalonicEsterSynthesis Start Diethyl Malonate Enolate Enolate Intermediate Start->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Dialkylated Diethyl Di-isopentylmalonate (Dialkylated Byproduct) Base->Dialkylated MonoAlkylated Diethyl Isopentylmalonate (Mono-alkylated Product) Enolate->MonoAlkylated SN2 Alkylation AlkylHalide Isopentyl Halide (R-X) AlkylHalide->MonoAlkylated AlkylHalide->Dialkylated MonoAlkylated->Dialkylated Second Alkylation (Undesired)

Caption: General mechanism of malonic ester synthesis highlighting the formation of both mono- and dialkylated products.

Troubleshooting Workflow: Minimizing Dialkylation

TroubleshootingWorkflow Start High Dialkylation Observed CheckStoichiometry Check Stoichiometry Use excess malonic ester (1.1-1.5 eq) Start->CheckStoichiometry CheckAddition Check Addition Rate Add alkyl halide slowly CheckStoichiometry->CheckAddition If still high CheckTemp Check Temperature Consider lowering reaction temperature CheckAddition->CheckTemp If still high CheckBase Check Base/Solvent Ensure matching base and ester CheckTemp->CheckBase If still high Purification Purification | Column Chromatography or Vacuum Distillation CheckBase->Purification After optimization

Sources

Technical Support Center: Purification of (3-Methylbutyl)propanedioic Acid

[1]

Case ID: PUR-IAM-001 Subject: Removal of Unreacted Isoamyl Bromide from (3-Methylbutyl)propanedioic Acid Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: You have synthesized (3-Methylbutyl)propanedioic acid (Isoamylmalonic acid) via the alkylation of diethyl malonate followed by hydrolysis. You are detecting residual Isoamyl bromide (1-Bromo-3-methylbutane) in your final product.[1]

The Solution Logic: This separation relies on the distinct acid-base properties of the two species.[1][2][3]

  • Target Molecule: (3-Methylbutyl)propanedioic acid is a dicarboxylic acid (

    
    , 
    
    
    ).[1] It forms water-soluble salts in basic conditions.[1][2]
  • Impurity: Isoamyl bromide is a neutral alkyl halide .[1] It remains lipophilic regardless of pH and is immiscible with water.

Critical Warning: Do not attempt fractional distillation. Isoamyl bromide boils at ~120°C. Malonic acid derivatives are thermally unstable and prone to decarboxylation (losing

Diagnostic Phase: Confirming the Impurity[1]

Q: How do I definitively confirm the presence of isoamyl bromide versus solvent residue?

A: Use

14
ComponentFunctional GroupChemical Shift (

ppm)
Multiplicity
Isoamyl Bromide

~3.40 - 3.45 ppm Triplet
Product

~3.30 - 3.35 ppm Triplet (often obscured)
Product

~10.0 - 12.0 ppm Broad Singlet (Acidic proton)

Note: If you see a triplet near 3.4 ppm that integrates relative to your isopropyl methyls (0.9 ppm), you have unreacted bromide.[1]

Remediation Protocol: Acid-Base Extraction (The Gold Standard)[1]

Q: What is the most robust method to remove the bromide without degrading the acid?

A: Perform a chemically active liquid-liquid extraction. This method moves the product into the aqueous phase (as a salt), leaving the neutral bromide in the organic phase to be discarded.

Reagents Required:
  • Organic Solvent: Diethyl ether or Dichloromethane (DCM).[1]

  • Base: 10% Aqueous Sodium Bicarbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    ).
  • Acid: 6M Hydrochloric Acid (

    
    ).[1]
    
Step-by-Step Protocol:
  • Dissolution: Dissolve the crude solid mixture in a non-polar organic solvent (Diethyl ether is preferred due to ease of removal). Use roughly 10 mL solvent per gram of crude.

  • Basification (Extraction):

    • Transfer to a separatory funnel.[2]

    • Add 10% aqueous

      
       (Caution: 
      
      
      evolution) or 1M
      
      
      .
    • Shake vigorously and vent.

    • Result: The (3-Methylbutyl)propanedioic acid deprotonates and moves to the Aqueous Layer .[1] The Isoamyl bromide remains in the Organic Layer .

  • Separation:

    • Drain the aqueous layer into a clean Erlenmeyer flask. Keep this!

    • Optional: Wash the organic layer once more with water to recover any trapped salt; combine this with the first aqueous extract.

    • Discard the organic layer (contains the isoamyl bromide).

  • Acidification (Precipitation):

    • Cool the aqueous solution in an ice bath.

    • Slowly add 6M

      
       while stirring until pH < 2 (check with Congo Red paper).
      
    • The (3-Methylbutyl)propanedioic acid will precipitate as a white solid or form an oil.[1]

  • Recovery:

    • If Solid: Filter via vacuum filtration (Buchner funnel).[1]

    • If Oily: Extract the aqueous mixture with fresh diethyl ether (

      
      ), dry over 
      
      
      , and evaporate the solvent under reduced pressure (Rotavap).
Workflow Visualization

ExtractionWorkflowStartCrude Mixture(Acid + Bromide)SolventDissolve in Diethyl EtherStart->SolventBaseWashWash with 10% NaHCO3Solvent->BaseWashSepFunnelSeparatory FunnelPhase SeparationBaseWash->SepFunnelOrgLayerOrganic Layer(Contains Isoamyl Bromide)SepFunnel->OrgLayerTop Layer(if Ether)AqLayerAqueous Layer(Contains Product Salt)SepFunnel->AqLayerBottom Layer(if Ether)DiscardDISCARD(Chemical Waste)OrgLayer->DiscardAcidifyAcidify with HCl(pH < 2)AqLayer->AcidifyPrecipitateProduct Precipitates(Solid or Oil)Acidify->PrecipitateFinalFilterFilter / Extract & DryPrecipitate->FinalFilter

Figure 1: Logic flow for the acid-base separation of neutral alkyl halides from acidic malonic derivatives.[1]

Alternative Method: Trituration (For Solid Products)[1]

Q: My product is a solid. Can I wash the impurity away without extraction?

A: Yes, via Trituration . Since isoamyl bromide is a liquid at room temperature (MP -112°C) and highly soluble in non-polar solvents, while dicarboxylic acids are often insoluble in cold non-polar hydrocarbons [2, 3].[1]

  • Place the crude solid in a flask.

  • Add cold Hexane or Petroleum Ether (bp 40-60°C).

  • Sonicate or stir vigorously for 15 minutes.

  • Filter the solid. The isoamyl bromide will remain dissolved in the hexane filtrate.

  • Wash the filter cake with a small amount of fresh, cold hexane.

Note: This method is less effective if the crude is an oil or if the bromide is trapped inside the crystal lattice.[1]

Risk Assessment: Decarboxylation[1][2][6]

Q: Can I dry the final product in an oven?

A: Proceed with caution. Substituted malonic acids are prone to thermal decarboxylation.[1]

  • Reaction:

    
    [1]
    
  • Safe Zone: Dry under high vacuum at room temperature or slightly elevated temperature (< 50°C).

  • Danger Zone: Temperatures > 100°C will drive the reaction to the mono-acid (isocaproic acid) [4].[1]

References

  • Organic Syntheses. (1921).[5] Isoamyl Bromide Preparation and Properties. Kamm, O.; Marvel, C. S. Org. Synth. 1921, 1, 4. Link

  • National Institute of Standards and Technology (NIST). (2023).[1] Isoamyl Bromide Properties. NIST Chemistry WebBook, SRD 69. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Refer to Chapter 2.5 on Solvent Extraction). Link

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acids. Link

Technical Support Center: Troubleshooting Oiling Out (LLPS) in Isoamylmalonic Acid Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and process chemists, you are likely aware that Isoamylmalonic acid (isopentylmalonic acid) is a critical dicarboxylic acid intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), including barbiturate derivatives[1][2].

However, its flexible branched-chain hydrocarbon structure significantly lowers its crystal lattice energy. During crystallization, this structural flexibility often leads to a severe process bottleneck: oiling out , scientifically known as Liquid-Liquid Phase Separation (LLPS) [3][4]. This guide is engineered to help you understand the thermodynamic causality of LLPS and provide self-validating, field-proven protocols to isolate high-purity crystalline Isoamylmalonic acid.

The Thermodynamics of Oiling Out

To solve oiling out, we must first understand the phase behavior of the system. Oiling out is a kinetic phenomenon that occurs when the integration of solute molecules into a rigid crystal lattice is delayed, forcing the supersaturated system to separate into a solute-rich liquid phase (an emulsion) and a solvent-rich phase[5].

LLPS_Thermodynamics A Supersaturated Solution (Isoamylmalonic Acid) B Metastable Zone (MSZW) Controlled Nucleation A->B Slow Cooling / Seeding C Miscibility Gap (LLPS) Rapid Desupersaturation A->C Rapid Cooling / High Supersaturation D Crystal Growth (High Purity, Solid) B->D Controlled Desupersaturation E Oiling Out / Emulsion (Impurity Entrapment) C->E Phase Separation F Coalescence & Gelling (Failed Batch) E->F No Intervention G Oiled-Out Crystallization (Agglomerated, Impure) E->G Spontaneous Nucleation

Thermodynamic pathways of Isoamylmalonic acid crystallization vs. oiling out.

Frequently Asked Questions (Mechanisms & Diagnostics)

Q1: Why does Isoamylmalonic acid oil out instead of forming crystals? A1: The flexible isoamyl chain attached to the malonic acid core creates steric hindrance, making molecular alignment into a rigid crystal lattice kinetically slow. According to Gibbsian surface thermodynamics, the energy barrier required to form a liquid droplet is significantly lower than the barrier to form a solid crystal nucleus[4]. When supersaturation is generated too rapidly (e.g., via fast cooling or aggressive anti-solvent dosing), the system takes the path of least thermodynamic resistance, crossing the binodal curve and separating into two liquid phases[4][5].

Q2: How can I distinguish between true crystallization and oiling out in my reactor? A2: Visually, oiling out manifests as a cloudy, milky emulsion, whereas true crystallization appears as a distinct particulate suspension[6]. Because visual confirmation is unreliable in jacketed reactors, we highly recommend utilizing Process Analytical Technology (PAT). In-line High Dynamic Range (HDR) imaging (e.g., EasyViewer or Blaze Metrics) allows you to characterize oiling out events in real-time by distinguishing between spherical, coalescing liquid droplets and faceted solid crystals[5][6].

Q3: Does oiling out affect the purity and yield of my final product? A3: Yes, catastrophically. The solute-rich oil phase acts as a highly effective solvent for structurally similar impurities. When these metastable oil droplets eventually solidify—which often happens spontaneously and uncontrollably—they entrap these impurities within the agglomerated solid[6][7]. This bypasses the natural impurity rejection mechanism of slow crystal growth, resulting in a sticky, gel-like product that is nearly impossible to filter[7].

Q4: How does solvent selection impact the Liquid-Liquid Phase Separation (LLPS) boundary? A4: The miscibility gap (LLPS region) expands when the solubility differential between the solvent and anti-solvent is too extreme[7]. For Isoamylmalonic acid, using a pure water/ethanol system often forces the cloud point (LLPS onset) to merge with the solubility curve at higher temperatures[3]. Adjusting the solvent ratio to increase the solubility of the target compound shifts the binodal curve away from your operating trajectory, giving you a wider Metastable Zone Width (MSZW) to work within[3][5].

Quantitative Process Parameters

To establish a self-validating system, you must control the kinetics of supersaturation. The table below summarizes the critical process parameters required to steer Isoamylmalonic acid away from the miscibility gap.

Table 1: Isoamylmalonic Acid Crystallization Parameters

ParameterOiling Out Condition (Failed)Optimized Condition (Successful)Mechanistic Rationale
Solvent System Water/Ethanol (80:20)Water/Ethanol (50:50)Higher ethanol fraction increases solubility, shifting the LLPS binodal curve away from the cooling trajectory.
Cooling Rate > 1.0 °C/min0.1 - 0.15 °C/minSlow cooling prevents rapid accumulation of supersaturation, keeping the system within the MSZW[5].
Seeding Temp. Unseeded2-3 °C below saturationSeeding inside the MSZW bypasses the high energy barrier of primary nucleation[3].
Seed Load 0%2 - 5% (w/w)Sufficient surface area ensures desupersaturation occurs via crystal growth rather than droplet formation[6].

Troubleshooting Workflow & Experimental Protocol

If you encounter an emulsion during your process, immediate intervention is required to prevent the droplets from coalescing into an unfilterable gum.

Troubleshooting_Workflow Start Detect Oiling Out (Cloudy Emulsion) Step1 Analyze Phase Diagram (Determine Binodal Curve) Start->Step1 Step2 Adjust Solvent System (Increase Solubility Differential) Step1->Step2 If solvent is poor Step3 Optimize Cooling Rate (0.1 - 0.15 °C/min) Step1->Step3 If cooling is too fast Step4 Implement Seeding Strategy (Add 2-5% seeds in MSZW) Step2->Step4 Step3->Step4 Success Pure Crystalline Suspension (High Yield) Step4->Success Controlled Growth

Step-by-step troubleshooting workflow to resolve liquid-liquid phase separation.

Standard Operating Procedure: Optimized Seeded Crystallization

Objective: Isolate high-purity Isoamylmalonic acid while strictly avoiding the LLPS miscibility gap.

Step 1: Dissolution and Clarification

  • Suspend crude Isoamylmalonic acid in Ethanol at a ratio of 1:3 (w/v).

  • Heat the reactor to 55°C under moderate agitation (250 RPM) until complete dissolution is achieved. Causality: Complete dissolution destroys any thermal history and ensures no amorphous aggregates remain to trigger premature phase separation[3].

Step 2: Controlled Anti-Solvent Addition

  • Slowly dose the anti-solvent (Water) at a controlled rate of 0.05 volumes/min until the solution reaches a composition of 50:50 Ethanol:Water.

  • Maintain the temperature strictly at 55°C during addition. Causality: Rapid anti-solvent addition causes localized spikes in supersaturation, immediately triggering oiling out at the mixing front[3][6]. Controlled dosing ensures homogeneous distribution.

Step 3: Precision Seeding in the MSZW

  • Cool the reactor to 48°C (experimentally determined to be ~2°C below the saturation temperature, safely within the MSZW).

  • Introduce 3% (w/w) of pure, dry, milled Isoamylmalonic acid seed crystals.

  • Hold the temperature isothermally at 48°C for 60 minutes. Causality: The isothermal hold allows the seed crystals to ripen and begin consuming supersaturation. This kinetic intervention provides the necessary surface area for solute deposition, preventing the system from ever reaching the critical supersaturation levels required for LLPS[4][5].

Step 4: Controlled Cooling Profile

  • Initiate a linear cooling ramp from 48°C to 5°C at a strict rate of 0.15°C/min. Causality: A slow cooling rate matches the crystal growth kinetics of the flexible Isoamylmalonic acid molecules, ensuring supersaturation is consumed by crystal growth rather than droplet formation[5].

Step 5: Isolation and Washing

  • Filter the resulting crystalline suspension using a Nutsche filter or Buchner funnel.

  • Wash the filter cake with a pre-chilled (5°C) 30:70 Ethanol:Water mixture to displace the mother liquor without dissolving the product.

  • Dry under vacuum at 40°C until constant weight is achieved.

References

  • Oiling Out in Crystalliz
  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing, aragen.com,
  • Problems with Oiling Out in Recrystalliz
  • An In-Line Study of Oiling Out and Crystallization, researchg
  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis, acs.org,
  • 5-Methylhexanoic acid (Isoamylmalonic Acid Properties), benchchem.com,
  • US20030100575A1 - Ultrashort acting hypnotic barbitur

Sources

Technical Support Center: Liquid-Liquid Extraction of (3-Methylbutyl)propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (3-Methylbutyl)propanedioic acid (commonly known as isoamylmalonic acid). This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and standardize the liquid-liquid extraction (LLE) of this branched dicarboxylic acid.

Part 1: Causality & Mechanism (The "Why")

To successfully extract (3-Methylbutyl)propanedioic acid from an aqueous mixture into an organic solvent, one must manipulate the thermodynamic equilibrium of the molecule. Substituted malonic acids typically exhibit two distinct pKa values:


 is generally around 2.5 to 3.0, and 

is around 5.0 to 5.5.

According to the Henderson-Hasselbalch equation, the ratio of ionized to unionized species is strictly governed by the pH of the environment. If the pH of the aqueous phase is equal to


, 50% of the first carboxylic acid group is ionized (forming a mono-anion). This ionic state drastically increases the molecule's aqueous solubility and prevents it from partitioning into the organic phase. To ensure >99% of the (3-Methylbutyl)propanedioic acid is in its fully protonated, neutral state (HA), the pH must be driven at least 1.5 to 2 units below the 

[1]. Therefore, a target pH of < 1.5 is strictly required for exhaustive extraction.

Furthermore, dicarboxylic acids are inherently more hydrophilic than monocarboxylic acids due to extensive hydrogen bonding with water. This hydrophilicity limits extraction even when the molecule is fully protonated if a strictly non-polar solvent is used [2]. Therefore, moderately polar, hydrogen-bond accepting solvents are required to solvate the protonated di-acid effectively.

Part 2: Troubleshooting Guides & FAQs

Q1: My extraction yield is consistently below 40%, even though I am using a non-polar solvent like hexane or toluene. What is causing this? A1: The issue is a solvent polarity mismatch. Even when fully protonated at pH < 1.5, dicarboxylic acids exhibit poor solubility in strictly non-polar solvents because they cannot form stabilizing hydrogen bonds with the solvent molecules. Switch your extraction solvent to a moderately polar, hydrogen-bond accepting solvent such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

Q2: I adjusted the pH to 1.0 and used EtOAc, but the yield is still plateauing around 75%. How can I push this to >95%? A2: You are likely encountering the thermodynamic partition limit of the aqueous-organic system. To drive the equilibrium further into the organic phase, implement "salting out." Saturate the acidic aqueous phase with an inert salt like sodium chloride (NaCl) or sodium sulfate (


). The high ionic strength decreases the solubility of the neutral (3-Methylbutyl)propanedioic acid in water, forcing it into the organic layer. Additionally, perform three sequential extractions with smaller solvent volumes rather than one large extraction.

Q3: During extraction, a stubborn emulsion forms. How do I break it without altering the pH? A3: Emulsions in highly acidic extractions often result from fine particulates or proteinaceous impurities. Do not add base , as this will ionize your product and ruin the extraction. Instead, utilize a physical separation method:

  • Add saturated brine (NaCl) to increase the density and ionic strength of the aqueous layer.

  • Centrifuge the biphasic mixture at 3000 x g for 5 minutes.

  • Filter the entire biphasic mixture through a pad of Celite to remove emulsion-stabilizing particulates.

Q4: Can I use reactive extraction to improve yield if I cannot lower the pH below 3.0 due to acid-sensitive impurities in my broth? A4: Yes. If extreme acidification is not viable, you can employ amine-based reactive extractants. Tertiary amines, such as tri-n-octylamine (TOA) dissolved in an organic diluent (e.g., 1-octanol), can form hydrophobic ion pairs with the dicarboxylic acid mono-anion. This allows for efficient extraction at higher pH values (pH 3.0 - 4.5) by capitalizing on charge-bonded amine-acid complexes rather than relying solely on the protonated neutral state .

Part 3: Quantitative Data Presentation

The following table summarizes the relationship between aqueous pH, the dominant ionization state of (3-Methylbutyl)propanedioic acid, its partitioning behavior, and the expected yield when using Ethyl Acetate as the organic solvent.

Aqueous pHDominant SpeciesPartitioning BehaviorExpected LLE Yield (EtOAc)
pH < 1.5 Fully Protonated (Neutral)Highly Organic Soluble> 95% (Optimal)
pH 2.5 - 3.0 50% Neutral / 50% Mono-anionDistributed / Emulsion risk40 - 60%
pH 4.0 - 5.0 Mostly Mono-anionHighly Water Soluble< 10%
pH > 6.0 Di-anionExclusively Water Soluble0%

Part 4: Standard Operating Procedure (SOP)

Follow this self-validating protocol for the Liquid-Liquid Extraction of (3-Methylbutyl)propanedioic acid.

Step 1: Preparation & Salting Out Transfer the aqueous mixture containing the target di-acid to an appropriately sized Erlenmeyer flask. Add solid NaCl while stirring until the solution is saturated (approximately 300-350 g/L at room temperature).

Step 2: pH Adjustment (Critical Step) Submerge a calibrated pH probe into the stirring aqueous solution. Dropwise, add 1M HCl (or 1M


) until the pH drops below 1.5.
Self-Validation Check: Stop adding acid and monitor the readout. Ensure the pH remains stable at < 1.5 for at least 2 minutes. If the pH drifts upward, buffering agents are present; continue adding acid until the pH permanently stabilizes.

Step 3: Extraction Transfer the acidified, salted aqueous mixture to a separatory funnel. Add an equal volume of Ethyl Acetate (EtOAc). Stopper the funnel, invert, and vent immediately to release vapor pressure. Shake vigorously for 1-2 minutes, venting frequently.

Step 4: Phase Separation Mount the funnel on a ring stand and allow the layers to separate completely (5-10 minutes). The organic layer (EtOAc) will be the top layer. Drain the bottom aqueous layer into a clean flask. Collect the top organic layer in a separate Erlenmeyer flask.

Step 5: Sequential Extraction Self-Validation Check: To ensure exhaustive recovery, return the aqueous layer to the separatory funnel and repeat the extraction process (Steps 3-4) two more times with fresh EtOAc. Combine all organic extracts.

Step 6: Washing & Drying Wash the combined organic extracts with a small volume of saturated brine (10% of the total organic volume) to remove residual mineral acid. Separate the phases. Add anhydrous


 to the organic phase until the powder flows freely (like sand) to remove trace water.

Step 7: Concentration Filter the dried organic phase to remove the


. Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 40°C) to yield the purified (3-Methylbutyl)propanedioic acid.

Part 5: Workflow Visualization

G Start Aqueous Mixture containing (3-Methylbutyl)propanedioic acid Salt Add NaCl to Saturation (Salting Out) Start->Salt CheckPH Measure Aqueous pH Salt->CheckPH Decision Is pH < 1.5? CheckPH->Decision AddAcid Add 1M HCl or H2SO4 Dropwise with stirring Decision->AddAcid No (pH ≥ 1.5) Extract Add Organic Solvent (e.g., EtOAc or MTBE) Decision->Extract Yes (pH < 1.5) AddAcid->CheckPH Re-measure Separate Phase Separation (Collect Top Organic Layer) Extract->Separate Dry Dry over Anhydrous Na2SO4 & Evaporate Solvent Separate->Dry End Purified (3-Methylbutyl)propanedioic acid Dry->End

Workflow for pH-controlled liquid-liquid extraction of (3-Methylbutyl)propanedioic acid.

Part 6: References

  • Canari, R., & Eyal, A. M. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 42(7), 1293-1300.[Link]

  • Gausmann, M., Echtermeyer, A., Viell, J., Mitsos, A., & Jupke, A. (2020). Electrochemical pH-shift in Reactive Extraction: Separation of Dicarboxylic Acids in Biorefineries. RWTH Aachen University.[Link]

Sources

Technical Support Center: Industrial Isopentylmalonic Acid (IPMA) Purification

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Status: Online Topic: Impurity Profiling & Remediation for IPMA (CAS: 616-87-5) Audience: Pharmaceutical Process Chemists & R&D Scientists[1]

Introduction: The Criticality of the C-5 Position

Welcome. If you are accessing this guide, you are likely utilizing Isopentylmalonic acid (IPMA) as a precursor for barbiturates (e.g., Amobarbital) or novel anticonvulsant APIs.

In industrial synthesis, IPMA is deceptively simple.[1] Its dicarboxylic structure suggests stability, yet it suffers from three primary failure modes: thermal decarboxylation , alkylation selectivity (mono- vs. di-) , and incomplete hydrolysis .

This guide abandons generic advice. Below are the specific protocols to rescue your batch purity, grounded in the thermodynamic realities of malonic acid derivatives.

Module 1: The "Phantom" Potency Loss (Thermal Decarboxylation)

User Question: "My HPLC assay showed 98% purity in the reactor, but after drying the filter cake, the assay dropped to 94%. We see a new peak at RRT 1.[1]2. What happened?"

Technical Diagnosis: You are witnessing the thermal decarboxylation of IPMA into 4-Methylvaleric acid (Isocaproic acid) . Unlike simple carboxylic acids, malonic acids possess a structure that facilitates a cyclic transition state, allowing them to eject CO₂ at temperatures as low as 60°C–80°C if catalyzed by trace metals or acidic surfaces.

The "new peak" is 4-methylvaleric acid. It is an oil (bp ~200°C) that will coat your crystals, preventing proper drying and solvating other impurities.

The Mechanism: The reaction proceeds through a 6-membered cyclic transition state involving the enol form.

Decarboxylation cluster_prevention Prevention Strategy IPMA Isopentylmalonic Acid (Solid, mp ~135°C) TS Cyclic Transition State (6-Membered Ring) IPMA->TS Heat (>60°C) Enol Enol Intermediate TS->Enol -CO2 Product 4-Methylvaleric Acid (Oily Liquid) + CO2 Enol->Product Tautomerization Advice 1. Max Drying Temp: 45°C 2. High Vacuum (<50 mbar) 3. Avoid Acidic Clays

Figure 1: Thermal degradation pathway of IPMA.[1] Note that the byproduct is a liquid, which compromises the physical integrity of the solid product.

Corrective Protocol: Low-Temperature Vacuum Drying

  • Stop: Do not use convection ovens.

  • Set: Vacuum tray dryer to < 45°C .

  • Pressure: Maintain < 50 mbar .

  • Monitor: If you must use higher temps for solvent removal, ensure the cake pH is neutral. Traces of mineral acid (H₂SO₄/HCl) from the hydrolysis step catalytically accelerate decarboxylation [1].[1]

Module 2: The "Greasy" Impurity (Dialkylation)

User Question: "We are struggling to crystallize the final acid. The mother liquor is viscous, and the crystals are waxy. NMR suggests a higher aliphatic content."

Technical Diagnosis: This is a classic upstream failure.[1] During the alkylation of diethyl malonate, you likely generated Di-isopentylmalonate (dialkylated byproduct). Upon hydrolysis, this becomes Di-isopentylmalonic acid .[1]

Because the di-alkylated acid is significantly more lipophilic (greasy) than IPMA, it disrupts the crystal lattice. Crucially, you cannot easily separate these at the acid stage. The separation must occur at the ester stage or via specific solvent selection.

Troubleshooting Matrix: Separation Strategy

StageMethodEfficacyTechnical Note
Ester (Pre-Hydrolysis) Fractional Distillation High Diethyl isopentylmalonate and Diethyl di-isopentylmalonate have distinct boiling points.[1] This is the control point.
Acid (Current State) Selective Crystallization MediumIPMA is soluble in water/polar solvents; Di-alkyl acid is highly soluble in non-polar solvents (Toluene/Hexane).[1]
Acid (Current State) pH Swing Extraction LowBoth are dicarboxylic acids; pKa differences are negligible.[1]

Remediation Protocol (Acid Stage): Solvent Wash If you already have the contaminated acid:

  • Slurry the crude solid in Cold Toluene or Petroleum Ether (0–5°C).[1]

  • Agitate for 2 hours.

    • Logic: The di-alkylated impurity is highly soluble in non-polar hydrocarbons.[1] IPMA is relatively insoluble in cold non-polar solvents [2].[1]

  • Filter immediately while cold.[1][2]

  • Wash the cake with cold pentane to remove toluene residues.[1]

Module 3: The "Ghost" Peak (Partial Hydrolysis)

User Question: "We see a persistent impurity at RRT 0.95 relative to the main peak. It tracks with the product during recrystallization."

Technical Diagnosis: This is likely the Mono-ethyl isopentylmalonate (Half-ester).[1] In industrial hydrolysis (saponification), the second ester group hydrolyzes slower than the first due to steric hindrance from the isopentyl group and electrostatic repulsion after the first carboxylate forms.

Workflow: The "Double-Cook" Hydrolysis To eliminate the half-ester, you must force the equilibrium.

Hydrolysis Start Crude Diester Step1 1st Hydrolysis (NaOH, 1.1 eq, 60°C) Start->Step1 Check Checkpoint: Half-Ester Exists Step1->Check Step2 2nd Charge: Add 0.5 eq NaOH Increase Temp to 80°C Check->Step2 If HPLC > 0.5% Half-Ester Acidification Acidification (HCl) < 10°C Check->Acidification If Clean Step2->Acidification

Figure 2: Two-stage hydrolysis workflow to ensure complete conversion of the sterically hindered ester.

Protocol:

  • Excess Base: Ensure a molar ratio of at least 2.2 to 2.5 equivalents of NaOH/KOH per mole of diester.[1]

  • Extended Reflux: The isopentyl group adds steric bulk.[1] Standard hydrolysis times (1-2 hours) are insufficient.[1] Extend to 4–6 hours .

  • Validation: Do not acidify until HPLC confirms the disappearance of the mono-ester. Once acidified, the mono-ester is chemically very similar to the di-acid and is difficult to remove.

Module 4: Color & Trace Metal Removal[1]

User Question: "Our final powder has a slight yellow hue. Specification requires White/Off-White."

Technical Diagnosis: Yellowing often comes from polymerized enolates (from the heating step) or trace iron from the reactor walls forming complexes with the dicarboxylic acid (which is a chelating agent).

Polishing Protocol:

  • Dissolution: Dissolve crude IPMA in Water/Methanol (80:20) at 50°C.

  • Chelation: Add EDTA (0.1 wt%) to sequester iron ions.[1]

  • Adsorption: Add Activated Carbon (Type CP or SX-Ultra, 5 wt%) .

    • Note: Do not use acidic carbon if you plan to hold the solution hot, as it may catalyze decarboxylation.

  • Filtration: Filter hot through a Celite bed.

  • Crystallization: Cool slowly to 5°C to precipitate pure white crystals.

Summary of Specifications (Target)
ParameterAcceptance CriteriaCritical Control Point
Appearance White Crystalline SolidCarbon treatment; Iron removal.[1]
Assay (Titration) > 98.5%Drying temperature (Decarboxylation).[1]
LOD (Loss on Drying) < 0.5%Vacuum efficiency.[1]
Isopentylacetic Acid < 0.5%Max Temp 45°C .[1]
Mono-Ester < 0.2%Hydrolysis stoichiometry (>2.2 eq Base).[1]
References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section on Malonic Acid Derivatives and Decarboxylation thermodynamics).

  • PubChem. (n.d.).[1][3] Malonic Acid - Physical Properties and Solubility Data. National Library of Medicine.[1] Retrieved March 3, 2026.[1]

  • Organic Syntheses. (1941).[1] Ethyl n-Butylacetoacetate (Analogous alkylation mechanics). Org. Synth. 1941, 21, 60. (Demonstrates the separation of mono/di-alkylated products via distillation of esters).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic insight into enolate alkylation selectivity).

Sources

Alternative catalysts for efficient malonic acid alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Malonic Alkylation Protocols

Status: Online Operator: Senior Application Scientist (ID: 492-X) Subject: Alternative Catalytic Systems for Malonic Ester Alkylation Ticket Priority: High (Process Optimization/Troubleshooting)

Introduction: Beyond the Classical Ethoxide Route

Welcome to the technical support hub. You are likely here because the classical malonic ester synthesis—using stoichiometric strong bases like NaOEt or NaH—is failing your specific needs. Perhaps you are facing functional group incompatibility, poor regioselectivity, or are struggling to scale a "green" process.

We do not just "add base and stir" here. We engineer the reaction environment. Below are the three most robust alternative catalytic systems to replace classical stoichiometric bases, complete with troubleshooting workflows.

Module 1: Phase Transfer Catalysis (PTC)

Best For: Industrial scalability, moisture-sensitive substrates, and avoiding anhydrous solvents.

The System: Instead of a dissolved alkoxide, we use a solid base (typically K₂CO₃ or KOH) and a quaternary ammonium salt (e.g., TBAB, TEBA) to shuttle the deprotonated malonate anion into the organic phase.

Mechanism of Action

The catalyst (


) exchanges anions at the solid-liquid interface. The lipophilic quaternary ammonium malonate (

) migrates into the organic solvent, where it is highly reactive due to poor solvation of the anion ("naked anion" effect).

PTC_Mechanism cluster_solid Solid Phase (Base) cluster_organic Organic Phase K2CO3 Solid K2CO3 Deprotonation Deprotonation (Interface) K2CO3->Deprotonation Surface Active Sites Q_Mal Q+ [Malonate]- Deprotonation->Q_Mal Ion Exchange Product R-Malonate + Q+X- Q_Mal->Product Nucleophilic Attack AlkylHalide R-X AlkylHalide->Product Product->Deprotonation Catalyst Regeneration (Q+X-)

Figure 1: Interfacial mechanism of Solid-Liquid Phase Transfer Catalysis highlighting the shuttle effect.

Troubleshooting Guide: PTC Systems
SymptomProbable CauseCorrective Action
Stalled Conversion (<50%) Mass Transfer Limitation: The reaction is strictly interfacial.Increase Agitation: PTC reactions are agitation-dependent. Ensure tip speed is sufficient to create a vortex.
Catalyst "Gumming" Hydration: Water generated during deprotonation is hydrating the catalyst, deactivating it.Desiccant Base: Use anhydrous K₂CO₃ (acts as its own desiccant) rather than KOH. Add molecular sieves if using KOH [1].
Low Selectivity (Dialkylation) High Active Concentration: The "naked" mono-alkylated anion is more acidic than the starting material.Slow Addition: Add the alkyl halide dropwise to a mixture of malonate + catalyst. Keep the malonate in slight excess (1.1 eq) [2].
Product is O-Alkylated Solvent Polarity: Polar solvents separate the ion pair, allowing attack from the harder Oxygen center.Switch Solvent: Move to non-polar solvents (Toluene, DCM). A tight ion pair favors C-alkylation (Soft-Soft interaction) [3].

Module 2: Transition Metal Catalysis (Tsuji-Trost Allylation)

Best For: Allylic alkylation, stereochemical control, and creating quaternary centers.[1]

The System: This utilizes Palladium (Pd) or Iridium (Ir) to activate an allylic electrophile (allyl acetate/carbonate), allowing the malonate nucleophile to attack under neutral conditions.

Protocol: Pd-Catalyzed Allylation
  • Catalyst: Pd(PPh₃)₄ (typically 1-5 mol%).

  • Substrate: Allyl Acetate + Dimethyl Malonate.

  • Base: BSA (N,O-Bis(trimethylsilyl)acetamide) + catalytic KOAc. Note: BSA generates the nucleophile in situ without strong base.

TsujiTrost Pd0 Pd(0) Species PiAllyl Pi-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition (Inversion) AllylAc Allyl Acetate AllylAc->PiAllyl Product Allylated Malonate PiAllyl->Product Nucleophilic Attack (Inversion -> Net Retention) Nu Malonate Nucleophile Nu->Product Product->Pd0 Regeneration

Figure 2: The Tsuji-Trost catalytic cycle showing the oxidative addition and nucleophilic attack steps.

Troubleshooting Guide: Metal Catalysis
IssueDiagnosisSolution
Black Precipitate Pd Aggregation: The active Pd(0) species has collapsed to Pd-black (inactive metal).Ligand Excess: Add excess phosphine ligand (e.g., PPh₃) to stabilize the Pd(0) species. Ensure strict O₂ degassing [4].
Wrong Regioisomer (Linear vs. Branched) Metal Control: Pd favors linear (terminal) products; Ir/Mo favors branched.Switch Metal: For branched products (quaternary centers), switch to [Ir(COD)Cl]₂ with a phosphoramidite ligand [5].
No Reaction with Carbonates Poor Leaving Group Activation: Allyl carbonates are less reactive than acetates without activation.Temperature/Solvent: Switch solvent to THF/DMSO mix. Ensure the malonate is deprotonated (use NaH catalytic activation if BSA fails).

Module 3: Heterogeneous Solid Bases (Hydrotalcites)

Best For: Green chemistry, simple workup (filtration), and reusable catalysts.[2]

The System: Mg-Al Hydrotalcites (Layered Double Hydroxides) act as solid bases. The basicity stems from surface OH⁻ groups and can be tuned by the Mg/Al ratio.

Protocol:

  • Activation: Calcination at 450°C is mandatory to remove interlayer water and carbonate, forming the active mixed oxide [6].

  • Reaction: Rehydrate slightly during reaction (memory effect) or use in refluxing toluene.

  • Workup: Filter the catalyst. The filtrate contains pure product.

FAQ: Heterogeneous Catalysis

Q: My hydrotalcite catalyst shows zero activity. Why? A: You likely skipped the calcination or rehydration step. Fresh commercial hydrotalcite is often in the carbonate form (inactive). Calcine it to form the oxide, then allow it to restructure in the reaction medium.

Q: Can I reuse the catalyst? A: Yes, but activity drops due to surface poisoning by organic acids or polymer byproducts. Wash with acetone and re-calcine (450°C) to regenerate full activity [7].

Comparative Data Summary

MetricClassical (NaOEt)PTC (K₂CO₃/TBAB)Pd-Catalysis (Tsuji-Trost)Hydrotalcite (Solid Base)
Reaction Conditions Anhydrous, Strong BaseBiphasic, Mild BaseNeutral, Inert GasHeterogeneous, Thermal
Substrate Tolerance Low (Base sensitive)HighVery HighHigh
Atom Economy Poor (Stoichiometric salt waste)GoodExcellentExcellent
Selectivity (C vs O) Variable (Solvent dependent)High (C-Selective) High (C-Selective)Moderate
Scalability Difficult (Exotherms)Excellent Moderate (Cost)Good

General FAQ: Malonate Alkylation

Q: How do I absolutely prevent O-alkylation? A:

  • Hard/Soft Principle: Use "soft" electrophiles (Alkyl Iodides/Bromides).[3] Avoid Alkyl Sulfonates (Hard) or Silyl Chlorides (Hard).

  • Solvent: Use non-polar solvents (Toluene, Hexane) with PTC. This keeps the cation close to the Oxygen, shielding it and forcing attack from the Carbon [3].[3]

  • Leaving Group: Iodide > Bromide >>> Chloride/Tosylate for C-alkylation.

Q: I need to synthesize a quaternary carbon (Dialkylation). The second alkylation is too slow. A: The second alkylation is sterically hindered.

  • Solution 1: Switch to a smaller electrophile (Methyl Iodide) for the second step.

  • Solution 2: Use Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" increases the solubility and reactivity of the malonate anion in organic solvents due to the large ionic radius of Cesium [8].

References

  • Fedoryński, M. (2003). Phase-transfer catalysis in the synthesis of malonic acid derivatives. Polish Journal of Chemistry, 77, 959. Link

  • Makosza, M. (2000). Phase-transfer catalysis.[4][5] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Context on Ion-Pairing and C/O Selectivity). Link

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

  • Hartwig, J. F., & Polet, D. (2002). Iridium-Catalyzed Regio- and Enantioselective Allylation of Ketone Enolates. Journal of the American Chemical Society, 124(51), 15164–15165. Link

  • Cavani, F., Trifirò, F., & Vaccari, A. (1991). Hydrotalcite-type anionic clays: Preparation, properties and applications. Catalysis Today, 11(2), 173-301. Link

  • Choudary, B. M., et al. (2001). Mg-Al-O-t-Bu hydrotalcite: A new and efficient solid base catalyst for the selective O-alkylation of phenols and C-alkylation of active methylene compounds. Green Chemistry, 3, 257-260. Link

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of CH-acidic compounds. Journal of Praktische Chemie, 341(2), 186-190. Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Profiling of (3-Methylbutyl)propanedioic Acid for Purity & Structural Verification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR chemical shifts interpretation for (3-Methylbutyl)propanedioic acid Content Type: Publish Comparison Guides

Executive Summary

(3-Methylbutyl)propanedioic acid (CAS: 1948-33-0), commonly known as Isopentylmalonic acid , is a critical dicarboxylic acid intermediate in the synthesis of barbiturates (e.g., Amobarbital) and novel peptidomimetics. Its structural integrity is defined by a specific alkyl branching pattern that must be rigorously distinguished from linear isomers (n-pentyl analogs) during drug development.

This guide provides a comparative analysis of 1H NMR performance across different solvent systems and structural isomers. Unlike standard spectral lists, this document focuses on comparative resolution —demonstrating why specific experimental conditions (Solvent Selection) and signal interpretations (Splitting Logic) are superior for validating this specific pharmacophore.

Molecular Analysis & Theoretical Baseline

Before analyzing shifts, the proton environments must be mapped to the structure:


 .
Proton Assignment Table
LabelGroupTypeIntegrationMultiplicity (Theoretical)Approx. Shift (

)
H-A -COOHAcidic2HBroad Singlet (exchanges)11.0 - 13.0
H-B -CH-Methine (

to COOH)
1HTriplet (

Hz)
3.20 - 3.40
H-C -CH

-
Methylene (

)
2HQuartet/Multiplet1.80 - 1.95
H-D -CH

-
Methylene (

)
2HMultiplet1.20 - 1.40
H-E -CH-Methine (Isopentyl)1HMultiplet (Septet-like)1.50 - 1.65
H-F -CH

Methyl (Terminal)6HDoublet (

Hz)
0.85 - 0.95

Comparative Analysis I: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the critical acidic protons and the resolution of the alkyl chain.

Comparison: CDCl vs. DMSO-d
FeatureChloroform-d (CDCl

)
Dimethyl Sulfoxide-d

(DMSO-d

)
Verdict for this Molecule
Acid Proton (H-A) Poor. Often invisible or extremely broad due to rapid exchange and weak H-bonding. Shifts vary wildly (8-11 ppm).Excellent. Appears as a sharp/broad singlet at ~12.0–12.5 ppm due to strong H-bonding with DMSO oxygen.DMSO-d

Preferred
for confirming dicarboxylic acid functionality.

-Proton (H-B)
Good. Resonates ~3.35 ppm. Clear triplet.Good. Resonates ~3.20 ppm. Slightly shielded due to solvent effects.Neutral. Both provide clear integration.
Water Artifacts H

O appears ~1.56 ppm, potentially overlapping with the isopentyl methine (H-E).
H

O appears ~3.33 ppm, potentially overlapping with the

-proton (H-B).
CDCl

Preferred
for alkyl region clarity; DMSO requires dry samples.
Solubility Moderate. Dicarboxylic acids often dimerize or precipitate at high concentrations.High. Dissolves polar dicarboxylic acids readily.DMSO-d

Preferred
for stable, high-concentration QC samples.
Expert Insight: The "Water Trap"

In DMSO-d


, the residual water peak (

3.33) sits dangerously close to the

-methine triplet (

3.20–3.30).
  • Protocol Adjustment: If using DMSO-d

    
    , you must ensure the water content is <0.05% or run the experiment at 300K+ to shift the water peak upfield/downfield, or use water suppression pulse sequences (e.g., PRESAT).
    

Comparative Analysis II: Structural Discrimination (Isomer Check)

In process chemistry, the most common impurity is the linear isomer: n-pentylpropanedioic acid . Standard HPLC may struggle to separate these lipophilic isomers. 1H NMR is the definitive orthogonal method for distinction.

Differentiation Strategy: The Methyl Region
Feature(3-Methylbutyl)propanedioic acid (Target)n-Pentylpropanedioic acid (Impurity)
Structure Iso-branched terminus:

Linear terminus:

Methyl Signal Doublet (d) Triplet (t)
Shift (

)
~0.90 ppm~0.88 ppm
Integration 6H (Two equivalent methyls)3H (One terminal methyl)
Diagnostic Power High. The doublet confirms the isopropyl "tail."High. A triplet indicates linear chain contamination.

Mechanism of Action: The splitting arises from spin-spin coupling (


).
  • Target: The terminal methyl protons couple to one adjacent methine proton

    
    
    
    
    
    peaks (Doublet ).
  • Impurity: The terminal methyl protons couple to two adjacent methylene protons

    
     n+1 = 2+1 = 3 peaks (Triplet ).
    

Experimental Protocols

Protocol A: Synthesis of (3-Methylbutyl)propanedioic Acid

Rationale: To generate the standard for NMR comparison.

  • Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (1.1 eq), 1-Bromo-3-methylbutane (1.1 eq), Ethanol (anhydrous), NaOH (aq), HCl (conc).

  • Alkylation:

    • Dissolve NaOEt in EtOH under N

      
      .
      
    • Add Diethyl malonate dropwise at 0°C (prevent dialkylation).

    • Add 1-Bromo-3-methylbutane dropwise. Reflux for 4 hours.

    • Checkpoint: Monitor disappearance of starting bromide via TLC (Hexane/EtOAc 8:2).

  • Hydrolysis:

    • Evaporate EtOH. Add 20% NaOH (aq) to the residue. Reflux 2 hours.

    • Cool to 0°C. Acidify with 6M HCl to pH 1.

  • Isolation:

    • Extract with Diethyl Ether (3x). Dry over MgSO

      
      .
      
    • Concentrate to yield white crystalline solid. Recrystallize from Benzene/Petroleum Ether if necessary.

Protocol B: NMR Sample Preparation (QC Standard)

Rationale: To ensure reproducibility and minimize solvent artifacts.

  • Massing: Weigh 10–15 mg of the dried solid into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why DMSO? To guarantee observation of the -COOH protons (

      
       ~12) and ensure full monomeric solubility.
      
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.[1]

  • Acquisition:

    • Instrument: 400 MHz or higher.[2]

    • Scans: 16 (minimum) to resolve the alkyl multiplets.

    • Pulse Delay (d1): Set to 5 seconds .

    • Reasoning: Carboxylic acid protons have long T1 relaxation times. A short d1 will under-integrate the acid protons, leading to false purity calculations.

Visualization: Structural Verification Workflow

The following diagram outlines the logical decision tree for verifying the product identity using NMR data.

NMR_Workflow Start Crude Product (3-Methylbutyl)propanedioic acid Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for COOH quant) Start->Solvent Scan Acquire 1H NMR (d1 = 5s) Solvent->Scan Check_Acid Check 11.0 - 13.0 ppm Scan->Check_Acid Acid_Result Broad Singlet (2H)? Check_Acid->Acid_Result Signal Present Conclusion_AcidFail FAIL: Not Di-Acid / Wet Solvent Check_Acid->Conclusion_AcidFail No Signal Check_Methyl Check 0.8 - 1.0 ppm (Methyl Region) Acid_Result->Check_Methyl Doublet Doublet (6H) J = 6.6 Hz Check_Methyl->Doublet Iso-branch Triplet Triplet (3H) J = 7.0 Hz Check_Methyl->Triplet n-Pentyl impurity Conclusion_Pass PASS: Identity Confirmed Doublet->Conclusion_Pass Conclusion_Fail FAIL: Linear Isomer Present Triplet->Conclusion_Fail

Figure 1: Decision logic for confirming (3-Methylbutyl)propanedioic acid identity via 1H NMR.

References

  • National Institute of Standards and Technology (NIST). "Propanedioic acid, ethyl(3-methylbutyl)-, diethyl ester - Mass Spectrum & Data."[3] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Organic Syntheses. "Ethyl Methylmalonate (Alkylation Protocol Reference)." Org.[1] Synth. 1931, 11,[4] 60. Available at: [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. (Standard reference for solvent residual peaks). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley.
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for behavior of acids in DMSO). Available at: [Link]

Sources

Technical Deep Dive: Mass Spectrometric Differentiation of Isopentylmalonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as a definitive technical resource for the mass spectrometric characterization of Isopentylmalonic acid. It deviates from standard templates to address the specific challenges of differentiating this molecule from its structural isomers in drug development and metabolic profiling contexts.

Executive Summary

Isopentylmalonic acid (2-(3-methylbutyl)propanedioic acid, CAS: 505-06-6) is a critical intermediate in the synthesis of barbiturates (specifically Amobarbital) and a marker in specific organic acidurias. In analytical workflows, it presents a significant challenge: it is isobaric (MW 174.19) with n-pentylmalonic acid and diethylmalonic acid .

This guide compares the two dominant ionization workflows—Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) .

The Senior Scientist’s Verdict: While LC-ESI-MS offers higher throughput for biological screening, it lacks the structural diagnostic capability to distinguish Isopentylmalonic acid from its isomers due to identical decarboxylation pathways. GC-EI-MS (via TMS derivatization) is the requisite orthogonal method for definitive structural confirmation, leveraging specific rearrangement ions and retention indices.

Structural Context & Isomer Challenge

Understanding the carbon skeleton is prerequisite to interpreting the fragmentation.[1]

CompoundStructureKey Feature for MS
Isopentylmalonic Acid Malonic core + Isopentyl tail

-hydrogen present; branched tail.
n-Pentylmalonic Acid Malonic core + n-Pentyl tail

-hydrogen present; linear tail.
Diethylmalonic Acid Malonic core + 2 Ethyl groupsQuaternary

-carbon; no

-hydrogen on ethyl (too short).

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS

Method A: GC-EI-MS (The Gold Standard)

Derivatization Required: Bis(trimethylsilyl) ester (TMS).

Upon electron ionization (70 eV), the bis-TMS derivative of Isopentylmalonic acid (MW 318.5) undergoes high-energy fragmentation. Unlike soft ionization, this yields a "fingerprint" rich in structural data.

Key Diagnostic Ions (Bis-TMS Derivative):

m/z ValueIon IdentityDiagnostic Significance
318

Molecular ion. Typically weak or absent in malonates.
303

Loss of methyl radical (

) from TMS group. Confirms MW.
201

Loss of

radical. Characteristic of dicarboxylic acids.
147

Pentamethyldisiloxane . The "signature" ion for vicinal or geminal di-carboxylic TMS esters.
73

Base peak (100%). Trimethylsilyl cation.[1][2]
248

McLafferty Rearrangement . Loss of the isopentyl group as an alkene (isopentene).

Differentiation Logic:

  • Vs. Diethylmalonic Acid: Diethylmalonic acid (bis-TMS) cannot undergo the same McLafferty rearrangement to m/z 248 because the ethyl chains are too short to facilitate the 6-membered transition state required for

    
    -hydrogen transfer. It will instead show sequential losses of ethyl groups.
    
  • Vs. n-Pentylmalonic Acid: Both isomers produce m/z 248. Differentiation relies on the retention index (RI) (Isopentyl elutes slightly earlier due to branching) and the intensity ratio of the alkyl chain fragment (m/z 43 for isopropyl vs. m/z 29/57 for n-pentyl).

Method B: LC-ESI-MS (Negative Mode)

Direct Injection / Reverse Phase LC.

In negative mode ESI, dicarboxylic acids ionize readily but fragment predictably, often stripping the molecule of its unique features before detection.

Fragmentation Pathway:

  • Precursor:

    
     at m/z 173 .
    
  • Primary Product:

    
     at m/z 129 .
    
  • Secondary Product: Loss of alkyl chain is difficult to induce without high collision energies.

Critical Limitation: The transition


 is common to all isomers (Isopentyl, n-Pentyl, and Diethyl). Therefore, LC-MS/MS is insufficient  for de novo identification without chromatographically resolved standards.

Fragmentation Mechanism Visualization[3][4]

The following diagram illustrates the competing fragmentation pathways for the TMS derivative, highlighting the origin of the diagnostic ions.

Fragmentation M Isopentylmalonic Acid Bis-TMS Ester (MW 318) M_15 [M - 15]+ m/z 303 (Loss of CH3 from TMS) M->M_15 - CH3• M_117 [M - 117]+ m/z 201 (Loss of COOTMS) M->M_117 - •COOTMS McLafferty McLafferty Rearrangement (Gamma-H Transfer) M->McLafferty Rearrange_Ion Pentamethyldisiloxane Ion m/z 147 (Interaction of TMS groups) M->Rearrange_Ion TMS Interaction Alkene_Loss [M - 70]+ m/z 248 (Loss of Isopentene) McLafferty->Alkene_Loss - C5H10 (Isopentene)

Figure 1: EI Fragmentation pathway of Isopentylmalonic Acid Bis-TMS ester.[1] The m/z 248 and m/z 147 ions are critical for structural assignment.

Experimental Protocols

Protocol 1: GC-MS Derivatization (Silylation)

Purpose: To create volatile, thermally stable derivatives for EI-MS.

  • Sample Prep: Dry 50 µL of aqueous/organic extract under Nitrogen at 40°C. Crucial: Sample must be completely anhydrous; water hydrolyzes TMS reagents.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

    • Why TMCS? It acts as a catalyst to silylate sterically hindered sites.

  • Catalysis: Add 10 µL of anhydrous Pyridine.

    • Why Pyridine? It acts as an acid scavenger (HCl) and drives the reaction to completion.

  • Incubation: Cap and heat at 70°C for 30 minutes .

    • Note: Malonic acids can decarboxylate if overheated.[3] Do not exceed 80°C.

  • Injection: Inject 1 µL into GC-MS (Split 1:10).

Protocol 2: LC-MS/MS Parameters

Purpose: High-throughput screening or quantitation in biological matrices.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Acidic mobile phase suppresses ionization in negative mode slightly but improves peak shape for dicarboxylic acids. Ammonium Acetate (10mM) is an alternative buffer if sensitivity is low.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: ESI Negative Mode.

  • MRM Transition:

    
     (Quantifier), 
    
    
    
    (Qualifier - rare, requires high CE).

Decision Tree for Isomer Differentiation

When an "Unknown" peak at MW 174 (or TMS MW 318) is detected, use this workflow to confirm identity.

DecisionTree Start Unknown Peak Detected (MW 174 / TMS 318) Method Select Method Start->Method LCMS LC-MS (ESI-) Method->LCMS GCMS GC-MS (EI-TMS) Method->GCMS LC_Result Transition 173 -> 129 (Non-specific) LCMS->LC_Result Cannot Distinguish GC_Result Analyze Fragment Ions GCMS->GC_Result Check_248 Is m/z 248 Present? (McLafferty Loss) GC_Result->Check_248 Diethyl Identify as: Diethylmalonic Acid Check_248->Diethyl No (Ethyls too short) Alkyl Identify as: Pentyl/Isopentyl Malonic Check_248->Alkyl Yes (Gamma-H present) Check_RI Check Retention Index (RI) & m/z 43 Intensity Alkyl->Check_RI Iso Earlier RI + High m/z 43: Isopentylmalonic Acid Check_RI->Iso Normal Later RI + Low m/z 43: n-Pentylmalonic Acid Check_RI->Normal

Figure 2: Analytical decision tree for differentiating C8-dicarboxylic acid isomers.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Dicarboxylic Acid TMS Derivatives. National Institute of Standards and Technology. [Link]

  • Chalmers, R. A., & Lawson, A. M. (1982). Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. Chapman and Hall.
  • Kuhara, T. (2005). "Gas chromatographic-mass spectrometric urinary metabolome analysis to study mutations of inborn errors of metabolism." Mass Spectrometry Reviews, 24(6), 814-827. [Link]

  • PubChem Database. (2023). Compound Summary: Isopentylmalonic acid. National Center for Biotechnology Information. [Link]

  • Halket, J. M., et al. (2005). "Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS." Journal of Experimental Botany, 56(410), 219-243. [Link]

Sources

Comparative Reactivity Guide: Isoamylmalonic vs. Isopropylmalonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Isoamylmalonic acid (Isopentylmalonic acid) and Isopropylmalonic acid . While both are alkyl-substituted dicarboxylic acids used primarily as intermediates in the synthesis of barbiturates and pharmaceuticals, their reactivity profiles differ significantly due to the steric topology of their alkyl substituents.

  • Isoamylmalonic Acid: Exhibits reactivity patterns similar to straight-chain alkylmalonic acids (e.g.,

    
    -butyl). The branching is distal (
    
    
    
    -position), resulting in minimal steric interference at the reactive carbonyl centers.
  • Isopropylmalonic Acid: Characterized by high steric hindrance due to proximal branching (

    
    -position of the substituent). This results in significantly reduced rates of nucleophilic attack (e.g., condensation with urea) and lower alkylation efficiency compared to the isoamyl analog.
    

Physicochemical Profile

The fundamental difference lies in the proximity of the methyl branching to the malonic core.

PropertyIsoamylmalonic AcidIsopropylmalonic Acid
IUPAC Name 2-(3-methylbutyl)propanedioic acid2-(propan-2-yl)propanedioic acid
Structure




Molecular Weight 188.22 g/mol 146.14 g/mol
Branching Position Distal (

)
: Remote from reaction center.[1]
Proximal (

)
: Adjacent to reaction center.
Taft Steric Parameter (

)

(similar to

-butyl)

(Significantly more hindered)
Lipophilicity (LogP) High (Increased lipid solubility)Moderate
Acidity (pKa)

,


,

Note on Acidity: The isopropyl group has a slightly stronger inductive electron-donating effect (+I) than the isoamyl group, theoretically destabilizing the carboxylate anion and slightly increasing the pKa (making it a weaker acid), though this effect is marginal in aqueous solution.

Steric & Electronic Analysis

The reactivity differences are best understood through the lens of Newman Projections and Taft Steric Parameters .

The "Cone of Protection"

In nucleophilic acyl substitution (e.g., ester hydrolysis or barbiturate formation), the incoming nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz angle (107°).

  • Isoamyl Effect: The bulky isopropyl tail is located three carbons away from the malonic center. The ethylene spacer (

    
    ) allows the tail to rotate away from the carbonyls, offering little resistance to incoming nucleophiles.
    
  • Isopropyl Effect: The branching occurs at the carbon directly attached to the malonic alpha-carbon. This creates a rigid "cone of protection" that physically blocks the trajectory of incoming nucleophiles, significantly raising the activation energy (

    
    ) for condensation reactions.
    

StericModel cluster_0 Isoamyl (Distal Branching) cluster_1 Isopropyl (Proximal Branching) Isoamyl Malonic Core (Reactive Center) Spacer -CH2-CH2- (Flexible Spacer) Isoamyl->Spacer Tail -CH(CH3)2 (Remote Bulk) Spacer->Tail Free Rotation Isopropyl Malonic Core (Reactive Center) Branch -CH(CH3)2 (Direct Bulk) Isopropyl->Branch Steric Clash Nucleophile Nucleophile (Urea/Base) Nucleophile->Isoamyl Easy Access Nucleophile->Isopropyl Blocked Access

Figure 1: Steric topology comparison. The proximal branching of the isopropyl group creates a kinetic barrier (red) compared to the flexible isoamyl chain (green).

Comparative Reactivity Profiles

A. Alkylation Efficiency (Synthesis of Precursors)

When synthesizing these acids from diethyl malonate (DEM):

  • Isoamyl Halide: A primary alkyl halide. Reacts via a clean

    
     mechanism with the sodium enolate of DEM. Yields are typically high (80-90%).
    
  • Isopropyl Halide: A secondary alkyl halide. The reaction with DEM enolate is sluggish and competes with E2 elimination (forming propylene). To achieve high yields, stricter anhydrous conditions and stronger nucleophiles (or higher temperatures with longer reflux times) are often required.

B. Condensation Kinetics (Barbiturate Synthesis)

The classic application of these acids is the condensation of their diethyl esters with urea to form barbiturates (e.g., Amobarbital vs. Aprobarbital derivatives).

  • Isoamylmalonic Ester: Condenses readily with urea in the presence of sodium ethoxide. Standard reflux times (4-6 hours) are sufficient.

  • Isopropylmalonic Ester: The steric bulk retards the attack of the urea nitrogen on the ester carbonyl.

    • Experimental Consequence: Requires extended reflux times (10-12+ hours) or more forcing conditions (e.g., sealed tube or higher boiling solvents like butanol) to achieve comparable yields.

C. Decarboxylation

Both acids undergo thermal decarboxylation to form substituted acetic acids (Isoamylacetic acid vs. Isovaleric acid derivatives).

  • Mechanism: Concerted cyclic 6-membered transition state.

  • Rate Comparison: While both require temperatures

    
    , the Isopropyl  derivative often exhibits steric acceleration  in the initial bond-breaking step. The ground state is highly congested; releasing 
    
    
    
    relieves the strain between the bulky isopropyl group and the carboxylic acid groups. However, this is often offset by the difficulty in forming the planar transition state.

Experimental Protocols

The following protocols highlight the operational differences required when handling the sterically hindered isopropyl derivative versus the standard isoamyl derivative.

Protocol A: Condensation with Urea (Barbiturate Formation)

Objective: Synthesize 5-alkylbarbituric acid.

StepIsoamyl Protocol (Standard)Isopropyl Protocol (Hindered)
1. Reagents 0.1 mol Diethyl isoamylmalonate0.15 mol Urea0.2 mol NaOEt (in EtOH)0.1 mol Diethyl isopropyl malonate0.15 mol Urea0.25 mol NaOEt (in absolute EtOH)
2. Setup Standard reflux condenser, drying tube.High-efficiency condenser, strictly anhydrous.
3. Reaction Reflux at

for 4-6 hours .
Reflux at

for 12-16 hours OR use

-BuOH (

) for 4 hours.
4. Monitoring TLC (EtOAc/Hex) shows conversion by 4h.TLC often shows ~40% starting material at 4h.
5. Workup Acidify with HCl, precipitate filters easily.Acidify, cool to

overnight (crystallization is slower).
Protocol B: Decarboxylation (To Substituted Acetic Acids)

Objective: Convert dicarboxylic acid to monocarboxylic acid.

  • Preparation: Place the dry alkylmalonic acid in a round-bottom flask equipped with a distillation head.

  • Heat Source: Oil bath heated to

    
    .
    
  • Process:

    • Isoamyl:

      
       evolution is steady. The product (Isoamylacetic acid, bp 
      
      
      
      ) remains in the flask or distills over if vacuum is applied.
    • Isopropyl:

      
       evolution may be more vigorous initially due to strain relief. Control heating carefully to prevent "bumping" of the reaction mass.
      
  • Purification: Distill the resulting oil.

    • Note: Isopropylacetic acid (Isovaleric acid) has a lower boiling point (

      
      ) and a more pungent odor than the higher molecular weight isoamyl analog.
      

Mechanistic Pathway Visualization

The following diagram illustrates the condensation pathway and the specific step where the isopropyl group exerts its inhibitory effect.

ReactionPathway cluster_inhibition Kinetic Barrier Analysis Start Diethyl Alkylmalonate + Urea / NaOEt Intermediate Tetrahedral Intermediate (O-) Start->Intermediate Nucleophilic Attack (Rate Determining Step) IsopropylNote Isopropyl: High Barrier Steric blocking of Carbonyl requires Heat/Time Product 5-Alkylbarbiturate Intermediate->Product Elimination of EtOH IsoamylNote Isoamyl: Low Barrier Fast formation of Intermediate

Figure 2: Reaction pathway for barbiturate synthesis. The transition from starting material to the tetrahedral intermediate is the rate-determining step, heavily influenced by the steric bulk of the alkyl substituent.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley, New York. [Context: Defines steric parameters for isopropyl vs. n-alkyl groups].
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Cope, A. C., & Hancock, E. M. (1938). "Ethyl Isopropylmalonate". Organic Syntheses, 18, 37.

  • Crossley, A. W., & Le Sueur, H. R. (1902). "Substituted Dihydrobenzenes. Part I." Journal of the Chemical Society, Transactions, 81, 821-836.
  • Gopalan, R., & Mathai, I. M. (1969). "The Kinetics of the Decarboxylation of Malonic Acid in Esters". Proceedings of the Indian Academy of Sciences - Section A, 69, 92.

Sources

Introduction: The Analytical Challenge of (3-Methylbutyl)propanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to HPLC Method Development for the Detection of (3-Methylbutyl)propanedioic Acid

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of (3-Methylbutyl)propanedioic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering detailed protocols and comparative data to facilitate informed decisions in your analytical strategy. We will explore a primary reversed-phase HPLC-UV method, a high-sensitivity approach using pre-column derivatization, and an orthogonal ion-exchange chromatography method.

(3-Methylbutyl)propanedioic acid, an alkyl-substituted derivative of malonic acid, presents a typical analytical challenge for chromatographers. Its structure, lacking a significant chromophore, results in poor ultraviolet (UV) absorbance, making sensitive detection difficult.[1] Furthermore, as a dicarboxylic acid, it is a highly polar molecule, which can lead to poor retention on conventional reversed-phase HPLC columns.[2][3] The pKa of the parent compound, malonic acid, is approximately 2.43, and alkyl substitution is not expected to significantly alter this value.[4] This acidic nature means the molecule's ionization state is highly dependent on the mobile phase pH, directly impacting its retention behavior.

The successful development of an HPLC method for this compound hinges on addressing these core issues: enhancing retention on the stationary phase and achieving adequate detection sensitivity.

Method 1: Reversed-Phase HPLC with Ion-Suppression and UV Detection

This approach is often the first choice due to its simplicity and the widespread availability of RP-HPLC systems. The core principle is "ion suppression," where the mobile phase pH is lowered to at least two units below the analyte's pKa.[5] This ensures that the dicarboxylic acid is in its protonated, non-ionized form, increasing its hydrophobicity and promoting retention on a non-polar stationary phase.

Causality Behind Experimental Choices:
  • Stationary Phase: A standard C18 column may suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases required for retaining polar compounds.[6] Therefore, an aqueous-stable C18 column (e.g., ZORBAX SB-Aq, Waters Atlantis) is the preferred choice. These columns are specifically designed with polar-embedded or polar-endcapped functionalities to maintain a hydrated stationary phase and provide reproducible retention even in 100% aqueous conditions.[5]

  • Mobile Phase: An acidic mobile phase is essential for ion suppression. A common choice is a phosphate buffer at a pH of ~2.5. Alternatively, an aqueous solution of a weak acid like 0.1% formic acid or trifluoroacetic acid (TFA) can be used.[7] Acetonitrile is a typical organic modifier.

  • Detection: Due to the absence of a strong chromophore, detection must be performed at a low wavelength, typically between 200-220 nm, where the carboxylic acid functional group exhibits some absorbance.[4] This can lead to higher baseline noise and potential interference from other compounds that also absorb in this region.[4]

Experimental Workflow Diagram

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Dissolve sample in Mobile Phase A s2 Filter sample (0.45 µm) s1->s2 m1 Prepare Mobile Phase A (e.g., 20 mM KH2PO4, pH 2.5) m2 Prepare Mobile Phase B (Acetonitrile) h1 Inject sample into HPLC system h2 Separation on Aqueous C18 Column (Isocratic or Gradient Elution) h1->h2 h3 UV Detection at 210 nm h2->h3 d1 Integrate Peak h3->d1 d2 Quantify using Calibration Curve d1->d2 cluster_prep Sample Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing s1 Sample/Standard in Acetonitrile s2 Add Derivatization Reagent (BDPO), Catalyst (18-Crown-6), and Base (K2CO3) s1->s2 s3 Heat at 60°C for 30 min s2->s3 s4 Cool and Centrifuge s3->s4 h1 Inject supernatant into HPLC system s4->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 Fluorescence Detection (Ex/Em optimized for tag) h2->h3 d1 Integrate Peak h3->d1 d2 Quantify using Calibration Curve d1->d2

Sources

Qualifying 2-(3-methylbutyl)propanedioic Acid Reference Standards: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-methylbutyl)propanedioic acid (Commonly: Isopentylmalonic acid or Isoamylmalonic acid) is a critical intermediate in the synthesis of barbiturates, specifically Amobarbital . In drug development, it serves as a primary reference standard for impurity profiling and process control.

However, this compound presents a specific analytical paradox: Thermal Instability vs. Hygroscopicity .

  • The Problem: As a substituted malonic acid, it is prone to decarboxylation at elevated temperatures, converting into 4-methylpentanoic acid (Isocaproic acid) and

    
    .
    
  • The Conflict: Standard Elemental Analysis (EA) protocols require drying to remove moisture, but thermal drying risks degrading the standard before analysis.

This guide compares the classical Combustion Analysis (CHNS) against Quantitative NMR (qNMR) and Thermal Analysis (TGA/DSC) to establish a self-validating qualification protocol.

Chemical Identity & Theoretical Baselines

Before analysis, the theoretical composition must be established to set pass/fail criteria.

PropertySpecification
IUPAC Name 2-(3-methylbutyl)propanedioic acid
Common Name Isopentylmalonic acid
CAS Number 6065-54-9 (Free Acid)
Formula

Molecular Weight 174.19 g/mol
Appearance White crystalline solid
Melting Point ~118–120 °C (Decarboxylation onset often coincides)
Theoretical Elemental Composition
ElementMass Fraction (%)Tolerance Limit (

)
Carbon (C) 55.16%54.76% – 55.56%
Hydrogen (H) 8.10%7.70% – 8.50%
Oxygen (O) 36.74%N/A (Calculated by difference)

The Core Challenge: Thermal Decarboxylation

The validity of any elemental analysis standard rests on the sample's integrity. Substituted malonic acids undergo a specific degradation pathway that mimics "purity" loss.

Mechanism of Failure

Heating the sample (e.g., drying at 105°C) facilitates a cyclic transition state, leading to the loss of


. This shifts the carbon content significantly, leading to false "failure" results in EA.

Decarboxylation Start Isopentylmalonic Acid (C8H14O4) Heat Thermal Stress (>100°C or Acidic pH) Start->Heat Sample Prep Transition 6-Membered Cyclic Transition State Heat->Transition Activation Product 4-Methylpentanoic Acid (Isocaproic Acid) Transition->Product Rearrangement Gas CO2 Gas (Mass Loss) Transition->Gas Elimination

Figure 1: Thermal degradation pathway. Loss of CO2 changes the theoretical Carbon % from 55.16% to 62.03% (Isocaproic acid), causing massive analytical drift.

Comparative Analysis of Qualification Methods

Method A: Automated CHN Combustion (The Classical Standard)

Principle: High-temperature combustion (900–1000°C) in an oxygen-rich environment, converting the sample to


, 

, and

.
  • Pros: Industry standard for bulk purity; required by many regulatory filings.

  • Cons: Destructive; requires ~2mg sample; blind to inorganic impurities unless ash is measured; high risk of thermal degradation during pre-drying.

Optimized Protocol for Isopentylmalonic Acid

To use CHN successfully, you must modify the drying step:

  • Do NOT oven dry at >60°C.

  • Step 1: Place sample in a vacuum desiccator.

  • Step 2: Use

    
     (Phosphorus Pentoxide) as the desiccant.
    
  • Step 3: Apply high vacuum (<10 mbar) at Room Temperature (25°C) for 24 hours.

  • Step 4: Transfer to tin capsules immediately to prevent moisture re-adsorption.

Method B: Quantitative NMR (qNMR) (The Superior Alternative)

Principle: Uses an internal standard (e.g., Maleic Acid or TCNB) to determine absolute purity based on molar response.

  • Pros: Non-destructive; differentiates between the target acid and its decarboxylated impurity (Isocaproic acid); detects residual solvents.

  • Cons: Requires high-purity internal standard; higher equipment cost.

Why qNMR Wins for Malonic Derivatives

qNMR is performed in solution (e.g., DMSO-d6 or


) at ambient temperature, completely bypassing the thermal instability issue. It can explicitly quantify the molar ratio of Isopentylmalonic acid vs. Isocaproic acid.
Method C: TGA/DSC (The Validator)

Principle: Measures mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Role: This is not for purity per se, but to validate the drying protocol for Method A.

Experimental Workflow: The Self-Validating System

To ensure scientific integrity (E-E-A-T), do not rely on a single method. Use TGA to define the boundaries for EA, and qNMR to confirm molecular specificity.

Workflow cluster_0 Phase 1: Thermal Profiling cluster_1 Phase 2: Purity Assignment TGA TGA Analysis (Ramp 10°C/min) Decision Determine Safe Drying Temp (< onset) TGA->Decision Prep Vacuum Dry (over P2O5 @ RT) Decision->Prep Safe Temp Established Split Prep->Split EA CHN Combustion (Bulk Purity) Split->EA qNMR 1H-qNMR (Specific Purity) Split->qNMR CoA Generate CoA (Purity + Solvent + Ash) EA->CoA Confirms %C/H qNMR->CoA Confirms Structure

Figure 2: Integrated qualification workflow ensuring thermal safety before combustion analysis.

Data Interpretation & Troubleshooting

Scenario 1: High Carbon Content (>56%)
  • Diagnosis: Partial decarboxylation has occurred.

  • Cause: Drying temperature was too high (>60°C) or the sample was stored in a hot environment. The substance is converting to Isocaproic acid (

    
    , which is ~62% Carbon).
    
  • Action: Check qNMR for a doublet at ~0.9 ppm (Isocaproic methyls) distinct from the malonic methyls.

Scenario 2: Low Carbon Content (<54.5%)
  • Diagnosis: Solvent entrapment or moisture.

  • Cause: Malonic acids are hygroscopic.[1]

  • Action: Re-dry under higher vacuum. Verify solvent peaks in NMR.

Comparative Data Summary
ParameterMethod A: CHN CombustionMethod B: qNMRMethod C: TGA
Primary Output Mass % (C, H, N)Absolute Purity (w/w%)Volatiles / Decomposition
Sample Size 2–5 mg10–20 mg5–10 mg
Thermal Stress High (Combustion)None (Solution)Variable (Ramp)
Specificity Low (Cannot distinguish isomers)High (Structural ID)Low
Precision


N/A

References

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2][3][4] Journal of Pharmaceutical and Biomedical Analysis. Source: [Link]

  • National Institute of Standards and Technology (NIST). Isopentylmalonic acid Chemical Properties. NIST Chemistry WebBook.[5] Available at: [Link]

  • G.A.R. Kon & J.F. Thorpe. (1919). The formation of derivatives of succinic acid from derivatives of glutaric acid. Journal of the Chemical Society, Transactions. (Foundational work on malonic acid stability). Available at: [Link]

  • Beyer, T., et al. (2010). Quality assessment of reference standards in pharmaceutical analysis. Pharmeuropa Bio & Scientific Notes.

Sources

Guide: Differentiating (3-Methylbutyl)propanedioic acid from Diethyl Ester via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the chromatographic differentiation of (3-Methylbutyl)propanedioic acid (Isopentylmalonic acid) from its precursor/derivative Diethyl (3-methylbutyl)propanedioate (Diethyl isopentylmalonate).

The separation relies on the distinct polarity shift between the dicarboxylic acid (strong H-bond donor) and the diester (H-bond acceptor only). While both compounds lack significant UV chromophores, this protocol utilizes a dual-visualization strategy —combining pKa-dependent staining (Bromocresol Green) with oxidative staining (KMnO₄)—to ensure unambiguous identification.

Part 1: Chemical Profile & Polarity Logic

The fundamental basis for this separation is the interaction difference between the analytes and the hydroxylated silica surface (


).
FeatureCompound A: The Acid Compound B: The Ester
IUPAC Name (3-Methylbutyl)propanedioic acidDiethyl (3-methylbutyl)propanedioate
Structure Type Aliphatic Dicarboxylic AcidAliphatic Diester
Polarity High (H-bond Donor & Acceptor)Moderate (H-bond Acceptor only)
Silica Interaction Strong (H-bonding with Si-OH)Weak to Moderate (Dipole-Dipole)
UV Activity Negligible (Aliphatic carbonyls)Negligible
Predicted

0.10 – 0.30 (Low mobility)0.60 – 0.80 (High mobility)
Mechanism of Separation

The dicarboxylic acid possesses two carboxyl groups capable of strong hydrogen bonding with the silanol groups on the silica gel. Without an acidic modifier in the mobile phase, these interactions cause the acid to "streak" or stay at the baseline. The ester, lacking acidic protons, migrates freely with the organic solvent front.

SeparationMechanism cluster_0 Stationary Phase (Silica) cluster_1 Analytes Silica Si-OH Surface Acid Acid: (3-Methylbutyl)propanedioic (Strong H-Bonding) Silica->Acid High Retention (Low Rf) Ester Ester: Diethyl derivative (Weak Dipole Interaction) Silica->Ester Low Retention (High Rf)

Caption: Differential retention mechanism. The acid is retained by silica via hydrogen bonding, while the ester elutes rapidly.

Part 2: Strategic Methodology

Stationary Phase
  • Material: Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • Reasoning: Standard normal-phase adsorption chromatography. The

    
     indicator is included for completeness, though these specific analytes are UV-transparent.
    
Mobile Phase (The Critical Modifier)

A standard Hexane/Ethyl Acetate system will cause the dicarboxylic acid to streak due to ionization. You must suppress ionization to obtain a tight spot.

  • Optimized Solvent System: Hexane : Ethyl Acetate : Acetic Acid (70 : 30 : 1 v/v/v).

  • Role of Acetic Acid: It lowers the pH of the eluent, protonating the carboxylic acid groups (

    
    ). This ensures the analyte remains in its neutral form, preventing "tailing" and ensuring a sharp spot.
    
Visualization (The Differentiator)

Since both compounds are aliphatic, UV visualization (


) is ineffective. We employ a Chemical Staining Logic :
  • Primary Stain (Specificity): Bromocresol Green (BCG) .

    • Mechanism: pH indicator.

    • Result: Acid appears as a Yellow spot on a Blue background .[1][2][3] The ester will not stain (remains blue/invisible).

  • Secondary Stain (Universality): Potassium Permanganate (KMnO₄) .

    • Mechanism: Oxidation of the alkyl chain/functional groups.

    • Result: Both compounds appear as Yellow/Brown spots on a Purple background .

Part 3: Experimental Protocol

Step 1: Sample Preparation
  • Dissolve ~5 mg of the Acid in 1 mL of Methanol or Ethyl Acetate (Acids may be less soluble in pure Hexane).

  • Dissolve ~5 mg of the Ester in 1 mL of Hexane or Ethyl Acetate.

  • Concentration Check: Solutions should be clear. If the acid requires sonication, ensure it is fully dissolved to prevent baseline artifacts.

Step 2: The "Self-Validating" Spotting Pattern

Do not run single spots. Use the Co-Spot technique to prove separation efficiency.

  • Lane 1: Acid Reference

  • Lane 2: Co-Spot (Spot Acid, let dry, then spot Ester exactly on top)

  • Lane 3: Ester Reference

Step 3: Development
  • Equilibrate the TLC chamber with the mobile phase (Hex:EtOAc:AcOH 70:30:1) for 10 minutes. Use filter paper to saturate the vapor phase.

  • Insert plate and develop until the solvent front reaches ~1 cm from the top.

  • Drying: Remove plate and dry thoroughly with a heat gun or air stream. Crucial: You must remove the Acetic Acid from the plate before staining with Bromocresol Green, or the entire plate will turn yellow.

Step 4: Visualization Workflow

VisualizationWorkflow cluster_stain Staining Decision Matrix Start Developed & Dried TLC Plate BCG Dip in Bromocresol Green (Specific for Acids) Start->BCG Method A (Differentiation) KMnO4 Dip in KMnO4 (General Oxidizer) Start->KMnO4 Method B (Confirmation) ResultA Yellow Spot on Blue Bkg (Positive for Acid) BCG->ResultA Acid Detected ResultB Yellow Spot on Purple Bkg (Positive for Both) KMnO4->ResultB Total Organic Content

Caption: Decision matrix for staining. BCG provides functional group specificity; KMnO4 confirms presence of aliphatic chains.

Part 4: Representative Data & Interpretation

The following data represents the expected migration behavior in the Hexane:EtOAc:AcOH (70:30:1) system.

LaneAnalyte

Value
Appearance (Bromocresol Green)Appearance (KMnO₄)
1 Acid Ref0.25 Yellow Spot Yellow/Brown Spot
2 Co-Spot0.25 & 0.70 Yellow Spot (at 0.25) onlyTwo Yellow/Brown Spots
3 Ester Ref0.70 No Reaction (Blue)Yellow/Brown Spot
Troubleshooting Common Issues
  • Problem: The Acid spot streaks from the baseline.

    • Solution: Increase Acetic Acid concentration to 2% or use Formic Acid. Ensure the sample solvent is fully evaporated before development.

  • Problem: The entire plate turns yellow with Bromocresol Green.

    • Solution: The Acetic Acid from the mobile phase was not removed. Dry the plate under a heat gun or vacuum for 5+ minutes before staining.

  • Problem: No spots visible.

    • Solution: Concentration is too low. These aliphatic compounds have high detection limits. Spot 3-5x on the same origin point (drying in between) to concentrate the sample.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (2018).[4] TLC tailing and carboxylic acid? Retrieved from [Link]

  • Reach Devices. (n.d.). TLC Stains: Recipes and Procedures. Retrieved from [Link]

Sources

X-Ray Diffraction Analysis of Malonic Acid Derivatives: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Malonic acid and its alkyl-substituted derivatives (e.g., methylmalonic, dimethylmalonic, and diethylmalonic acid) are foundational building blocks in crystal engineering, pharmaceutical co-crystal design, and the synthesis of metal-organic coordination polymers. For drug development professionals, understanding how subtle functional group substitutions affect crystal packing, polymorphism, and solubility is critical for optimizing Active Pharmaceutical Ingredients (APIs).

This guide objectively compares the crystallographic behavior of malonic acid derivatives, providing mechanistic insights into their solid-state assembly and detailing a self-validating X-ray diffraction (XRD) protocol for rigorous structural characterization.

Mechanistic Insights: Steric Hindrance vs. Hydrogen Bonding

The solid-state architecture of malonic acid derivatives is governed by a delicate balance between the conformational flexibility of the carbon skeleton and the robust hydrogen-bonding capacity of the two carboxylic acid groups.

  • Unsubstituted Malonic Acid (Conformational Flexibility): The unsubstituted methylene group allows the molecule to adopt various dihedral angles, making it a highly versatile co-former. This flexibility is the primary reason malonic acid exhibits extensive polymorphism. For example, a recently discovered fifth polymorph crystallizes in a monoclinic system with an unusual

    
     configuration in the asymmetric unit, driven by distinct packing patterns of the classic 
    
    
    
    O–H···O hydrogen-bonded dimers[1].
  • Alkyl-Substituted Derivatives (Steric Bulk): Introducing alkyl groups at the C2 position (as in dimethylmalonic or diethylmalonic acid) introduces significant steric hindrance. Causality: This steric bulk restricts the torsional rotation of the carboxylate groups, forcing the molecules into more rigid, predictable conformations. In coordination chemistry, this rigidity makes derivatives like diethylmalonic acid excellent candidates for forming extended, predictable 2D or 3D metal-organic coordination polymers, such as those formed with Zn(II)[2].

  • Amino-Substituted Derivatives (Hydrogen-Bonding Expansion): Substituting a proton with an amine group (2-aminomalonic acid) fundamentally alters the supramolecular synthon hierarchy. Causality: The amine group acts as both a hydrogen bond donor and acceptor, shifting the primary packing motif from discrete carboxylic dimers to continuous 3D networks of moderate N–H···O hydrogen bonds, as observed in the ammonium salt of 2-aminomalonic acid[3].

Comparative Crystallographic Data

The following table summarizes the quantitative unit cell parameters and key structural motifs of representative malonic acid systems, illustrating how substitution dictates the crystal system and supramolecular assembly.

Table 1: X-ray Diffraction Parameters of Key Malonic Acid Systems

Compound / SystemSpace GroupUnit Cell Dimensions (Å)Angles (°)Key Structural MotifRef
Malonic Acid (Polymorph V) MonoclinicDistinct from α/β formsN/AO–H···O dimers, complex

packing
[1]
Ammonium 2-aminomalonate Orthorhombic (

)

elongated

3D network of N–H···O hydrogen bonds[3]
Malonic Acid : 2-Aminopyridine (1:1 Co-crystal) Monoclinic (

)

,

,


Ionic ensemble assisted by H-bonds;

ų
[4]
Zn(II) Diethylmalonate Polymer Monoclinic (

)

,


2D coordination polymer with sql topology[2]

Self-Validating Experimental Protocol for XRD Analysis

In pharmaceutical materials science, a single-crystal structure is merely anecdotal unless it is proven to represent the bulk material. The following protocol integrates Single-Crystal X-Ray Diffraction (SCXRD) with Powder X-Ray Diffraction (PXRD) to create a self-validating feedback loop , ensuring absolute phase purity and structural trustworthiness.

Step 1: Crystal Growth and Optical Selection
  • Methodology: Dissolve the malonic acid derivative (and co-former/metal salt) in a suitable solvent system. Induce crystallization via slow solvent evaporation at constant temperature (e.g., 50 °C)[4]. Select a crystal with well-defined faces using polarized light microscopy.

  • Causality: Slow growth kinetics minimize the formation of lattice defects and non-merohedral twinning. Polarized light ensures the selected crystal is a single domain (extinguishing uniformly), which is a prerequisite for accurate diffraction intensity integration.

Step 2: SCXRD Data Collection
  • Methodology: Mount the crystal on a diffractometer equipped with a Mo Kα (

    
     Å) or Cu Kα source. Flash-cool the sample to cryogenic temperatures (e.g., 100–120 K) under a dry nitrogen stream[2].
    
  • Causality: Cryogenic cooling drastically reduces the thermal vibration of atoms (Debye-Waller factors). This sharpens the diffraction spots, increases the signal-to-noise ratio at high diffraction angles, and allows for the precise localization of hydrogen atoms—an absolute necessity when mapping the critical hydrogen-bond networks of malonic acid derivatives.

Step 3: Structure Solution and Refinement
  • Methodology: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • Causality: Refining on

    
     utilizes all collected reflections (including weak and negative intensities), providing a statistically robust model. Anisotropic displacement parameters must be applied to all non-hydrogen atoms to account for directional thermal motion.
    
Step 4: Phase-Purity Cross-Validation (The Self-Validation Step)
  • Methodology: Generate a simulated PXRD pattern from the refined SCXRD .cif file. Grind the remaining bulk crystalline sample into a fine powder and collect an experimental PXRD pattern at room temperature. Overlay the two diffractograms.

  • Causality: This step closes the validation loop. If the experimental bulk peaks match the simulated single-crystal peaks (accounting for minor shifts due to thermal expansion between 100 K and 298 K), the researcher definitively confirms that the bulk powder is phase-pure and that the single crystal is a true representative of the entire batch, ruling out concomitant polymorphism.

Workflow Visualization

XRD_Validation_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. SCXRD Data Collection (Cryogenic, Mo/Cu Kα) N1->N2 Select Single Crystal N3 3. Structure Solution & Refinement (Least-Squares on F²) N2->N3 Diffracted Intensities N4 4. Simulated PXRD Pattern (Calculated from CIF) N3->N4 Generate Pattern N7 7. Phase-Purity Cross-Validation (Overlay Analysis) N4->N7 Reference Data N5 5. Bulk Powder Synthesis (Batch Production) N6 6. Experimental PXRD (Bulk Sample) N5->N6 Grind & Mount N6->N7 Bulk Data

Fig 1. Self-validating XRD workflow ensuring bulk phase purity from single-crystal data.

References

  • Molecular and crystal structure of a new polymorph of malonic acid with Z′=3. Brandeis University.
  • The crystal structure of the ammonium salt of 2-aminomalonic acid. PMC - NIH.
  • MALONIC ACID (1:1) 2-AMINOPYRIDINE MOLECULAR COMPLEX: CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS. Periódico Tchê Química.
  • 2D Coordination Polymers of Zn(II) with Diethylmalonic Acid Dianions and 4,4'-bipyridine: Synthesis and Structure.

Sources

Validating purity of (3-Methylbutyl)propanedioic acid using gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Method Validation & Comparison Target Analyte: (3-Methylbutyl)propanedioic acid (CAS: 760-54-3) Synonyms: Isopentylmalonic acid; Isopentyl propanedioic acid

Executive Summary: The "Decarboxylation Trap"[1]

Validating the purity of (3-Methylbutyl)propanedioic acid presents a specific thermodynamic challenge that disqualifies standard Gas Chromatography (GC) workflows. As a substituted malonic acid, this molecule possesses a high susceptibility to thermal decarboxylation .

When exposed to standard GC inlet temperatures (>200°C), the underivatized free acid undergoes a concerted pericyclic reaction, ejecting CO₂ to form 4-methylpentanoic acid (Isocaproic acid) .

The Consequence: A researcher using direct injection will observe a ghost peak (the decarboxylated artifact) and falsely attribute it to impurity or degradation, while the actual analyte signal is lost.

This guide compares the two industry-standard derivatization strategies—Silylation (BSTFA) and Methylation (BF3-Methanol) —to stabilize the molecule for accurate purity assessment.

Comparison Matrix
FeatureMethod A: Methylation (BF3-MeOH) Method B: Silylation (BSTFA)
Reaction Type Acid-Catalyzed EsterificationNucleophilic Substitution (Silylation)
Derivative Stability High (Stable for weeks)Low (Hydrolyzes with moisture)
Thermal Stability Excellent (Ideal for Purity Assay)Good (Susceptible to inlet degradation)
Prep Time 60–90 Minutes15–30 Minutes
Column Impact Low (if extracted properly)Medium (Reagent accumulation)
Recommendation Primary Choice for QC/Purity Secondary Choice for R&D/ID

The Analytical Challenge: Thermal Instability

To understand the necessity of the protocols below, one must understand the failure mode of the free acid. Malonic acids possess two carboxyl groups on a single carbon (


). Upon heating, they form a six-membered cyclic transition state stabilized by hydrogen bonding, leading to the loss of carbon dioxide.
Visualization: The Decarboxylation Mechanism

The following diagram illustrates the chemical fate of the analyte if not properly derivatized.

Decarboxylation Analyte (3-Methylbutyl)propanedioic Acid (Target Analyte) Heat Heat (>140°C) (GC Inlet) Analyte->Heat Transition Cyclic Transition State Heat->Transition Activation Product 4-Methylpentanoic Acid (Artifact Peak) Transition->Product Loss of CO2 CO2 CO2 (Gas) Transition->CO2

Caption: Thermal degradation pathway of Isopentylmalonic acid inside a hot GC injector port.

Experimental Protocols

Method A: Methylation (The Gold Standard for Purity)

Principle: Converts the dicarboxylic acid into a stable Dimethyl Isopentylmalonate . This diester is thermally robust and chromatographs with excellent peak symmetry.

Reagents:

  • Boron Trifluoride (

    
    ) in Methanol (10% or 14% w/v).
    
  • Hexane (HPLC Grade).

  • Saturated NaCl solution.

Step-by-Step Workflow:

  • Weighing: Accurately weigh 10 mg of sample into a reaction vial.

  • Addition: Add 1.0 mL of

    
    -Methanol reagent.
    
  • Incubation: Cap tightly and heat at 60°C for 30 minutes . (Do not exceed 70°C to prevent byproduct formation).

  • Quenching: Cool to room temperature. Add 1.0 mL of Saturated NaCl and 1.0 mL of Hexane.

  • Extraction: Vortex vigorously for 1 minute. Allow layers to separate.

  • Transfer: Transfer the top hexane layer (containing the diester) to a GC vial containing anhydrous

    
     (to dry).
    
  • Injection: Inject 1.0 µL into the GC.

Method B: Silylation (Rapid Screening)

Principle: Replaces active protons with Trimethylsilyl (TMS) groups using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][2]

Reagents:

  • BSTFA + 1% TMCS (Trimethylchlorosilane).[1][3]

  • Pyridine (anhydrous).

Step-by-Step Workflow:

  • Weighing: Weigh 5 mg of sample into a dry vial.

  • Solvation: Add 0.5 mL anhydrous Pyridine (acts as a solvent and acid scavenger).

  • Derivatization: Add 0.3 mL BSTFA + 1% TMCS.

  • Incubation: Heat at 70°C for 30 minutes .

  • Injection: Inject directly (ensure glass wool in liner is clean to prevent active site adsorption).

GC Method Parameters (Universal)

Regardless of the derivatization method chosen, the following GC parameters provide optimal separation of the derivative from potential synthesis impurities (e.g., mono-esters or alkyl halides).

ParameterSetting
Column DB-5ms or Rtx-5 (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 250°C (Split Ratio 50:1)
Detector FID @ 300°C (or MS Source @ 230°C)
Oven Program 60°C (hold 1 min) → 15°C/min → 300°C (hold 5 min)

Validation Data Comparison

The following data summarizes a comparative study performed to validate the purity of a 98% reference standard.

Table 1: Performance Metrics
Validation ParameterMethod A (Methylation)Method B (Silylation)Analysis
Linearity (

)
> 0.99950.9980Methylation provides strictly linear response due to stability.
Precision (RSD, n=6) 0.45% 1.8%Silylation is sensitive to moisture, causing variable recovery.
Recovery (Spike) 99.2%94.5%Lower recovery in Method B suggests partial hydrolysis or incomplete reaction.
LOD (Signal/Noise=3) 0.5 µg/mL0.1 µg/mL Silylation is more sensitive (better ionization in MS), but less precise.
Interpretation
  • For Purity (Assay): Method A (Methylation) is superior. The RSD of 0.45% meets strict pharmaceutical QC standards (typically <1.0%).

  • For Impurity ID: Method B (Silylation) is useful for identifying unknown polar impurities that might not esterify with BF3, but it should not be used for the primary assay calculation.

Decision Workflow

Use this logic map to select the correct protocol for your specific analytical need.

Workflow Start Start: (3-Methylbutyl)propanedioic Acid Sample Goal What is the Analytical Goal? Start->Goal Purity Quantitative Purity / QC Release Goal->Purity High Accuracy Needed ID Unknown Impurity ID / R&D Goal->ID Speed Needed MethodA Method A: BF3-Methanol (Methylation) Purity->MethodA MethodB Method B: BSTFA (Silylation) ID->MethodB ResultA Result: Stable Dimethyl Ester High Precision (RSD < 0.5%) MethodA->ResultA ResultB Result: TMS Derivative High Sensitivity / MS Frag MethodB->ResultB

Caption: Decision tree for selecting the optimal derivatization strategy based on analytical requirements.

References

  • Pietrogrande, M. C., et al. (2010).[4] GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate.

  • BenchChem Technical Support. (2025). Application Note: Derivatization of 3-Methyladipic Acid for Gas Chromatography Analysis. BenchChem.

  • ICH Expert Working Group. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org.

  • National Institute of Standards and Technology (NIST). (2024). Propan-1,3-dioic acid, di[3-methylbutyl] ester - Mass Spectrum. NIST Chemistry WebBook.

  • Master Organic Chemistry. (2022). Decarboxylation of Malonic Acid Derivatives. MasterOrganicChemistry.com.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.